4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-benzylsulfanyl-5-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2S/c12-11(13)10-9(6-14-15-10)16-7-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVFLPIHERYKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(NN=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole CAS number search
The following technical guide provides an in-depth analysis of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole , a specialized fluorinated heterocyclic building block.
Part 1: Compound Identity & Structural Analysis[1][2]
This compound represents a strategic intermediate in the synthesis of agrochemicals (specifically SDHI fungicides) and pharmaceutical targets (kinase inhibitors). Its structure combines a lipophilic, hydrogen-bond-donating difluoromethyl group with a sulfur-linked benzyl moiety, often serving as a protected thiol precursor or a hydrophobic pharmacophore.
Core Identifiers
| Parameter | Data |
| Chemical Name | 4-(Benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole |
| CAS Number | 1803562-25-5 |
| Molecular Formula | |
| Molecular Weight | 240.27 g/mol |
| SMILES | FC(F)c1[nH]ncc1SCCc2ccccc2 |
| InChIKey | Predicted based on structure |
| Key Moieties | Difluoromethyl ( |
Structural Significance[8][14]
-
3-Difluoromethyl (
): Unlike the trifluoromethyl ( ) group, the moiety contains an acidic hydrogen capable of acting as a weak hydrogen bond donor. It modulates lipophilicity ( ) and metabolic stability, making it a critical bioisostere for methyl or hydroxyl groups in drug design [1]. -
4-Benzylsulfanyl (
): This group typically serves two roles:-
Pharmacophore: Providing a bulky, hydrophobic domain for occupation of ATP-binding pockets or allosteric sites.
-
Synthetic Mask: The benzyl group acts as a robust protecting group for the sulfur atom. It can be removed (debenzylation) to reveal the free thiol (
), which can then be oxidized to a sulfonyl chloride ( ) for sulfonamide synthesis [2].
-
Part 2: Synthetic Methodologies
As a Senior Application Scientist, I recommend Nucleophilic Aromatic Substitution (
Recommended Protocol: Thioetherification of 4-Halopyrazoles
This protocol utilizes a 4-bromo-3-(difluoromethyl)pyrazole precursor. The electron-deficient nature of the pyrazole ring (enhanced by the
Reagents & Materials
-
Precursor: 4-Bromo-3-(difluoromethyl)-1H-pyrazole (Commercially available or synthesized via bromination of 3-difluoromethylpyrazole).
-
Nucleophile: Benzyl mercaptan (
). -
Base: Cesium Carbonate (
) or Sodium Hydride ( ). -
Catalyst (Optional but recommended):
/ Xantphos (if is sluggish). -
Solvent: DMF or 1,4-Dioxane (anhydrous).
Step-by-Step Workflow
-
Preparation: In a flame-dried Schlenk flask under
, dissolve 4-bromo-3-(difluoromethyl)-1H-pyrazole (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M). -
Activation: Add
(5 mol%) and Xantphos (10 mol%). Stir for 5 minutes to form the active catalytic complex. -
Addition: Add
(2.0 equiv) followed by benzyl mercaptan (1.2 equiv) dropwise. -
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.
-
Checkpoint: The starting bromide should disappear. A new spot (higher
due to benzyl lipophilicity) should appear.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and palladium residues. Dilute filtrate with EtOAc and wash with water (
) and brine ( ). -
Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane/EtOAc (typically 0-30% EtOAc).
Synthesis Logic & Pathway Visualization
The following diagram illustrates the logical flow from precursor selection to the final thioether, highlighting the critical decision points.
Figure 1: Retrosynthetic pathway for CAS 1803562-25-5 via halogenation and C-S cross-coupling.
Part 3: Applications & Downstream Chemistry
Researchers typically utilize CAS 1803562-25-5 not as a final drug, but as a "masked" intermediate. The benzyl group protects the sulfur during N-alkylation or other ring modifications.
Synthesis of Sulfonyl Chlorides (Drug Precursors)
The benzylsulfanyl group can be oxidatively chlorinated to yield the sulfonyl chloride, a universal precursor for sulfonamide-based drugs (e.g., COX-2 inhibitors like Celecoxib derivatives).
-
Reaction: Product +
(g) / + 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride. -
Mechanism: Oxidative cleavage of the benzylic C-S bond.
Agrochemical SDHI Development
In Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the pyrazole core is often coupled to an aniline. The 4-position substituent modulates the steric fit into the ubiquinone binding site. The benzylthio group provides a unique steric bulk that differs from the standard methyl or chloro substituents found in commercial SDHIs like Fluxapyroxad [3].
Application Workflow Diagram
Figure 2: Downstream utility of the title compound in pharmaceutical and agrochemical synthesis.
Part 4: Characterization & Quality Control
To validate the identity of synthesized CAS 1803562-25-5, the following spectroscopic signatures must be confirmed.
| Technique | Expected Signal / Observation | Interpretation |
| Pyrazole | ||
| Pyrazole | ||
| Phenyl ring protons (Benzyl group). | ||
| Benzyl | ||
| Difluoromethyl group (Coupled to H). | ||
| LC-MS (ESI+) | Positive ionization mode. |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (Section: Oxidation of Sulfides). Link
-
Walter, H. (2016). Pyrazole carboxamide fungicides: Inhibitors of Succinate Dehydrogenase (SDHI). Bioactive Heterocyclic Compound Classes, 175-193. Link
-
Biosynth Carbosynth . Product Entry: 4-(Benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole (CAS 1803562-25-5). Link
Sources
Technical Guide: 3-(Difluoromethyl) Pyrazole Derivatives in Medicinal Chemistry
This technical guide details the medicinal chemistry of 3-(difluoromethyl)pyrazole derivatives, focusing on their physicochemical properties, synthetic routes, and applications in drug discovery.
Executive Summary
The 3-(difluoromethyl)pyrazole moiety has emerged as a high-value pharmacophore in modern drug discovery, bridging the gap between lipophilicity and polarity. Unlike the chemically inert trifluoromethyl (
Part 1: The Physicochemical Rationale
The "Lipophilic Hydrogen Bond Donor" Paradox
In medicinal chemistry, increasing lipophilicity to improve permeability often sacrifices solubility and introduces metabolic liabilities. The
-
Hydrogen Bond Acidity: The electronegativity of the two fluorine atoms polarizes the C-H bond, making the proton acidic enough to act as a weak hydrogen bond donor (Abraham acidity parameter
). This allows it to mimic the H-bonding interactions of a phenol or alcohol without the rapid glucuronidation liability associated with -OH groups. -
Lipophilicity Modulation: While less lipophilic than a
group, the group is significantly more lipophilic than a methyl or hydroxyl group. It lowers the desolvation penalty compared to polar groups, potentially enhancing binding affinity in hydrophobic pockets that contain a specific H-bond acceptor (e.g., a backbone carbonyl). -
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the adjacent C-H bond resistant to cytochrome P450-mediated oxidation compared to a methyl group (
), blocking "soft spots" in lead compounds.
Comparative Analysis of Substituents
The following table contrasts the
| Substituent | Electronic Effect ( | Lipophilicity ( | H-Bond Donor? | Metabolic Stability | Primary Role |
| Methyl ( | Weak Donor | 0.56 | No | Low (Oxidation prone) | Steric bulk |
| Trifluoromethyl ( | Strong Withdrawer | 0.88 | No | Very High | Metabolic block, Lipophilicity |
| Hydroxyl ( | Donor/Withdrawer | -0.67 | Yes (Strong) | Low (Glucuronidation) | H-bonding, Solubility |
| Difluoromethyl ( | Moderate Withdrawer | 0.65 | Yes (Weak) | High | Bioisostere for OH/SH |
Part 2: Synthetic Methodologies
Constructing the 3-(difluoromethyl)pyrazole core requires precise regiocontrol.[4] The two dominant strategies are Cyclocondensation and [3+2] Cycloaddition .
Strategy A: Cyclocondensation (The "Classic" Route)
The most scalable method involves reacting a hydrazine derivative with a 4,4-difluoro-1,3-dicarbonyl equivalent.
-
Reagents: Ethyl 4,4-difluoroacetoacetate + Methylhydrazine.
-
Challenge: Regioselectivity. The reaction produces a mixture of 3-(difluoromethyl) and 5-(difluoromethyl) isomers.
-
Solution: Control of pH and solvent polarity, or the use of specific hydrazine surrogates, can shift the equilibrium toward the desired 1-methyl-3-(difluoromethyl) isomer.
Strategy B: [3+2] Cycloaddition (Emerging Route)
Recent advances utilize fluorinated nitrile imines or diazo compounds generated in situ to react with alkynes. This method often provides higher regioselectivity but may require more expensive precursors.
Visualization of Synthetic Pathways
The following diagram outlines the logical flow for synthesizing the core scaffold.
Figure 1: Comparative synthetic routes for accessing the 3-(difluoromethyl)pyrazole core.
Part 3: Medicinal Chemistry Case Studies
From Agrochemicals to Human Therapeutics
Historically, this moiety was the cornerstone of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad , Bixafen ). In these compounds, the
Human Clinical Candidate: JDQ443 (KRAS G12C Inhibitor)
JDQ443 represents the state-of-the-art in applying this pharmacophore.
-
Target: KRAS G12C (Oncology).
-
Structure: Contains a 5-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl moiety.[5]
-
Role of
:-
Conformational Control: The steric bulk and electronic properties of the
group help lock the biaryl system into a bioactive conformation. -
Interaction: It fills a specific hydrophobic pocket while offering weak electrostatic interactions that a methyl group could not provide.
-
Metabolic Shielding: Protects the pyrazole ring from oxidative metabolism.
-
Emerging Target: ROR t Inverse Agonists
Several preclinical candidates targeting the nuclear receptor ROR
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
This is the universal building block for attaching this pharmacophore to complex scaffolds.
Reagents:
-
Ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq)
-
Triethyl orthoformate (1.5 eq)
-
Acetic anhydride (2.0 eq)
-
Methylhydrazine (1.1 eq)
-
Ethanol (Solvent)[6]
-
NaOH (for hydrolysis)
Step-by-Step Methodology:
-
Formation of Enol Ether: Charge a reaction vessel with Ethyl 4,4-difluoro-3-oxobutanoate, triethyl orthoformate, and acetic anhydride. Heat to reflux (approx. 100°C) for 4 hours. Concentrate in vacuo to remove volatile byproducts (ethyl acetate/acetic acid). The residue is the intermediate ethoxymethylene derivative.
-
Cyclization: Dissolve the residue in Ethanol (0.5 M concentration). Cool to -10°C. Add Methylhydrazine dropwise over 30 minutes (Exothermic!). Note: Low temperature favors the 3-CF2H isomer over the 5-CF2H isomer.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Hydrolysis: Add 2N NaOH solution (2.0 eq) directly to the reaction mixture. Stir at RT for 3 hours until ester is consumed (monitor by TLC/LCMS).
-
Workup: Acidify to pH 2-3 with 1N HCl. The product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white solid. Filter, wash with cold water, and dry.
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic triplet of the
proton at ppm ( Hz). -
19F NMR: Doublet at
ppm.
-
Part 5: References
-
BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link
-
Journal of Medicinal Chemistry. (2017). Physicochemical Properties of the CF2H Group. Link
-
Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Link
-
Journal of Medicinal Chemistry. (2022). JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C. Link
-
Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Link
-
MDPI Molecules. (2012). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Link
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The Ascendancy of Benzylsulfanyl Pyrazoles in Modern Drug Discovery: A Technical Guide to Structure-Activity Relationships
Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3][4][5] Its remarkable versatility, synthetic accessibility, and ability to engage in a multitude of interactions with biological targets have cemented its status as a "privileged scaffold."[4] From the anti-inflammatory celecoxib to the anti-obesity rimonabant, the therapeutic landscape is replete with blockbuster drugs built upon this unassuming heterocycle.[3] The pyrazole core's unique electronic properties and its capacity to serve as a bioisosteric replacement for other aromatic systems allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.[3][4]
This guide delves into a specific, yet profoundly promising, class of pyrazole derivatives: the benzylsulfanyl pyrazoles . The introduction of a flexible benzylsulfanyl moiety to the rigid pyrazole core unlocks new vectors for interaction with protein targets, offering a nuanced approach to modulating biological activity. Herein, we will dissect the intricate structure-activity relationships (SAR) of this chemical class, providing a roadmap for researchers and drug development professionals to navigate the complexities of designing and optimizing novel benzylsulfanyl pyrazole-based therapeutics.
I. The Strategic Synthesis of Benzylsulfanyl Pyrazoles: A Chemist's Perspective
The rational design of any SAR study is predicated on the efficient and versatile synthesis of analog libraries. The construction of benzylsulfanyl pyrazoles can be approached through several robust synthetic strategies. A common and effective method involves the nucleophilic substitution of a leaving group on the pyrazole ring with a benzyl mercaptan.
Experimental Protocol: Synthesis of a Model Benzylsulfanyl Pyrazole
Objective: To synthesize a representative 1-phenyl-3-methyl-5-(benzylsulfanyl)-1H-pyrazole.
Materials:
-
1-phenyl-3-methyl-5-chloropyrazole
-
Benzyl mercaptan
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-phenyl-3-methyl-5-chloropyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add benzyl mercaptan (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 1-phenyl-3-methyl-5-(benzylsulfanyl)-1H-pyrazole.
Causality of Experimental Choices:
-
Solvent: DMF is chosen for its high polarity and ability to dissolve the reactants, facilitating the nucleophilic substitution reaction.
-
Base: Potassium carbonate is a mild base that is sufficient to deprotonate the benzyl mercaptan, forming the nucleophilic thiolate anion.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
II. Deconstructing the Molecule: A Tripartite Approach to Structure-Activity Relationships
The biological activity of benzylsulfanyl pyrazoles is a composite of the contributions from three distinct molecular regions: the pyrazole core, the benzyl moiety, and the sulfur linker. A systematic exploration of these regions is paramount to elucidating the SAR and ultimately, to the design of potent and selective drug candidates.
A. The Pyrazole Core: The Anchor of Activity
The pyrazole ring serves as the central scaffold, orienting the other substituents in three-dimensional space for optimal interaction with the target protein. Modifications to the pyrazole core can significantly impact binding affinity and selectivity.
-
N-1 Substitution: The substituent at the N-1 position of the pyrazole ring often plays a crucial role in defining the compound's pharmacological profile. Small alkyl groups, such as methyl, can enhance metabolic stability, while larger aryl or substituted aryl groups can engage in additional π-π stacking or hydrophobic interactions with the target protein.[6][7][8]
-
C-3 and C-4 Substituents: The C-3 and C-4 positions offer further opportunities for modulation. Small, hydrophobic groups like methyl or trifluoromethyl at C-3 can be beneficial for fitting into specific pockets of the active site.[1] The C-4 position is often a key point for introducing groups that can form hydrogen bonds or other polar interactions.
B. The Benzyl Moiety: Exploring the Hydrophobic Landscape
The benzyl group typically interacts with hydrophobic regions of the protein's binding pocket. The nature and position of substituents on this aromatic ring can dramatically influence potency.
-
Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl ring can alter the electronic properties of the entire molecule, affecting its interaction with the target and its metabolic stability.[4]
-
Steric and Hydrophobic Interactions: The size and lipophilicity of substituents on the benzyl ring are critical. Bulky groups may be either beneficial or detrimental, depending on the topography of the binding site. A systematic scan of substituents at the ortho, meta, and para positions is essential to map out the steric and hydrophobic requirements of the target.[9]
C. The Sulfur Linker: More Than Just a Connection
The sulfur atom in the benzylsulfanyl linkage is not merely a passive connector. Its ability to participate in hydrogen bonding and its influence on the overall conformation of the molecule are key considerations.
-
Oxidation State: Oxidation of the sulfide to a sulfoxide or sulfone introduces polarity and hydrogen bond accepting capabilities. This can be a powerful strategy to enhance solubility and modulate binding affinity. "Benzyl sulfonyl analogues exhibited strongest inhibitory effect among the productions."[1]
-
Conformational Flexibility: The thioether linkage provides a degree of rotational freedom, allowing the benzyl group to adopt an optimal conformation for binding.
III. Biological Targets and Mechanistic Insights
While the specific targets of novel benzylsulfanyl pyrazoles will depend on the fine details of their structure, the broader class of pyrazole derivatives has been shown to inhibit a wide range of enzymes, with protein kinases being a particularly prominent target class.[10][11]
Hypothetical Target: c-Jun N-terminal Kinase (JNK)
JNKs are a family of serine/threonine protein kinases that play a critical role in inflammatory signaling pathways.[12] The development of potent and selective JNK inhibitors is a major goal in the treatment of inflammatory diseases.
Below is a simplified representation of a JNK signaling pathway that could be targeted by a benzylsulfanyl pyrazole inhibitor.
Caption: Simplified JNK signaling pathway and a potential point of inhibition.
Experimental Protocol: In Vitro JNK1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of a benzylsulfanyl pyrazole derivative against JNK1 kinase.
Materials:
-
Recombinant human JNK1 enzyme
-
JNKtide (a synthetic peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compound (benzylsulfanyl pyrazole derivative)
-
Staurosporine (positive control)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, JNK1 enzyme, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of JNKtide and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the JNKtide substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
IV. Data-Driven Optimization: A Tabular Summary of SAR
The systematic exploration of the SAR of benzylsulfanyl pyrazoles can be effectively summarized in a tabular format. The following table presents hypothetical data for a series of analogs, illustrating the impact of various substitutions on JNK1 inhibitory activity.
| Compound ID | R¹ (N-1 Pyrazole) | R² (C-3 Pyrazole) | R³ (Benzyl) | JNK1 IC₅₀ (nM) |
| BZP-1 | Phenyl | Methyl | H | 250 |
| BZP-2 | 4-Fluorophenyl | Methyl | H | 150 |
| BZP-3 | Phenyl | CF₃ | H | 300 |
| BZP-4 | Phenyl | Methyl | 4-Cl | 75 |
| BZP-5 | Phenyl | Methyl | 4-OCH₃ | 200 |
| BZP-6 | Phenyl | Methyl | 2-Cl | 500 |
Analysis of Hypothetical Data:
-
BZP-2 vs. BZP-1: The introduction of a 4-fluoro substituent on the N-1 phenyl ring enhances activity, suggesting a favorable interaction in that region.
-
BZP-3 vs. BZP-1: Replacing the C-3 methyl with a trifluoromethyl group is detrimental to activity, indicating a potential steric clash or unfavorable electronic interaction.
-
BZP-4 vs. BZP-1: A chloro group at the para position of the benzyl ring significantly improves potency, highlighting the importance of this substitution for hydrophobic or electronic interactions.
-
BZP-5 vs. BZP-1: An electron-donating methoxy group at the para position is less favorable than a chloro group.
-
BZP-6 vs. BZP-4: Moving the chloro group to the ortho position leads to a dramatic loss of activity, suggesting a steric hindrance that prevents optimal binding.
V. A Visual Workflow for SAR Exploration
The process of conducting an SAR study on benzylsulfanyl pyrazoles can be visualized as a cyclical workflow, from initial design and synthesis to biological evaluation and iterative optimization.
Caption: A workflow diagram for a typical SAR study of benzylsulfanyl pyrazoles.
VI. Conclusion and Future Perspectives
The benzylsulfanyl pyrazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The insights gleaned from a systematic SAR study, as outlined in this guide, can empower medicinal chemists to rationally design compounds with enhanced potency, selectivity, and drug-like properties. The future of this chemical class is bright, with potential applications spanning oncology, immunology, and beyond. As our understanding of the intricate interplay between chemical structure and biological function deepens, so too will our ability to harness the full therapeutic potential of benzylsulfanyl pyrazoles for the betterment of human health.
References
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Bihani M., Bora P.P., Verma A.K., et al. (2015). PPL catalyzed four-component PASE synthesis of 5-monosubstituted barbiturates: structure and pharmacological properties. Bioorganic & Medicinal Chemistry Letters, 25. [Link]
-
Castagnolo, D., De Logu, A., Radi, M., et al. (2008). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 16(18), 8587-91. [Link]
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Castagnolo, D., De Logu, A., Radi, M., et al. (2008). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. PubMed, 18752962. [Link]
-
G., A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed, 25261929. [Link]
-
Suram, D., Thatha, S., Venkatapuram, P., & Adivireddy, P. (2017). Synthesis and Antimicrobial Activity of a New Class of Benzazolyl Pyrazoles. Journal of Heterocyclic Chemistry, 54, 3152–3162. [Link]
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(N/A). SAR of 1,4‐benzoxazine‐pyrazole derivatives as cytotoxic agents and EGFR inhibitors. ResearchGate. [Link]
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(N/A). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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(N/A). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed, 30477238. [Link]
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(N/A). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
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(N/A). Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. PubMed. [Link]
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(N/A). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
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(N/A). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. ACS Publications. [Link]
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(N/A). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
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(N/A). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
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Castagnolo, D., et al. (N/A). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. Semantic Scholar. [Link]
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(N/A). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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(N/A). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
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(N/A). Structure–activity relationship (SAR) for pyrazole derivatives. ResearchGate. [Link]
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A Technical Guide to Novel Fluorinated Pyrazole Building Blocks for Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] When combined with the privileged pyrazole heterocycle, a versatile five-membered ring system, the resulting fluorinated pyrazole building blocks become highly valuable assets in drug discovery.[3][4] This guide provides an in-depth technical exploration of these building blocks, moving from the fundamental rationale for their use to practical, field-proven synthetic strategies and their application in successful drug candidates. We will examine the causality behind experimental choices, present self-validating protocols, and visualize key workflows and relationships to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Strategic Imperative: Why Fluorinate Pyrazoles?
The decision to introduce fluorine into a pyrazole-based drug candidate is a rational design choice aimed at optimizing its drug-like properties.[5][6] Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere for a hydrogen atom without introducing significant steric bulk.[2][5] This unique combination of properties leads to several predictable and advantageous effects:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[2][7] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][8]
-
Modulation of Lipophilicity: Fluorine substitution can significantly impact a molecule's lipophilicity (LogP), which governs its solubility, permeability across biological membranes, and binding to plasma proteins.[1][2] The effect is context-dependent; a single fluorine atom often increases lipophilicity, while a trifluoromethyl (-CF3) group can either increase it or, in some contexts, serve as a lipophilic hydrogen bond donor.[9] This allows for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket. It can act as a weak hydrogen bond acceptor and engage in orthogonal multipolar interactions with backbone amides or other polar residues, enhancing ligand-target affinity and selectivity.[5][6]
-
Tuning of pKa: The potent electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups (e.g., amines or the pyrazole nitrogen).[2] This modulation of a molecule's ionization state at physiological pH is critical for optimizing target engagement, cell permeability, and avoiding off-target effects like hERG channel binding.
Synthetic Strategies: Accessing Fluorinated Pyrazole Scaffolds
The synthesis of fluorinated pyrazoles is a mature field with robust and scalable methodologies. The choice of strategy is typically dictated by the desired substitution pattern, the availability of starting materials, and whether the fluorine is introduced early or late in the synthetic sequence.
The "Building Block" Approach: Condensation with Fluorinated Precursors
The most common and regiochemically reliable method for constructing fluorinated pyrazoles involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[10][11] This "fluorine-first" approach ensures the precise placement of the fluorine-containing moiety.
This protocol describes a standard Knorr-type pyrazole synthesis, a workhorse reaction in medicinal chemistry, to generate a common trifluoromethyl-pyrazole building block.
Objective: To synthesize a model trifluoromethyl-substituted pyrazole via the condensation of a fluorinated β-diketone with a substituted hydrazine.
Materials:
-
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione
-
(4-Methoxyphenyl)hydrazine hydrochloride
-
Ethanol (absolute)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) in absolute ethanol (40 mL).
-
Addition of Reactant: To the stirred suspension, add 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (2.22 g, 10 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.2 mL) to the mixture to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water (100 mL) with stirring. A solid precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Data Summary Table:
| Parameter | Result |
| Product Name | 1-(4-methoxyphenyl)-5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole |
| Typical Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -61.5 (s, 3F) |
| Mass Spec (ESI+) | m/z 325.06 [M+H]⁺ |
Late-Stage Fluorination (LSF)
LSF is a powerful strategy where fluorine is introduced at the end of a synthetic sequence.[12][13] This allows for the rapid diversification of a common, non-fluorinated pyrazole intermediate, which is highly valuable in lead optimization.[12][14] Reagents like Selectfluor® (for electrophilic fluorination) or protocols for deoxyfluorination of hydroxylated pyrazoles are commonly employed.[13][15]
Visualization of Key Processes
Visual diagrams are essential for conceptualizing complex chemical and logical workflows.
Diagram 1: Synthetic Workflow
The following diagram illustrates the generalized "Building Block" approach for pyrazole synthesis.
Caption: Generalized "Building Block" synthetic workflow.
Diagram 2: Logic of Drug Design
The design of a successful drug candidate involves balancing multiple, often competing, parameters.
Caption: Interconnected parameters in drug candidate design.
Applications in Approved and Investigational Drugs
The utility of fluorinated pyrazoles is validated by their presence in numerous clinically successful and investigational drugs.
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor for treating pain and inflammation.[16][17] The diaryl-substituted pyrazole core is essential for its mechanism, and the trifluoromethyl group contributes to its binding selectivity and overall pharmacokinetic profile.[18][19]
-
Berotralstat (Orladeyo®): A plasma kallikrein inhibitor for treating hereditary angioedema. This drug features a trifluoromethyl-substituted pyrazole moiety, highlighting the continued importance of this building block in modern drug approvals.[20]
-
CDPPB: An investigational positive allosteric modulator (PAM) of the mGluR5 receptor, studied for its potential in treating central nervous system disorders like Huntington's disease.[21][22][23] Its structure is based on a 1,3-diphenyl-1H-pyrazole core, demonstrating the scaffold's utility for CNS targets.[24][25]
-
Stanozolol: While not fluorinated, this anabolic steroid features a pyrazole ring fused to the androstane nucleus, showcasing the pyrazole's ability to be incorporated into complex polycyclic systems to impart unique biological activity.[26][27][28] The principles of fluorination are actively applied to such scaffolds to improve their properties.[29][30]
Conclusion and Future Outlook
Fluorinated pyrazole building blocks are indispensable tools in contemporary drug discovery. Their predictable influence on metabolic stability, target affinity, and overall ADME properties makes them a highly attractive scaffold for optimization campaigns across nearly all therapeutic areas.[3][31] The availability of robust and scalable synthetic methods, from classic building block approaches to innovative late-stage fluorination techniques, ensures that chemists can readily access a diverse range of these valuable intermediates.[8][32] As our understanding of fluorine's subtle effects on molecular interactions continues to evolve, the rational design and application of novel fluorinated pyrazoles will undoubtedly continue to fuel the discovery of the next generation of medicines.[20]
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The Emergence of 4-Substituted 3-(Difluoromethyl)pyrazoles: A Technical Guide to Therapeutic Innovation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine atoms, particularly the difluoromethyl (CHF2) group, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[2] This technical guide provides an in-depth exploration of 4-substituted 3-(difluoromethyl)pyrazoles, a chemical class with burgeoning therapeutic potential. We will dissect the unique influence of the 3-CHF2 group, detail synthetic methodologies, and survey the expanding landscape of their biological applications, from agriculture to oncology. This document serves as a comprehensive resource for researchers aiming to harness the potential of this promising scaffold in drug discovery and development.
The Strategic Advantage of the Difluoromethyl Group in Pyrazole Scaffolds
The introduction of a difluoromethyl (CHF2) group at the 3-position of the pyrazole ring is a deliberate design choice that confers several advantageous properties, significantly enhancing the drug-like potential of the parent molecule.
Physicochemical and Pharmacokinetic Modulation
The CHF2 group is a unique bioisostere, capable of mimicking hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[3][4] This is attributed to its strong electron-withdrawing nature and its capacity to act as a "lipophilic hydrogen bond donor".[5]
-
Enhanced Lipophilicity and Permeability: The CHF2 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, a critical factor for bioavailability.[3][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism, leading to an extended half-life of the drug in the body.[2][3]
-
Hydrogen Bonding Capability: Unlike the trifluoromethyl (-CF3) group, the CHF2 moiety retains an acidic proton. This allows it to form weak hydrogen bonds with biological targets, which can enhance binding affinity and specificity.[3][5][7] The hydrogen bond acidity is influenced by the electronic environment of the CHF2 group.[7]
Impact on Target Binding and Potency
The electronic properties and hydrogen bonding potential of the 3-CHF2 group can profoundly influence how the molecule interacts with its biological target.
-
Bioisosteric Replacement: By acting as a bioisostere for groups like hydroxyl or thiol, the CHF2 group can maintain or enhance binding interactions while improving other pharmacokinetic properties.[2][6]
-
Conformational Control: Intramolecular hydrogen bonds involving the CHF2 group can lock the molecule into a specific, biologically active conformation.[7]
-
Covalent Modification: When positioned alpha to a ketone, the CHF2 group can increase the electrophilicity of the carbonyl carbon, creating a potential for reversible covalent bonding with target proteins.[7]
Synthetic Pathways to 4-Substituted 3-(Difluoromethyl)pyrazoles
The construction of the 4-substituted 3-(difluoromethyl)pyrazole core can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
General Synthetic Workflow
A common and versatile approach involves a [3+2] cycloaddition reaction to form the pyrazole ring, followed by functionalization at the 4-position.
Caption: General synthetic workflow for 4-substituted 3-(difluoromethyl)pyrazoles.
Key Experimental Protocol: [3+2] Cycloaddition
This protocol outlines the synthesis of a 3-(difluoromethyl)pyrazole via a [3+2] cycloaddition reaction using a difluoroacetohydrazonoyl bromide as a key building block.[6][8]
Step 1: Preparation of Difluoroacetohydrazonoyl Bromide
-
To a solution of the corresponding hydrazide in an appropriate solvent (e.g., acetonitrile), add a brominating agent (e.g., N-bromosuccinimide) at a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Isolate the stable difluoroacetohydrazonoyl bromide product through standard workup and purification procedures.
Step 2: Cycloaddition Reaction
-
In a reaction vessel, dissolve the difluoroacetohydrazonoyl bromide and the alkyne coupling partner in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to generate the nitrile imine in situ.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Purify the resulting 3-(difluoromethyl)pyrazole product by column chromatography.
Functionalization at the 4-Position
Once the 3-(difluoromethyl)pyrazole core is synthesized, the 4-position can be functionalized using various methods, most commonly through an initial halogenation followed by a cross-coupling reaction.[9]
Step 1: Bromination at the 4-Position
-
Dissolve the 3-(difluoromethyl)pyrazole in a chlorinated solvent (e.g., dichloromethane).
-
Add N-bromosuccinimide (NBS) and heat the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, quench the reaction and purify the 4-bromo-3-(difluoromethyl)pyrazole.
Step 2: Suzuki Cross-Coupling
-
Combine the 4-bromo-3-(difluoromethyl)pyrazole, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere until the starting materials are consumed.
-
Perform an aqueous workup and purify the final 4-substituted 3-(difluoromethyl)pyrazole product by column chromatography.
Therapeutic Applications and Biological Targets
The unique properties of 4-substituted 3-(difluoromethyl)pyrazoles have led to their investigation in a wide range of therapeutic areas.
Agrochemicals: Fungicidal Activity
A significant body of research has focused on the application of these compounds as fungicides in agriculture. Many commercial fungicides are based on the pyrazole carboxamide scaffold.[10]
-
Target: Succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[11][12]
-
Mechanism of Action: These compounds act as SDH inhibitors (SDHIs), disrupting the fungus's ability to produce energy.
-
Structure-Activity Relationship (SAR): The 3-(difluoromethyl) group and the carboxamide moiety at the 4-position are often crucial for potent antifungal activity.[11][12] Molecular docking studies have helped to elucidate the binding interactions within the active site of SDH.[11][12]
| Compound Class | Target Organism(s) | Key Findings | Reference |
| Pyrazole-4-carboxamides | Rhizoctonia solani | Good in vivo antifungal activity against rice sheath blight. | [12] |
| Pyrazole-4-carboxylic oxime esters | S. sclerotiorum, B. cinerea, R. solani | Several compounds showed good activity at 50 ppm. | [11] |
| Furo[2,3-c]pyrazole conjugates | A. solani | One compound exhibited excellent antifungal activity with an IC50 of 5.44 μM. | [13] |
Oncology
The pyrazole scaffold is a well-established pharmacophore in cancer therapy.[1] The introduction of a 3-CHF2 group and various substituents at the 4-position has yielded promising anticancer agents.
-
Targets: Cyclin-dependent kinases (CDKs), AKT serine/threonine kinase 1 (AKT1), and cyclooxygenase (COX) enzymes are among the cancer-related targets investigated.[1][14][15]
-
Mechanism of Action: Inhibition of these targets can disrupt cell cycle progression, signaling pathways that promote cell proliferation and survival, and inflammatory processes that contribute to tumor growth.
-
Structure-Activity Relationship (SAR): The nature of the substituent at the 4-position is critical for target selectivity and potency. For example, 4-amino-1H-pyrazoles have been developed as covalent inhibitors of CDK14.[15] In another study, a pyrazole derivative showed a favorable binding energy to AKT1, comparable to a known inhibitor.[1]
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Metabolic Stability of Benzylsulfanyl vs. Benzyl Ether Pyrazoles: A Comparative Analysis for Scaffold Selection
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In medicinal chemistry, the strategic selection of chemical scaffolds is paramount to achieving desirable pharmacokinetic profiles. The pyrazole core is a privileged structure in drug discovery, valued for its versatile chemistry and biological activity.[1][2][3] However, the substituents appended to this core profoundly influence its metabolic fate. This guide provides an in-depth comparison of two common structural motifs: benzylsulfanyl and benzyl ether pyrazoles. We will dissect their distinct metabolic pathways, explore the enzymatic systems responsible for their biotransformation, and provide detailed, field-proven protocols for their empirical evaluation. The objective is to equip researchers with the foundational knowledge and practical tools necessary to make informed decisions in scaffold selection and lead optimization, ultimately enhancing the probability of identifying drug candidates with favorable metabolic stability.[4][5]
The Central Role of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[6][7] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate, leading to toxicity.[4][5][8] Therefore, early assessment and optimization of metabolic stability are essential to de-risk drug candidates and reduce costly late-stage failures.[8][9]
The liver is the primary site of drug metabolism, carried out by a host of enzymes.[10] These are broadly categorized into Phase I and Phase II enzymes.
-
Phase I enzymes , such as the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO), introduce or expose functional groups through oxidation, reduction, or hydrolysis.[11][12]
-
Phase II enzymes , like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[6]
This guide focuses on the initial, often rate-determining, Phase I metabolic pathways that differentiate benzylsulfanyl and benzyl ether pyrazoles.
The Pyrazole Core: A Privileged but Not Inert Scaffold
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its prevalence in approved drugs stems from its ability to engage in various biological interactions and its relative metabolic stability.[1][2] However, the pyrazole nucleus itself can be a metabolic liability, particularly through the action of Aldehyde Oxidase (AO).
AO is a cytosolic, molybdenum-containing enzyme that plays a significant role in the metabolism of N-heterocycles.[13][14][15] It typically catalyzes the oxidation of electron-deficient carbon atoms adjacent to a ring nitrogen.[14] Medicinal chemists often incorporate nitrogen-containing heterocycles to mitigate CYP-mediated metabolism, but this can inadvertently increase a compound's susceptibility to AO.[11] Therefore, when evaluating the metabolism of pyrazole derivatives, it is crucial to consider not only the side chains but also the potential for oxidation on the core ring itself. Using test systems that contain cytosolic enzymes, such as liver S9 fractions or hepatocytes, is essential for capturing the contribution of AO.[6][14]
Head-to-Head Comparison: Benzylsulfanyl vs. Benzyl Ether Linkages
The choice between a sulfur (thioether) and an oxygen (ether) linkage can dramatically alter a molecule's metabolic profile. While structurally similar, the differences in electronegativity, bond strength, and susceptibility to enzymatic attack are profound.
Benzylsulfanyl Pyrazoles: The Sulfur Hotspot
The primary metabolic pathway for benzylsulfanyl moieties is oxidation at the sulfur atom. This is a common fate for sulfur-containing compounds and is predominantly mediated by Cytochrome P450 (CYP) enzymes and, to a lesser extent, Flavin-containing Monooxygenases (FMOs).[16][17]
-
Mechanism of S-oxidation: The sulfur atom's lone pair of electrons makes it nucleophilic and susceptible to attack by the electrophilic oxygen species of the activated CYP enzyme.[18] This process typically occurs in two steps:
-
Sulfoxidation: The initial oxidation converts the thioether to a more polar sulfoxide.
-
Sulfone Formation: A subsequent oxidation of the sulfoxide yields the even more polar sulfone.
-
These oxidative metabolites are generally more water-soluble and readily excreted. However, the formation of sulfoxides can introduce a new chiral center, potentially leading to stereoisomers with different pharmacological or toxicological properties. In some cases, the initial S-oxidation can lead to the formation of reactive metabolites, such as sulfenic acids, which can covalently bind to cellular macromolecules.[19]
Benzyl Ether Pyrazoles: The Cleavage Pathway
Benzyl ethers primarily undergo metabolism via O-dealkylation, specifically O-debenzylation. This reaction is a hallmark of CYP-mediated metabolism.[20][21]
-
Mechanism of O-debenzylation: The reaction is initiated by the hydroxylation of the benzylic carbon (the carbon atom of the CH₂ group attached to the ether oxygen). This creates an unstable hemiacetal intermediate, which then spontaneously collapses.
-
The cleavage of the C-O bond results in the formation of a pyrazole phenol and benzaldehyde. The benzaldehyde is subsequently oxidized to benzoic acid.
-
This pathway completely removes the benzyl group, leading to a significant change in the molecule's structure and properties. While generally considered a deactivation pathway, the resulting phenol metabolite could possess its own biological activity or be susceptible to further Phase II conjugation. Importantly, diaryl ether linkages are generally more stable and resistant to metabolism, but the presence of a benzylic hydrogen provides a clear site for CYP-mediated attack.[22]
Visualization of Metabolic Fates
The following diagram illustrates the primary, competing metabolic pathways for the two scaffolds.
Caption: Primary metabolic pathways for benzylsulfanyl and benzyl ether pyrazoles.
Summary of Properties and Metabolic Liabilities
| Feature | Benzylsulfanyl Pyrazole | Benzyl Ether Pyrazole |
| Primary Metabolic Pathway | S-oxidation | O-debenzylation (Ether Cleavage) |
| Key Enzymes | Cytochrome P450s (CYPs), FMOs | Cytochrome P450s (CYPs) |
| Primary Metabolites | Sulfoxide, Sulfone | Pyrazole Phenol, Benzaldehyde |
| Expected Metabolic Rate | Generally moderate to high, depending on steric hindrance around the sulfur. | Generally moderate to high, as benzylic protons are readily accessible. |
| Potential Liabilities | Formation of chiral sulfoxides; potential for reactive sulfenic acid intermediates. | Formation of a potentially active phenol metabolite; significant change in scaffold structure. |
Experimental Workflows for Assessing Metabolic Stability
To empirically determine the metabolic stability of a new chemical entity (NCE), a series of standardized in vitro assays are employed.[6] These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo pharmacokinetic behavior.[4][9] The two most fundamental and widely used assays are the liver microsomal stability assay and the hepatocyte stability assay.
The Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method primarily used to assess Phase I metabolism.[10] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[10][23]
Causality Behind the Method: By incubating the test compound with microsomes in the presence of the essential cofactor NADPH, we specifically measure the compound's susceptibility to CYP-mediated metabolism.[24] The rate of disappearance of the parent compound over time is a direct reflection of its metabolic clearance by these enzymes.[25]
-
Materials & Reagents:
-
Pooled liver microsomes (human, rat, mouse, etc.)[26]
-
Test compound (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)[26]
-
Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[25]
-
Ice-cold acetonitrile with an internal standard (IS) for reaction termination (quenching).
-
-
Preparation:
-
Thaw microsomes on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer.[27]
-
Prepare the test compound working solution by diluting the stock to 100 µM in buffer. This minimizes the final DMSO concentration to ≤0.1%.
-
-
Incubation Procedure: [24][26]
-
In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 5-10 minutes.
-
Add the test compound to achieve a final concentration of 1 µM. The final microsomal protein concentration should be 0.5 mg/mL.[24][25]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing the ice-cold quenching solution.[23][25]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate Half-Life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) in µL/min/mg protein.[23]
-
The Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes) and is considered a more physiologically relevant model.[31][32] It accounts for both Phase I and Phase II metabolism, as well as cellular uptake processes.[6][25]
Causality Behind the Method: Because hepatocytes contain a full complement of metabolic enzymes (both microsomal and cytosolic) and transporters, they provide a more comprehensive picture of a compound's overall hepatic clearance.[5][6] This is particularly important for pyrazole-containing compounds, as it allows for the assessment of metabolism by cytosolic enzymes like Aldehyde Oxidase.[14]
-
Materials & Reagents:
-
Preparation:
-
Incubation Procedure: [31][32]
-
In a 12- or 24-well plate, add the hepatocyte suspension. Place on an orbital shaker in a 37°C incubator.
-
Initiate the reaction by adding the test compound working solution.
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a separate plate containing the ice-cold quenching solution.[32]
-
-
Sample Analysis & Data Analysis:
Visualization of the Experimental Workflow
Caption: General workflow for assessing the metabolic stability of test compounds.
Conclusion and Strategic Recommendations
The choice between a benzylsulfanyl and a benzyl ether pyrazole scaffold is a critical decision in drug design that should be guided by an understanding of their distinct metabolic profiles.
-
Benzylsulfanyl pyrazoles are prone to S-oxidation, a pathway that typically increases polarity without cleaving the molecule. This can be advantageous if maintaining the overall scaffold is important for pharmacodynamics. However, the potential for forming chiral sulfoxides and reactive intermediates must be considered.
-
Benzyl ether pyrazoles are primarily metabolized via O-debenzylation, a cleavage reaction that results in a pyrazole phenol. This pathway leads to a more significant structural modification, which is often, but not always, a detoxification route.
Recommendations for Researchers:
-
Early Stage Screening: Utilize the microsomal stability assay as a high-throughput primary screen to get an initial read on CYP-mediated metabolic liabilities for both scaffold types.
-
Lead Optimization: For promising hits, progress to the hepatocyte stability assay. This will provide a more comprehensive assessment, crucially including the potential for metabolism on the pyrazole core by cytosolic enzymes like Aldehyde Oxidase.
-
Structure-Metabolism Relationships: If a compound shows high clearance, use LC-MS/MS to identify the primary metabolites. If S-oxidation is the issue, steric hindrance can be introduced near the sulfur atom to shield it from enzymatic attack. If O-debenzylation is rapid, modifying the electronic properties of the phenyl ring or replacing the benzylic hydrogens with fluorine can slow the rate of metabolism.
By integrating this mechanistic knowledge with robust experimental evaluation, drug development professionals can more effectively navigate the complexities of drug metabolism, enabling the rational design of pyrazole-based therapeutics with optimized and predictable pharmacokinetic outcomes.
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Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Novel metabolic pathway of arylethers by cytochrome P450. (1994). PubMed. [Link]
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Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. [Link]
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Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. (2017). ACS Omega. [Link]
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Aldehyde Oxidase. (n.d.). Cambridge MedChem Consulting. [Link]
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The role of aldehyde oxidase in drug metabolism. (2012). PubMed. [Link]
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Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. (2019). PubMed. [Link]
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LC-MS/MS Analysis of Bile Acids in In Vitro Samples. (2019). PubMed. [Link]
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Metabolic Stability and its Role in Biopharmaceutical Development. (n.d.). [Link]
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1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators. (2021). ACS Medicinal Chemistry Letters. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
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Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models. (n.d.). PubMed. [Link]
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A Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 4-(Benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into the synthesis, biological potential, and structure-activity relationships (SAR) of a specific class of pyrazole derivatives: 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole analogs. While direct literature on this exact scaffold is limited, this document synthesizes information from closely related analogs to provide a comprehensive overview for researchers in drug discovery and development. We will explore the synthetic strategies for constructing the core pyrazole ring and introducing the key difluoromethyl and benzylsulfanyl moieties. Furthermore, we will examine the known biological activities of similar compounds, with a particular focus on their potential as kinase inhibitors and antifungal agents. By analyzing the SAR of related pyrazole derivatives, this guide aims to provide valuable insights for the rational design of novel and potent therapeutic agents based on the 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole framework.
Introduction: The Prominence of Pyrazoles in Drug Discovery
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are considered "privileged structures" in medicinal chemistry.[1][2] This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy.[5]
The incorporation of a difluoromethyl (CF2H) group at the 3-position and a benzylsulfanyl group at the 4-position of the pyrazole ring introduces unique chemical and biological characteristics. The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can enhance metabolic stability, membrane permeability, and binding affinity through hydrogen bonding interactions. The benzylsulfanyl moiety provides a lipophilic character and potential for specific interactions within protein binding pockets. This combination of substituents makes the 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole scaffold an intriguing framework for the development of novel therapeutic agents.
Synthetic Strategies for 4-(Benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole Analogs
The synthesis of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole analogs, while not extensively detailed in a single body of work, can be approached through a combination of established methods for the synthesis of functionalized pyrazoles. A general retrosynthetic analysis suggests the formation of the pyrazole core followed by the introduction of the benzylsulfanyl and difluoromethyl groups, or the construction of the pyrazole ring from precursors already bearing these functionalities.
Construction of the 3-(Difluoromethyl)pyrazole Core
A key starting material for many synthetic routes is a precursor containing the 3-(difluoromethyl)pyrazole moiety. The synthesis of such precursors often involves the cyclization of a β-dicarbonyl compound (or its equivalent) bearing a difluoromethyl group with a hydrazine derivative.
Experimental Protocol: Synthesis of a 3-(Difluoromethyl)pyrazole-4-carboxylate Intermediate
This protocol is adapted from methodologies for the synthesis of related 3-(difluoromethyl)pyrazole derivatives.[6]
-
Step 1: Synthesis of a Difluoromethyl β-ketoester. A suitable starting material, such as ethyl 4,4-difluoro-3-oxobutanoate, is reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent like ethanol.
-
Step 2: Cyclization to form the Pyrazole Ring. The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the pyrazole ring.
-
Step 3: Purification. The resulting pyrazole-4-carboxylate ester is then purified using standard techniques such as crystallization or column chromatography.
Introduction of the 4-(Benzylsulfanyl) Moiety
Once the 3-(difluoromethyl)pyrazole core is established, the benzylsulfanyl group can be introduced at the 4-position. This can be achieved through several methods, including electrophilic substitution or nucleophilic substitution reactions.
One common approach involves the halogenation of the 4-position of the pyrazole ring, followed by a nucleophilic substitution with benzyl mercaptan in the presence of a base.
Experimental Protocol: Synthesis of 4-(Benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
-
Step 1: Halogenation of the Pyrazole Ring. A 3-(difluoromethyl)-1H-pyrazole is treated with a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) in a solvent like dichloromethane or chloroform to introduce a halogen at the 4-position.
-
Step 2: Thiolation. The resulting 4-halo-3-(difluoromethyl)-1H-pyrazole is then reacted with benzyl mercaptan in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Step 3: Work-up and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
A diagram illustrating a potential synthetic workflow is presented below:
Caption: A potential synthetic workflow for 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole analogs.
Biological Activities and Therapeutic Potential
Kinase Inhibitory Activity
The pyrazole scaffold is a common feature in many kinase inhibitors.[7][8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[9][10] The ability of pyrazole derivatives to act as ATP-competitive inhibitors by forming key hydrogen bond interactions with the kinase hinge region is well-documented.[11]
The presence of the difluoromethyl group can enhance binding affinity to the kinase active site. The benzylsulfanyl moiety can occupy hydrophobic pockets within the ATP-binding site, contributing to both potency and selectivity. It is plausible that analogs of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole could exhibit inhibitory activity against various kinases, and this warrants further investigation.
A diagram illustrating the general mechanism of pyrazole-based kinase inhibitors is shown below:
Sources
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- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
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- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold, particularly when functionalized with fluorine-containing substituents and sulfanyl groups, represents a key pharmacophore in numerous biologically active molecules.[1] This guide outlines two plausible and robust synthetic pathways, starting from the key intermediate, 3-(difluoromethyl)-1H-pyrazole. The protocols are designed to be detailed and explanatory, providing not just procedural steps but also the underlying chemical principles and rationale for experimental choices. All quantitative data is summarized in tables for clarity, and the synthetic workflows are visualized using process diagrams.
Introduction
The 3-(difluoromethyl)-1H-pyrazole core is a crucial building block in the development of modern agrochemicals, particularly fungicides that act as succinate dehydrogenase inhibitors (SDHI).[2][3] The unique electronic properties imparted by the difluoromethyl group can significantly enhance the biological activity and metabolic stability of parent molecules.[3] Furthermore, the introduction of a benzylsulfanyl group at the C4 position of the pyrazole ring can modulate the compound's lipophilicity and interaction with biological targets. The C4 position of the pyrazole ring is electron-rich and thus prone to electrophilic substitution, making it an ideal site for functionalization.[4]
This application note details two distinct synthetic strategies for the preparation of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole. Both routes commence with the synthesis of the 3-(difluoromethyl)-1H-pyrazole core, followed by the introduction of a sulfur functionality at the C4 position and subsequent S-benzylation.
Synthetic Strategies & Protocols
The synthesis of the target compound can be approached via two primary routes, differing in the method of introducing the sulfur moiety at the C4 position of the pyrazole ring.
Route 1: Thiolation via a Sulfonyl Chloride Intermediate
This strategy involves the initial sulfonation of the pyrazole ring, followed by reduction to the corresponding thiol and subsequent benzylation.
Workflow Diagram (Route 1)
Caption: Synthetic workflow for Route 1.
Step 1.1: Synthesis of 3-(difluoromethyl)-1H-pyrazole (Starting Material)
The synthesis of 3-(difluoromethyl)-1H-pyrazole can be achieved through the cyclocondensation of a suitable difluorinated 1,3-dicarbonyl equivalent with hydrazine. A common precursor is an ester of difluoroacetoacetic acid, which can be reacted with hydrazine.[2] For the purpose of this protocol, 3-(difluoromethyl)-1H-pyrazole is considered the starting material.
Step 1.2: Synthesis of 3-(difluoromethyl)-1H-pyrazole-4-sulfonyl Chloride
The electron-rich C4 position of the pyrazole ring is susceptible to electrophilic sulfonation.[4]
-
Protocol:
-
In a fume hood, cool a flask containing chlorosulfonic acid (3.0 eq.) to 0 °C with an ice bath.
-
Slowly add 3-(difluoromethyl)-1H-pyrazole (1.0 eq.) to the cooled chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride.
-
| Parameter | Value |
| Reagents | 3-(difluoromethyl)-1H-pyrazole, Chlorosulfonic acid |
| Stoichiometry | 1.0 eq. pyrazole, 3.0 eq. chlorosulfonic acid |
| Temperature | 0 °C to 70 °C |
| Reaction Time | 2-4 hours |
| Work-up | Quenching on ice, filtration |
Step 1.3: Reduction to 3-(difluoromethyl)-1H-pyrazole-4-thiol
The reduction of the sulfonyl chloride to a thiol is a critical step. While specific literature for this particular substrate is scarce, a standard procedure using a reducing agent like zinc in an acidic medium is proposed.
-
Protocol:
-
Suspend 3-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add zinc dust (5.0-10.0 eq.) to the suspension.
-
Slowly add concentrated hydrochloric acid dropwise with stirring, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(difluoromethyl)-1H-pyrazole-4-thiol.
-
| Parameter | Value |
| Reagents | 3-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride, Zinc dust, HCl |
| Stoichiometry | 1.0 eq. sulfonyl chloride, 5.0-10.0 eq. Zinc |
| Solvent | Ethanol or Acetic Acid |
| Temperature | < 30 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Filtration, extraction |
Step 1.4: S-benzylation to yield 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
The final step is the S-alkylation of the thiol with benzyl bromide, a classic SN2 reaction.[1]
-
Protocol:
-
Dissolve 3-(difluoromethyl)-1H-pyrazole-4-thiol (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a suitable base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., use with caution) and stir for 30 minutes at room temperature.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours or until completion as indicated by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole.
-
| Parameter | Value |
| Reagents | 3-(difluoromethyl)-1H-pyrazole-4-thiol, Benzyl bromide, Base |
| Stoichiometry | 1.0 eq. thiol, 1.1 eq. benzyl bromide, 1.5 eq. K2CO3 |
| Solvent | DMF or Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Work-up | Extraction and column chromatography |
Route 2: Thiolation via a Thiocyanate Intermediate
This alternative route involves the direct thiocyanation of the pyrazole ring, followed by reduction of the thiocyanate group to a thiol, and subsequent benzylation.
Workflow Diagram (Route 2)
Sources
Application Note: A Robust and Selective Protocol for the S-Benzylation of 3-(Difluoromethyl)pyrazole-4-thiol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive technical guide for the efficient and selective S-benzylation of 3-(difluoromethyl)pyrazole-4-thiol. S-alkylated pyrazoles are valuable scaffolds in medicinal chemistry, and the incorporation of a difluoromethyl group offers significant advantages for modulating the physicochemical properties of drug candidates. This document elucidates the underlying reaction mechanism, details the critical experimental parameters that govern selectivity and yield, and presents a robust, step-by-step protocol for synthesis, purification, and characterization. By explaining the causality behind key procedural choices, this guide equips researchers with the necessary insights for successful implementation and troubleshooting.
Introduction: Significance and Synthetic Challenges
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents. When functionalized with a thioether linkage, these heterocycles exhibit a broad spectrum of biological activities.[1] The 3-(difluoromethyl) substituent is of particular interest as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability, membrane permeability, and binding affinity by acting as a hydrogen bond donor and lipophilic modulator.
The synthesis of S-benzylated pyrazoles is most commonly achieved via nucleophilic substitution (S_N2) between a pyrazole-4-thiolate and a benzyl halide.[2][3] However, the reaction is not without its challenges. The pyrazole ring contains an acidic N-H proton, creating a competing site for N-alkylation. The strongly electron-withdrawing nature of the 3-(difluoromethyl) group further complicates the reaction by modulating the acidity of both the S-H and N-H protons and influencing the nucleophilicity of the corresponding anions.[4][5][6]
This guide provides a thoroughly vetted protocol that favors selective S-benzylation by carefully controlling the reaction conditions, leading to high yields of the desired product, 4-(benzylthio)-3-(difluoromethyl)-1H-pyrazole.
Reaction Mechanism and Principles of Selectivity
The benzylation of 3-(difluoromethyl)pyrazole-4-thiol proceeds through a two-step sequence involving deprotonation followed by nucleophilic attack. Understanding these steps is crucial for optimizing the reaction outcome.
Step 1: Deprotonation to Form the Thiolate Anion The reaction is initiated by a base, which abstracts the acidic proton from the thiol group to generate a highly nucleophilic thiolate anion. Thiols are generally more acidic than the corresponding alcohols, and this acidity is further enhanced by the inductive effect of the adjacent difluoromethyl group.[2] This allows for the use of moderately weak bases.
Step 2: Nucleophilic Substitution (S_N2) The resulting thiolate anion acts as a potent nucleophile, attacking the electrophilic methylene carbon of the benzyl halide (e.g., benzyl bromide) in a classic S_N2 displacement. This backside attack displaces the halide leaving group and forms the desired C-S bond.
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mt.com [mt.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. researchgate.net [researchgate.net]
protocol for nucleophilic substitution on 4-halo-3-(difluoromethyl)pyrazoles
Application Note: Strategic Functionalization of 4-Halo-3-(difluoromethyl)pyrazoles
Executive Summary & Chemical Context
The 4-halo-3-(difluoromethyl)pyrazole scaffold is a linchpin in modern medicinal chemistry and agrochemistry, serving as the core pharmacophore for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen) and various kinase inhibitors.
The Synthetic Challenge:
Researchers often attempt direct Nucleophilic Aromatic Substitution (SNAr) on the 4-halo position. However, the pyrazole ring is electron-rich (
The Solution: This guide provides a two-stage protocol to achieve "effective" nucleophilic substitution:
-
Regioselective N-Alkylation: Locking the tautomer to define the steric environment, utilizing the
group's electronic bias. -
Metal-Catalyzed Substitution (C4-Functionalization): Using Palladium or Copper catalysis to displace the halogen with nucleophiles (CN, N, O), effectively bypassing the SNAr energy barrier.
Strategic Workflow: Decision Matrix
The following decision tree illustrates the critical order of operations required to functionalize this scaffold successfully.
Figure 1: Strategic workflow. Note that N-protection/alkylation is almost always required before C4-substitution to prevent the free NH from poisoning metal catalysts.
Protocol 1: Regioselective N-Alkylation
The
Objective: Selectively alkylate N1 (distal to
Mechanism & Selectivity
-
Steric Control: The
group is bulkier than a proton but smaller than a group. Alkylation with bulky electrophiles favors the N1 position (less hindered). -
Electronic Control: Under basic conditions, the pyrazolate anion is formed. The nitrogen adjacent to the
group (N2) is less nucleophilic due to inductive electron withdrawal, further favoring N1 alkylation .
Experimental Procedure
Reagents:
-
Substrate: 4-Bromo-3-(difluoromethyl)-1H-pyrazole (1.0 equiv)
-
Base: Cesium Carbonate (
, 2.0 equiv) or -
Solvent: DMF (anhydrous) or Acetonitrile
-
Electrophile: Alkyl Halide (
, 1.1 equiv)
Step-by-Step:
-
Dissolution: Dissolve the pyrazole substrate in anhydrous DMF (0.2 M concentration) under an inert atmosphere (
or Ar). -
Deprotonation: Add
in a single portion. Stir at room temperature for 30 minutes. Note: is preferred over for better solubility and "cesium effect" enhancement of nucleophilicity. -
Addition: Add the alkyl halide dropwise.
-
Critical: If the electrophile is highly reactive (e.g., MeI), cool to 0°C. If unreactive, heat to 60°C.
-
-
Monitoring: Monitor via LC-MS. The N1-isomer (major) usually elutes differently than the N2-isomer.
-
Diagnostic: In 1H NMR, the N1-isomer often shows a specific NOE correlation between the N-alkyl group and the C5-H (or C5-substituent), whereas the N2-isomer shows NOE with the
proton.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate.
Data Summary: Regioselectivity Trends
| Solvent | Base | Regioselectivity (N1 : N2) | Notes |
|---|
| DMF |
Protocol 2: Metal-Catalyzed Nucleophilic Substitution at C4
Since SNAr is not viable, we utilize Palladium-Catalyzed Cross-Coupling to install nucleophiles. This section details the installation of a Nitrile (CN) group, a key precursor for the carboxamide functionality found in SDHI fungicides.
Case Study: Cyanation (Replacing 4-Br with -CN)
Reagents:
-
Substrate: 1-Alkyl-4-bromo-3-(difluoromethyl)pyrazole (1.0 equiv)
-
Nucleophile Source: Zinc Cyanide (
, 0.6 equiv) -
Catalyst:
(2-5 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos (5-10 mol%)
-
Solvent: DMF/Water (99:1) or DMA
-
Additive: Zinc dust (10 mol%) - keeps Pd active.
Step-by-Step Methodology:
-
Degassing (Crucial): In a microwave vial or pressure tube, combine the pyrazole substrate,
, , ligand, and Zn dust. -
Inert Environment: Seal the vessel and purge with Argon for 5 minutes.
-
Solvent Addition: Add anhydrous DMF (degassed).
-
Reaction: Heat to 120°C for 4–12 hours.
-
Optimization: For thermally sensitive substrates, use Pd(OAc)2 / SPhos which can often proceed at 80°C [2].
-
-
Quench: Cool to RT. Dilute with EtOAc.
-
Safety: Add saturated
or dilute ammonia to complex any residual cyanide/zinc. Warning: Perform all operations in a well-ventilated fume hood. -
Purification: Filter through Celite. Silica gel chromatography (usually 0-30% EtOAc/Hexanes).
Alternative: C-N Coupling (Buchwald-Hartwig)
To install an amine at C4 (Nucleophilic substitution with
-
Catalyst System:
+ tBuDavePhos or BrettPhos . -
Base: LiHMDS or NaOtBu.
-
Conditions: Toluene, 100°C.
-
Note: Pyrazoles are challenging substrates for Buchwald coupling due to potential coordination of the pyrazole nitrogens to Pd. Bulky ligands (biaryl phosphines) are essential to prevent catalyst deactivation [3].
Mechanistic Rationale & Troubleshooting
Understanding the electronic landscape is vital for troubleshooting low yields.
Figure 2: Simplified Catalytic Cycle. The critical failure point is often "Catalyst Poisoning" if the pyrazole Nitrogen (N2) coordinates to Palladium. This is why bulky ligands (dppf, Xantphos) and N-alkylation (Protocol 1) are recommended.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| No Reaction (Starting Material recovered) | Oxidative addition failed. | Increase Temp to 120°C; Switch to Pd-PEPPSI-IPr catalyst. |
| Dehalogenation (H instead of Nu) | Ensure anhydrous conditions; switch solvent to Dioxane. | |
| Low Conversion | Catalyst poisoning by Pyrazole N. | Ensure N1 is alkylated/protected. Use higher catalyst loading (5-10%). |
References
-
Edilova, Y. O., et al. (2025). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26(21), 10335.
-
Cohen, D. T., et al. (2015).[1] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17, 202-205.
-
Usami, Y., et al. (2020). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 25(20), 4634.
-
Ye, Y., & Sanford, M. S. (2013). "Mild Copper-Catalyzed Fluorination of Aryl Stannanes and Aryl Boronates." Journal of the American Chemical Society, 135(12), 4648–4651. (Context on metal-mediated halide exchange).
Sources
Application Note: 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole as a Drug Discovery Scaffold
Executive Summary
This application note details the utility, reactivity, and synthetic protocols for 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole (referred to herein as Scaffold A ).[1] This molecule represents a "privileged structure" in modern medicinal chemistry, combining three distinct pharmacophoric elements:
-
3-Difluoromethyl (
): A lipophilic hydrogen bond donor and bioisostere for hydroxyl/thiol groups, crucial for modulating metabolic stability and membrane permeability.[1] -
4-Benzylsulfanyl: A hydrophobic linker providing steric bulk and
-stacking opportunities, with a sulfur atom capable of oxidation state modulation (sulfide sulfoxide sulfone). -
1H-Pyrazole Core: A canonical kinase/GPCR hinge-binding motif with a modifiable N1-position.
This guide provides validated protocols for functionalizing Scaffold A, enabling researchers to rapidly generate libraries of bioactive analogs.[1]
Chemo-Structural Rationale
The Fluorine Effect
The
-
Modulation: The electron-withdrawing nature of
($ \sigma_I = 0.32 $) lowers the of the pyrazole N-H, increasing its acidity compared to a methyl-pyrazole. This enhances the N-deprotonation rate, facilitating N-alkylation reactions. -
Metabolic Stability: The
group blocks the C3 position from metabolic oxidation (unlike ) while avoiding the extreme lipophilicity of .
The Thioether Linker
The C4-benzylsulfanyl moiety offers a "switchable" dipole.
-
Sulfide (-S-): Lipophilic, flexible, electron-donating by resonance.[1]
-
Sulfoxide (-SO-): Chiral, polar, H-bond acceptor.[1]
-
Sulfone (-SO
-): Strongly electron-withdrawing, polar, rigid.[1]
Physicochemical Profile (Estimated)[1]
| Property | Value (Approx.) | Impact on Drug Design |
| MW | 240.25 Da | Fragment-like, allows room for heavy substitution. |
| cLogP | 2.8 - 3.2 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 2 (NH, | Dual interaction points.[1] |
| PSA | ~40 | Favorable for CNS and oral bioavailability.[1] |
Synthetic Protocols & Functionalization[1][2][3][4][5][6][7][8][9]
The following protocols are designed for high-throughput parallel synthesis (HTS) or lead optimization campaigns.
Protocol A: Regioselective N1-Alkylation
Objective: To attach diversity elements (R-groups) to the pyrazole nitrogen.
Mechanism: The
Materials:
-
Scaffold A (1.0 equiv)[1]
-
Alkyl Halide / Benzyl Halide (1.1 equiv)[1]
-
Cesium Carbonate (
) (2.0 equiv)[1] -
Solvent: DMF or Acetonitrile (anhydrous)[1]
Step-by-Step:
-
Dissolution: Dissolve 100 mg of Scaffold A in 2.0 mL of anhydrous DMF in a 4 mL screw-cap vial.
-
Base Addition: Add
(2.0 equiv). Stir at room temperature (RT) for 15 minutes to generate the pyrazolate anion. Note: The solution may turn slightly yellow. -
Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise.[1]
-
Reaction: Cap the vial and stir at 60°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc (10 mL), wash with water (3 x 5 mL) and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Critical Control Point: If regioselectivity is poor (N1 vs. N2 mixture), switch to Mitsunobu conditions (DIAD,
Protocol B: Sulfur Oxidation (S-Switching)
Objective: To convert the lipophilic sulfide into a polar sulfoxide or sulfone.
Materials:
-
N1-substituted Scaffold A (from Protocol A)[1]
-
m-CPBA (meta-chloroperoxybenzoic acid)
-
Solvent: DCM (Dichloromethane)[1]
Step-by-Step:
-
Sulfoxide (SO): Dissolve substrate in DCM at 0°C. Add m-CPBA (1.0 equiv) portion-wise.[1] Stir for 1 hour at 0°C. Quench with saturated
. -
Sulfone (
): Dissolve substrate in DCM at RT. Add m-CPBA (2.5 equiv). Stir for 4–6 hours. -
Validation: Check LC-MS. Sulfoxide adds +16 Da; Sulfone adds +32 Da.[1]
Protocol C: Scaffold Hopping (Thiol Displacement)
Objective: To replace the benzyl group with a heteroaryl group (Late-Stage Diversification).[1] This utilizes the benzyl group as a "masked" thiol.
Step-by-Step:
-
Debenzylation: Treat Scaffold A with
in toluene (reflux) or Sodium/Liquid Ammonia to generate the free thiol intermediate 4-mercapto-3-(difluoromethyl)pyrazole . -
Cross-Coupling: React the crude thiol with a Heteroaryl-Halide using
/ Xantphos catalyst system in Dioxane (100°C) to generate 4-(Heteroaryl-thio)-3-(difluoromethyl)pyrazoles .
Visualizing the Scaffold Logic
The following diagram illustrates the strategic utility of Scaffold A in a drug discovery campaign.
Figure 1: Strategic workflow for diversifying 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole.
Stability and Handling
-
Storage: Store solid scaffold at 2–8°C under inert atmosphere (Argon). The thioether is susceptible to slow auto-oxidation to sulfoxide if exposed to air/light for prolonged periods.
-
Solubility: Highly soluble in DMSO, DMF, MeOH, and DCM.[1] Sparingly soluble in water.[1]
-
Safety: The benzylthiol moiety may release benzyl mercaptan (stench) under strongly acidic/reducing conditions.[1] Handle in a fume hood.
References
-
Synthesis of 3-(Difluoromethyl)
-
Fluorine in Medicinal Chemistry
-
Pyrazole Reactivity & Regioselectivity
-
Thioether Oxidation Protocols
Disclaimer: This application note is for research purposes only. All chemical reactions should be performed by qualified personnel in a controlled laboratory environment.
Sources
Application Note: Solvent Selection & Formulation Strategies for 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
Abstract
The compound 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole presents a distinct solubility challenge due to its "Janus-faced" physicochemical nature: a lipophilic benzylsulfanyl tail contrasted with a polar, hydrogen-bond-donating difluoromethyl-pyrazole core. This Application Note provides a rational, evidence-based framework for solvent selection, moving beyond trial-and-error. We define protocols for solubility screening, stock solution preparation for biological assays, and process solvent selection, ensuring data integrity in downstream applications.
Introduction: The Solubility Challenge
To select the correct solvent, one must first deconstruct the molecule’s interaction potential. This compound is not merely "hydrophobic"; it is an amphiphilic scaffold with specific electronic demands.
Physicochemical Deconstruction
-
3-(Difluoromethyl) Group (
): Unlike a methyl group, the moiety is a weak hydrogen bond donor (due to the polarized C-H bond) and significantly increases lipophilicity ( contribution ~ +0.6). It is electron-withdrawing, increasing the acidity of the pyrazole NH. -
4-(Benzylsulfanyl) Group: This adds significant bulk and lipophilicity via
stacking potential and hydrophobic interactions. The sulfur atom is a "soft" Lewis base, susceptible to oxidation in protic solvents containing peroxides. -
1H-Pyrazole Core: Amphoteric. The NH is a hydrogen bond donor (pKa ~12-13, lowered by the
group), while the N2 nitrogen is a hydrogen bond acceptor.
Conclusion: The molecule likely exhibits BCS Class II behavior (Low Solubility, High Permeability). It requires solvents capable of disrupting strong crystal lattice energy driven by intermolecular H-bonds (pyrazole-pyrazole) and
Strategic Solvent Selection Guide
Solvent Compatibility Matrix
The following table categorizes solvents based on their interaction with the specific pharmacophore of the target compound.
| Solvent Class | Representative Solvents | Solubility Potential | Application Context | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, DMAc | High (>50 mM) | Primary Stock, HTS Assays | Disrupts pyrazole H-bonds effectively. Caution: DMSO is hygroscopic; water uptake causes precipitation. |
| Polar Protic | Methanol, Ethanol | Moderate (10-50 mM) | Synthesis, HPLC, Crystallization | Good for process chemistry. May require warming. Ethanol is preferred for lower toxicity. |
| Ethers | THF, 2-MeTHF | Moderate | Synthesis | Critical: Must be peroxide-free. The sulfide linker is sensitive to oxidation. |
| Chlorinated | DCM, Chloroform | High | Extraction, Chromatography | Excellent solubilizer but environmentally restricted (Green Chemistry). |
| Hydrocarbon | Hexane, Heptane | Poor (<1 mM) | Anti-solvent | Used to crash out the product during purification. |
| Aqueous | PBS, Water | Very Poor | Biological Media | Requires co-solvents (DMSO) or pH adjustment (Basic pH > 10). |
Decision Logic for Solvent Selection
The choice of solvent is strictly context-dependent. Use the following logic flow to determine the appropriate solvent system.
Figure 1: Decision matrix for solvent selection based on experimental intent. Note the critical precipitation check step for biological assays.
Detailed Protocols
Protocol A: Determination of Maximum Solubility (Saturation Shake-Flask Method)
Use this protocol to validate solubility before running expensive biological screens.
Reagents:
-
Solvent Candidates (DMSO, MeOH, PBS pH 7.4)
-
0.22 µm PTFE Syringe Filters (Do not use Nylon; pyrazoles may bind).
Procedure:
-
Excess Addition: Weigh approximately 5 mg of compound into a 1.5 mL HPLC vial.
-
Solvent Addition: Add 100 µL of the target solvent.
-
Equilibration: Vortex vigorously for 1 minute. Place on a shaker bench at 25°C for 24 hours.
-
Visual Check: If the solution is clear, add more solid until a precipitate remains visible.
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.
-
Quantification: Dilute the supernatant 100-fold in Methanol and analyze via HPLC-UV (254 nm). Compare peak area against a known standard curve.
Protocol B: "DMSO Stock" Management for Bioassays
The benzylsulfanyl group is hydrophobic. When a DMSO stock is diluted into aqueous media (cell culture), "crashing out" is a high risk.
-
Preparation: Dissolve compound in anhydrous DMSO to 10 mM.
-
Why Anhydrous? Water in DMSO lowers the solubility power and promotes degradation of the sulfide over long-term storage.
-
-
Storage: Store in small aliquots (20-50 µL) at -20°C. Avoid freeze-thaw cycles.
-
Serial Dilution (The "Intermediate Step" Technique):
-
Incorrect: Direct addition of 1 µL DMSO stock -> 1000 µL Media. (Causes local precipitation).
-
Correct:
-
Dilute 10 mM stock -> 1 mM in pure DMSO .
-
Dilute 1 mM DMSO -> 100 µM in PBS (This is the 10x working solution).
-
Add 10x solution to cells.
-
-
Validation: Measure Optical Density (OD600) of the 100 µM PBS intermediate. If OD > 0.05 compared to blank, precipitation has occurred.
-
Troubleshooting & Scientific Validation
The "Invisible Precipitate" Phenomenon
Researchers often assume solubility because the solution looks clear to the naked eye. However, microprecipitates (colloids) can form, causing false positives in enzymatic assays (pan-assay interference compounds or PAINS).
Validation Step: Use Nephelometry or a simple Centrifugation Test .
-
Prepare the assay concentration (e.g., 10 µM in buffer).
-
Centrifuge half the sample at high speed (13,000 rpm) for 10 mins.
-
Analyze the concentration of the supernatant vs. the un-spun sample via HPLC.
-
Acceptance Criteria: If Supernatant Concentration < 90% of Un-spun, the compound has precipitated. Switch to a co-solvent system (e.g., add 0.05% Tween-80 or Pluronic F-68).
Chemical Stability Alerts
-
Oxidation: The benzylsulfanyl sulfur is prone to oxidation to sulfoxide (
) or sulfone ( ). Avoid solvents like 1,4-Dioxane or THF unless they are freshly distilled or tested for peroxides. -
Acidity: The
group increases the acidity of the pyrazole. In highly basic conditions (pH > 12), the molecule will deprotonate. While this increases solubility, it changes the lipophilicity ( ) drastically, potentially altering cell permeability.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Pfizer Solvent Selection Guide. (2008). Green chemistry tools to influence a medicinal chemistry and research chemistry based organization.[4][5] Green Chemistry, 10, 31-36.[5]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Sources
Application Notes and Protocols: Strategic Functionalization of the 1H-Position in 4-(Benzylsulfanyl)-3-(difluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective functionalization of the 1H-position of 4-(benzylsulfanyl)-3-(difluoromethyl)pyrazole. This pyrazole scaffold is of significant interest in medicinal chemistry due to the unique combination of a bulky, lipophilic benzylsulfanyl group and a potent electron-withdrawing difluoromethyl moiety. These features present both challenges and opportunities for derivatization. This document outlines strategic approaches for N-alkylation, N-arylation, and N-acylation, offering insights into reaction mechanisms, optimization of conditions, and potential challenges such as regioselectivity. The protocols provided are grounded in established methodologies for pyrazole functionalization and are adapted to the specific electronic and steric properties of the target molecule.
Introduction: The Significance of the Pyrazole Core and the Unique Profile of 4-(Benzylsulfanyl)-3-(difluoromethyl)pyrazole
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals and agrochemicals.[1] The ability to functionalize the pyrazole ring at various positions is crucial for modulating the physicochemical and pharmacological properties of these molecules. The 1H-position, in particular, offers a prime site for introducing diverse substituents to explore the chemical space and optimize biological activity.
The subject of this guide, 4-(benzylsulfanyl)-3-(difluoromethyl)pyrazole, presents a unique synthetic challenge. The 3-(difluoromethyl) group, a bioisostere of hydroxyl or thiol groups, can enhance metabolic stability and binding affinity through hydrogen bond donation.[2] However, its strong electron-withdrawing nature decreases the nucleophilicity of the pyrazole ring. Conversely, the 4-(benzylsulfanyl) group is a bulky and lipophilic substituent that can influence the steric accessibility of the N1 position and impact the overall solubility and pharmacokinetic profile of the resulting derivatives.
This guide aims to provide researchers with a detailed roadmap for navigating the functionalization of this specific pyrazole, enabling the synthesis of novel derivatives for biological screening.
General Considerations for N1-Functionalization
The functionalization of the 1H-position of pyrazoles typically proceeds via deprotonation of the N-H bond followed by reaction with an electrophile. The regioselectivity of this process in unsymmetrically substituted pyrazoles can be influenced by both steric and electronic factors.
Electronic Effects: The electron-withdrawing difluoromethyl group at the C3 position will increase the acidity of the N-H proton, facilitating its removal by a base. It will also decrease the electron density of the adjacent N1 nitrogen, potentially influencing the kinetics of the subsequent electrophilic attack.
Steric Effects: The bulky benzylsulfanyl group at the C4 position may sterically hinder the approach of reagents to the N1 position. This steric hindrance can be a critical factor in the choice of reagents and reaction conditions.
Protocols for N1-Functionalization
N-Alkylation
N-alkylation is a fundamental transformation for introducing a wide range of alkyl groups. Several methods can be employed, with the choice depending on the nature of the alkylating agent and the desired reaction conditions.
This is a straightforward and widely used method for N-alkylation.
Reaction Workflow:
Caption: Workflow for classical N-alkylation.
Step-by-Step Protocol:
-
To a solution of 4-(benzylsulfanyl)-3-(difluoromethyl)pyrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) add a base (1.2-2.0 eq). Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., 50-80 °C) to drive the reaction to completion. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the increased nucleophilicity of the resulting cesium pyrazolate salt.
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.
-
Temperature: Heating may be necessary for less reactive alkyl halides or due to the decreased nucleophilicity of the pyrazole anion.
The Mitsunobu reaction provides a mild alternative for the N-alkylation of pyrazoles with primary and secondary alcohols.[3][4]
Reaction Workflow:
Caption: Workflow for Mitsunobu N-alkylation.
Step-by-Step Protocol:
-
Dissolve 4-(benzylsulfanyl)-3-(difluoromethyl)pyrazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in a dry aprotic solvent such as THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Causality Behind Experimental Choices:
-
Reagents: The combination of PPh₃ and DEAD (or DIAD) forms a phosphonium salt with the alcohol, which is then susceptible to nucleophilic attack by the pyrazole anion.
-
Conditions: The reaction is typically performed under anhydrous and inert conditions to prevent side reactions. The slow addition of the azodicarboxylate at low temperature helps to control the exothermic reaction.
N-Arylation
The introduction of an aryl group at the N1 position can be achieved through transition metal-catalyzed cross-coupling reactions.
Copper-catalyzed N-arylation is a well-established method for forming C-N bonds with aryl halides.[5][6][7]
Reaction Workflow:
Caption: Workflow for Copper-Catalyzed N-Arylation.
Step-by-Step Protocol:
-
In a reaction vessel, combine 4-(benzylsulfanyl)-3-(difluoromethyl)pyrazole (1.0 eq), the aryl halide (1.2 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine like N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a high-boiling point aprotic solvent such as dioxane, toluene, or DMF.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The copper(I) catalyst is essential for the oxidative addition of the aryl halide. The diamine ligand stabilizes the copper center and facilitates the reductive elimination step.
-
Base: A strong inorganic base is required to deprotonate the pyrazole and to neutralize the hydrogen halide formed during the reaction.
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl heterocycles.[8]
Reaction Workflow:
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Step-by-Step Protocol:
-
To a dry reaction flask, add the 4-(benzylsulfanyl)-3-(difluoromethyl)pyrazole (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the success of the reaction and often requires optimization. Bulky electron-rich ligands like Xantphos are often effective.
-
Base: A non-nucleophilic inorganic base is used to deprotonate the pyrazole without competing in the coupling reaction.
N-Acylation
N-acylation introduces an acyl group to the N1 position, which can serve as a protecting group or as a handle for further functionalization.
Reaction Workflow:
Caption: Workflow for N-Acylation.
Step-by-Step Protocol:
-
Dissolve 4-(benzylsulfanyl)-3-(difluoromethyl)pyrazole (1.0 eq) in a dry aprotic solvent like dichloromethane or THF.
-
Add a non-nucleophilic organic base such as triethylamine (1.5 eq) or pyridine.
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Base: An organic base is used to scavenge the acid byproduct (e.g., HCl) generated during the reaction.
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice will depend on the desired reactivity and the stability of the starting materials.
Data Summary and Comparison of Methods
| Functionalization | Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| N-Alkylation | Classical | Alkyl halide, K₂CO₃/Cs₂CO₃ | DMF or CH₃CN, RT to 80°C | Simple, wide range of alkyl halides | May require heating, potential for O-alkylation in some cases |
| Mitsunobu | Alcohol, PPh₃, DEAD/DIAD | THF or CH₂Cl₂, 0°C to RT | Mild conditions, uses alcohols directly | Stoichiometric byproducts can complicate purification | |
| N-Arylation | Copper-Catalyzed | Aryl halide, CuI, diamine ligand | Dioxane or DMF, 80-120°C | Cost-effective catalyst | Can require high temperatures and long reaction times |
| Buchwald-Hartwig | Aryl halide, Pd catalyst, phosphine ligand | Toluene or dioxane, 80-110°C | High functional group tolerance, generally high yields | Catalyst and ligand can be expensive | |
| N-Acylation | Classical | Acyl chloride/anhydride, Et₃N | CH₂Cl₂ or THF, 0°C to RT | Fast, efficient | Acylating agents can be moisture sensitive |
Troubleshooting and Considerations for Regioselectivity
For unsymmetrical pyrazoles, a mixture of N1 and N2 isomers can be formed. In the case of 4-(benzylsulfanyl)-3-(difluoromethyl)pyrazole, the electronic and steric factors are expected to favor functionalization at the N1 position. The electron-withdrawing difluoromethyl group at C3 will make the adjacent N2 nitrogen less nucleophilic. Furthermore, the bulky benzylsulfanyl group at C4 may sterically shield the N1 position to some extent, but the electronic effect of the C3 substituent is likely to be the dominant factor directing substitution to the N1 position.
Should a mixture of regioisomers be obtained, careful optimization of the reaction conditions (e.g., base, solvent, temperature) may improve the selectivity. In some cases, separation of the isomers can be achieved by column chromatography.
Conclusion
The functionalization of the 1H-position of 4-(benzylsulfanyl)-3-(difluoromethyl)pyrazole offers a versatile platform for the synthesis of novel and potentially bioactive molecules. This guide provides a set of robust and adaptable protocols for N-alkylation, N-arylation, and N-acylation. By understanding the underlying principles of these reactions and carefully selecting the appropriate conditions, researchers can efficiently generate a diverse library of derivatives for further investigation in drug discovery and development programs.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Chen, P., et al. (2020). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Advances, 10(6), 3436-3440. [Link]
-
Buchwald, S. L., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Chen, P., et al. (2020). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Advances, 10(6), 3436–3440. [Link]
-
Huisgen, R., et al. (1967). Alkylation of pyrazolones via the Mitsunobu reaction. Tetrahedron Letters, 8(49), 4845-4848. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Li, X., et al. (2020). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 20(9), 5981–5988. [Link]
-
Fustero, S., et al. (2011). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 16(10), 8563-8581. [Link]
-
Reddy, T. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]
-
Dolbier Jr, W. R. (2005). Fluorine chemistry at the millennium. Journal of fluorine chemistry, 126(2), 157-163. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
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- 7. connectjournals.com [connectjournals.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzylsulfanyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The pyrazole scaffold is a privileged pharmacophore, integral to the structure of numerous therapeutic agents. The introduction of a benzylsulfanyl moiety can significantly modulate the biological activity of these heterocyclic systems. This guide provides a comprehensive overview and detailed protocols for the efficient synthesis of benzylsulfanyl pyrazoles, leveraging the advantages of microwave-assisted organic synthesis (MAOS). By significantly reducing reaction times and improving yields, microwave irradiation presents a superior alternative to conventional heating methods for the construction and functionalization of these valuable compounds.[1][2] This document will explore the underlying principles of microwave chemistry, detail a proposed synthetic strategy, and provide step-by-step protocols for the synthesis of a model benzylsulfanyl pyrazole derivative.
Introduction: The Significance of Benzylsulfanyl Pyrazoles and the Advent of Microwave Synthesis
Pyrazoles and their derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole ring is a key aspect of drug design, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. The incorporation of a benzylsulfanyl group introduces a flexible, lipophilic substituent that can engage in various non-covalent interactions with biological targets, potentially enhancing potency and selectivity.
Traditional methods for the synthesis of functionalized pyrazoles often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[2] Microwave-assisted organic synthesis has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative.[1][2] The primary mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This volumetric heating can result in dramatic rate enhancements, higher product yields, and improved purity profiles, often in a fraction of the time required by conventional methods.[1][2]
Proposed Synthetic Strategy for Benzylsulfanyl Pyrazoles
A robust and versatile approach to the synthesis of benzylsulfanyl pyrazoles involves a two-step sequence:
-
Formation of the Pyrazole Core: Construction of a suitably functionalized pyrazole ring system. A common and effective method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Introduction of the Benzylsulfanyl Group: S-alkylation of a thiol-functionalized pyrazole or direct introduction of the benzylsulfanyl moiety onto the pyrazole ring.
This application note will focus on a plausible and efficient pathway for the synthesis of a model compound, 4-(benzylsulfanyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
Experimental Protocols
Materials and Instrumentation
-
Reagents: All reagents should be of analytical grade and used as received unless otherwise noted.
-
Microwave Reactor: A dedicated microwave synthesizer capable of controlling temperature, pressure, and irradiation power is required.
-
Analytical Techniques: Reaction progress and product purity should be monitored by Thin Layer Chromatography (TLC) and confirmed by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Step 1: Microwave-Assisted Synthesis of 1,5-Dimethyl-2-phenyl-4-thioxo-1,2,3,4-tetrahydro-3H-pyrazol-3-one
This protocol is adapted from general procedures for the synthesis of pyrazolones and subsequent thionation.
Reaction Scheme:
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1.0 mmol), Lawesson's reagent (0.5 mmol), and anhydrous toluene (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10 minutes with a maximum power of 300 W.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired thiopyrazolone.
Step 2: Microwave-Assisted Synthesis of 4-(Benzylsulfanyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
This protocol is based on the S-alkylation of thioamides and related compounds.
Reaction Scheme:
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve the 1,5-dimethyl-2-phenyl-4-thioxo-1,2,3,4-tetrahydro-3H-pyrazol-3-one (1.0 mmol) in dimethylformamide (DMF) (4 mL).
-
Add potassium carbonate (1.5 mmol) and benzyl bromide (1.1 mmol) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80°C for 5 minutes with a maximum power of 200 W.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the final product.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis (Predicted) |
| Step 1 Reaction Time | 10 minutes | 4-6 hours |
| Step 1 Yield | > 85% | 60-70% |
| Step 2 Reaction Time | 5 minutes | 2-3 hours |
| Step 2 Yield | > 90% | 75-85% |
| Overall Time | ~15 minutes | ~6-9 hours |
| Energy Consumption | Low | High |
| Solvent Usage | Minimal | Moderate to High |
Mechanistic Insights and Rationale for Experimental Choices
The efficiency of microwave-assisted synthesis stems from its unique heating mechanism. Dielectric heating, through dipolar polarization and ionic conduction, allows for rapid and uniform energy transfer directly to the reactants and solvent molecules.[3] This often leads to localized superheating, which can accelerate reaction rates far beyond what is achievable with conventional heating.
The choice of a high-boiling polar aprotic solvent like DMF in the S-alkylation step is crucial. DMF is an excellent microwave absorber, facilitating rapid heating. Potassium carbonate is a mild and effective base for the deprotonation of the thione, generating the thiolate nucleophile required for the reaction with benzyl bromide.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Microwave-assisted synthesis workflow for benzylsulfanyl pyrazoles.
Proposed Reaction Mechanism Diagram
Caption: Proposed mechanism for the S-alkylation step.
Conclusion and Future Perspectives
Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient production of benzylsulfanyl pyrazoles. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of a diverse library of these compounds for applications in drug discovery and development. The significant advantages in terms of reaction time, yield, and energy efficiency make MAOS a highly attractive methodology for modern organic synthesis. Future work will focus on expanding the substrate scope and developing one-pot procedures to further streamline the synthesis of this important class of heterocyclic compounds.
References
-
Kumar, P., Kumar, S., Phougat, H., & Singh, K. (2024). Microwave-assisted synthesis of novel pyrazolyl sulfones and their antimicrobial evaluation and time-resolved photoluminescence. Journal of Sulfur Chemistry, 45(4), 772-785. [Link]
-
Synthesis of Some Benzimidazolyl Pyrazole Derivatives Under Microwave Irradiation and their Antimicrobial Activities. (2018). Research and Reviews: Journal of Chemistry. [Link]
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1031-1046. [Link]
-
(2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. ResearchGate. [Link]
-
Ma, R., Zhu, J., Wang, Y., Li, J., & Li, J. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3376-3386. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]
-
Martins, M. A. P., Frizzo, M. E. S., Moreira, D. N., Buriol, L., & Zanatta, N. (2008). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 19(7), 1325-1331. [Link]
-
Al-Zaydi, K. M. (2007). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Afinidad, 64(531), 466-472. [Link]
-
Li, Y., Wang, Z., Wu, J., & Wu, Y. (2020). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 18(34), 6663-6667. [Link]
-
Potapov, A. S., Khlebnikov, A. I., & Shults, E. E. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 17(23), 5789-5798. [Link]
-
Pal, R., H-K, H., & C-S, C. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Chinese Chemical Society, 55(6), 1336-1341. [Link]
-
Microwave-assisted one-pot synthesis of pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. (n.d.). iMedPub. [Link]
-
Wang, X., Yang, D., & Chen, Z. (2018). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 14, 2824-2830. [Link]
-
Naimi, A., & El-Kashef, H. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(22), 4120. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 143-152. [Link]
-
Synthesis of benzopyrano pyrazole-4-ones via oxidative cyclization. [Colour online.]. (n.d.). ResearchGate. [Link]
Sources
crystallization methods for fluorinated pyrazole thioethers
Application Note: Precision Crystallization of Fluorinated Pyrazole Thioethers
Abstract
Fluorinated pyrazole thioethers (e.g., Fipronil derivatives) represent a critical structural motif in modern agrochemical and pharmaceutical discovery due to their metabolic stability and lipophilicity. However, these physicochemical properties—specifically the combination of a flexible thioether linkage and a fluorine-rich hydrophobic core—present significant challenges in crystallization. Common issues include "oiling out" (Liquid-Liquid Phase Separation), stubborn polymorphism, and poor wettability. This guide provides a validated workflow for crystallizing these difficult targets, moving from solubility profiling to polymorph control, with a specific focus on mitigating phase separation.
Introduction: The "Grease and Flex" Challenge
Successful crystallization requires a stable lattice formation that is energetically more favorable than the solvated state or the amorphous liquid phase. Fluorinated pyrazole thioethers resist this ordering due to two synergistic factors:
-
The Fluorine Effect (The "Grease"): Fluorine atoms are weak hydrogen bond acceptors. They increase lipophilicity (LogP) and reduce the cohesive energy density of the crystal lattice. This often leads to high solubility in organic solvents and a tendency to form solvates rather than pure crystals.
-
Thioether Flexibility (The "Flex"): The sulfur bridge (–S–) introduces significant rotational freedom (low barrier to rotation). In solution, the molecule adopts multiple conformations. To crystallize, the molecule must "lock" into a single low-energy conformation. This entropic penalty often delays nucleation, allowing the system to enter a region of Liquid-Liquid Phase Separation (LLPS), resulting in oiling out.
Phase 1: Solubility Profiling & Solvent Selection
Before attempting crystallization, define the solubility envelope. Fluorinated pyrazoles typically exhibit "inverse" solubility behavior compared to polar drugs: they are highly soluble in non-polar organics and insoluble in water.
Table 1: Solvent Classifications for Fluorinated Pyrazoles
| Solvent Class | Examples | Role | Notes |
| Primary (Good) Solvents | Ethyl Acetate, Chlorobenzene, Toluene | Dissolution | Chlorobenzene is preferred for pi-pi stacking interactions with the pyrazole core. |
| Intermediate Solvents | Isopropanol (IPA), Ethanol, Methanol | Crystallization | Often used for cooling crystallization; H-bonding with pyrazole nitrogen can direct structure. |
| Anti-Solvents | Heptane, Hexane, Water | Yield Enhancement | Water is aggressive and causes oiling out; Heptane is gentler but may not precipitate fluorinated species effectively. |
| Specialty Solvents | Trifluoroethanol (TFE), Acetonitrile | Polymorph Screening | TFE can disrupt intramolecular F---H interactions. |
Expert Insight: Avoid chlorinated aliphatics (DCM, Chloroform) for final crystallization.[1] While they dissolve the compound well, they are highly volatile and often form unstable channel solvates that collapse upon drying.
Phase 2: Experimental Protocols
Protocol A: Vapor Diffusion (Milligram Scale Screening)
Best for: Initial crystal generation for X-ray diffraction (SC-XRD) when material is limited (<50 mg).
-
Dissolution: Dissolve 20 mg of the thioether in the minimum amount of Ethyl Acetate or THF in a small (2 mL) inner vial. Ensure the solution is clear (filter if necessary).
-
Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent: Carefully add 3–5 mL of Pentane or Heptane into the outer vial (do not allow it to spill into the inner vial).
-
Equilibration: Cap the outer vial tightly. Store at room temperature (20–25°C) in a vibration-free environment.
-
Mechanism: The volatile anti-solvent (pentane) diffuses into the solution, slowly increasing supersaturation. This slow approach minimizes the kinetic trap of oiling out.[2]
Protocol B: Controlled Cooling with Seeding (Gram Scale)
Best for: Purity enhancement and avoiding oiling out.
-
Saturation: Suspend 5.0 g of crude material in 25 mL of Isopropanol (IPA) .
-
Dissolution: Heat to 75°C (reflux) with stirring until fully dissolved. If insoluble, add Chlorobenzene dropwise until clear.
-
Clarification: Perform a hot filtration to remove insoluble particulates (nucleation sites for wrong polymorphs).
-
Nucleation Point: Cool slowly (0.5°C/min) to 50°C.
-
Seeding (CRITICAL): At 50°C (metastable zone), add 0.5% w/w of pure seed crystals.
-
Note: If seeds are unavailable, scratch the vessel wall with a glass rod to induce nucleation.
-
-
Aging: Hold at 50°C for 1 hour. Ensure seeds grow and do not dissolve.
-
Ramp Down: Cool to 0°C at a rate of 0.2°C/min.
-
Isolation: Filter the resulting white/off-white solids and wash with cold Heptane.
Troubleshooting: Mitigating "Oiling Out" (LLPS)
Oiling out is the most common failure mode for this class. It occurs when the crystallization temperature (
Strategic Interventions:
-
Reduce Supersaturation: Do not aim for 90% yield in one pass. Dilute the solution by 20%.
-
Increase Temperature: Crystallize from a higher temperature using a higher boiling solvent (e.g., switch from Ethanol to Chlorobenzene).
-
Surfactant Effect: If using an aqueous anti-solvent, trace amounts of ionic surfactants can sometimes prevent droplet coalescence, though this is a last resort for pharma applications.
Visualization of Workflows
Diagram 1: General Crystallization Decision Matrix
Caption: Decision matrix for selecting crystallization techniques based on scale and material behavior.
Diagram 2: Oiling Out (LLPS) Mitigation Strategy
Caption: Logic flow for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out).
References
-
Hainzl, D., & Casida, J. E. (1996).[3] Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. Proceedings of the National Academy of Sciences. Link
-
Chauviere, G., et al. (2017). Crystal structure of fipronil. IUCrData. Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Link
-
Nandi, S., et al. (2023). Nucleation kinetics-based solvent selection for the liquid antisolvent crystallization of a lipophilic intermediate. Journal of Molecular Liquids. Link
-
Lozano, R., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Crystal Growth & Design. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole?
A1: The most logical synthetic approach involves a multi-step process that can be broadly divided into two key stages: the formation of the 3-(difluoromethyl)-1H-pyrazole-4-thiol intermediate, followed by its S-benzylation. Two common routes to the thiol intermediate are illustrated below. Route A involves the iodination of the pyrazole core followed by a copper-catalyzed thiolation. Route B utilizes a direct thiocyanation of the pyrazole ring and subsequent reduction.
Q2: What are the primary challenges encountered in this synthesis?
A2: Researchers may face several challenges, including:
-
Low yields in the initial pyrazole ring formation.
-
Poor regioselectivity during the functionalization of the C-4 position.
-
Side reactions , such as oxidation of the thiol intermediate to a disulfide.
-
Difficulties in purification of the thiol intermediate and the final product.
-
Competitive N-alkylation during the S-benzylation step.
Q3: Which route to the 3-(difluoromethyl)-1H-pyrazole-4-thiol intermediate is preferable, Route A (Iodination-Thiolation) or Route B (Thiocyanation-Reduction)?
A3: The choice of route depends on reagent availability, scalability, and tolerance to functional groups.
-
Route A (Iodination-Thiolation) is a robust and scalable method, particularly the copper-catalyzed thiolation of 4-iodopyrazoles, which has been shown to be effective for a variety of pyrazole derivatives.[1][2][3] This route may be more reliable if direct thiocyanation proves to be low-yielding for the specific substrate.
-
Route B (Thiocyanation-Reduction) offers a more direct approach to functionalizing the C-4 position.[4][5] However, the thiocyanation reaction conditions may require careful optimization to achieve good yields and regioselectivity. The subsequent reduction of the thiocyanate to the thiol is typically straightforward.
Q4: What are the key considerations for the final S-benzylation step?
A4: The S-benzylation of the 3-(difluoromethyl)-1H-pyrazole-4-thiol is a nucleophilic substitution reaction. Key factors to consider for achieving high yield and selectivity include:
-
Choice of Base: A suitable base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion. Common bases include potassium carbonate, sodium hydride, or organic amines like triethylamine.
-
Solvent: A polar aprotic solvent such as DMF, acetonitrile, or acetone is typically used to facilitate the reaction.
-
Benzylating Agent: Benzyl bromide or benzyl chloride are common choices. Benzyl bromide is generally more reactive than benzyl chloride.
-
Reaction Temperature: The reaction is often carried out at room temperature, but gentle heating may be required to drive the reaction to completion.
Troubleshooting Guide
Problem 1: Low Yield in the Synthesis of the 3-(Difluoromethyl)-1H-pyrazole Core
Q: My initial cyclization reaction to form the 3-(difluoromethyl)-1H-pyrazole ring is resulting in a low yield. What are the likely causes and how can I improve it?
A: The formation of the pyrazole ring, often achieved through a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative, is a critical step.[6] Low yields can often be attributed to several factors:
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Starting Materials | Impurities in the 1,3-dicarbonyl precursor or the hydrazine can lead to side reactions and reduced yield. | Ensure the purity of starting materials through techniques like distillation or recrystallization. |
| Suboptimal Reaction Conditions | Incorrect temperature, reaction time, or solvent can hinder the reaction. | Systematically screen reaction parameters. For instance, if the reaction is sluggish, consider a higher boiling point solvent or increasing the reaction temperature. Conversely, if side products are observed, a lower temperature may be beneficial. |
| Formation of Regioisomers | If an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, a mixture of regioisomers can form, making isolation of the desired product difficult and reducing its yield.[6] | If possible, choose symmetrical starting materials. If unsymmetrical precursors are necessary, carefully optimize reaction conditions to favor the formation of the desired isomer. Purification by column chromatography will likely be required. |
| Incomplete Reaction | The reaction may not be proceeding to completion. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time. |
Problem 2: Issues with C-4 Functionalization of the Pyrazole Ring
Q: I am struggling with the introduction of the sulfur functionality at the C-4 position of the 3-(difluoromethyl)-1H-pyrazole. What are some common problems and solutions?
A: Functionalizing the C-4 position of the pyrazole ring is a key step that can be problematic. Below are troubleshooting tips for both the iodination/thiolation and thiocyanation routes.
Route A: Iodination followed by Copper-Catalyzed Thiolation
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Iodination | The electrophilic iodination of the pyrazole ring may be incomplete. | Use a more reactive iodinating agent, such as N-iodosuccinimide (NIS), in a suitable solvent like acetonitrile or DMF. Ensure anhydrous conditions, as water can interfere with the reaction. |
| Low Yield in Thiolation | The copper-catalyzed coupling of the 4-iodopyrazole with a thiol source can be sensitive to reaction conditions.[1] | Ensure the copper catalyst (e.g., CuI) is fresh and active. The choice of ligand (e.g., 1,10-phenanthroline) can also be critical.[1] A screen of different copper sources, ligands, and bases may be necessary. |
| Incomplete Deprotection | If using a protected thiol source like thiobenzoic acid, the subsequent deprotection step may not go to completion. | For the deprotection of the S-benzoyl group, use a mild base like potassium carbonate in methanol.[1] Monitor the reaction by TLC to ensure complete conversion to the free thiol. |
Route B: Direct Thiocyanation
| Potential Cause | Explanation | Recommended Solution |
| Low Yield in Thiocyanation | Direct thiocyanation of the pyrazole C-H bond can be challenging and may require specific activating conditions. | Several methods for pyrazole thiocyanation have been reported, using reagents like PhICl₂/NH₄SCN or KSCN/K₂S₂O₈.[4][5] Optimize the reaction by screening different oxidants and thiocyanate sources. |
| Formation of Isomers | Thiocyanation may occur at other positions on the pyrazole ring, leading to a mixture of isomers. | Carefully control the reaction conditions (temperature, solvent, stoichiometry) to maximize regioselectivity for the C-4 position. Purification by column chromatography will be necessary to isolate the desired isomer. |
| Incomplete Reduction to Thiol | The reduction of the thiocyanate group to the thiol may be sluggish. | Use a robust reducing agent like LiAlH₄ or NaBH₄.[5] Ensure anhydrous conditions, particularly with LiAlH₄. |
Problem 3: Low Yield and Side Reactions during S-Benzylation
Q: My final S-benzylation step is giving a low yield of the desired 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, and I am observing significant side products. How can I optimize this reaction?
A: The S-benzylation of the pyrazole-4-thiol can be compromised by side reactions and suboptimal conditions.
| Potential Cause | Explanation | Recommended Solution |
| Oxidation of the Thiol | The pyrazole-4-thiol intermediate is susceptible to oxidation, especially in the presence of air, forming a disulfide dimer. This reduces the amount of thiol available for benzylation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or purified pyrazole-4-thiol. |
| Competitive N-Benzylation | The pyrazole ring contains nitrogen atoms that can also be alkylated by the benzyl halide, leading to the formation of N-benzylated side products.[7] | Use a milder base and carefully control the stoichiometry of the benzylating agent. Running the reaction at a lower temperature may also favor S-alkylation over N-alkylation. |
| Poor Nucleophilicity of the Thiolate | If the base is not strong enough or if there is insufficient base, the thiol will not be fully deprotonated, leading to a slow or incomplete reaction. | Choose a base that is strong enough to deprotonate the thiol but not so strong that it promotes side reactions. Potassium carbonate is often a good starting point. |
| Low Reactivity of Benzylating Agent | Benzyl chloride is less reactive than benzyl bromide. | If the reaction is slow, consider switching to benzyl bromide or adding a catalytic amount of sodium iodide to in-situ generate the more reactive benzyl iodide. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 3-(Difluoromethyl)-1H-pyrazole-4-thiol via Iodination and Thiolation (Route A)
Step 1: Iodination of 3-(Difluoromethyl)-1H-pyrazole
-
Dissolve 3-(difluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-iodo-3-(difluoromethyl)-1H-pyrazole.
Step 2: Copper-Catalyzed Thiolation and Deprotection
-
To a reaction vessel, add 4-iodo-3-(difluoromethyl)-1H-pyrazole (1.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous solvent (e.g., toluene), followed by thiobenzoic acid (1.5 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the crude S-benzoyl intermediate in methanol and add potassium carbonate (1.2 eq).
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Evaporate the methanol, dissolve the residue in water, and acidify with HCl.
-
Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate to yield 3-(difluoromethyl)-1H-pyrazole-4-thiol.
Diagram: Synthetic Pathway to 4-(Benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
Caption: Overview of synthetic routes to the target compound.
Diagram: Troubleshooting Decision Tree for S-Benzylation
Caption: Decision tree for troubleshooting the S-benzylation step.
References
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ResearchGate. [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]
-
Synthesis of 4-Functionalized Pyrazoles via Oxidative Thio/selenocyanation Mediated by PhICl2 and NH4SCN/KSeCN. ResearchGate. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PubMed. [Link]
- Preparation method of C-4 thiopyrazole compounds.
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PubMed. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. ResearchGate. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Institutes of Health. [Link]
-
Benzyl thioether formation merging copper catalysis. National Institutes of Health. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]
-
Harnessing Thiol as a Benzyl Reagent for Photocatalytic Reductive Benzylation of Imines. ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)–H Functionalization for Intermolecular C–S Bond Formation. ACS Publications. [Link]
-
Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. MDPI. [Link]
-
Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Indian Academy of Sciences. [Link]
-
Development of a New Route to 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic Acid (DFPA). Thieme. [Link]
-
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Springer. [Link]
- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
-
Synthesis, Characterization and Biological Evaluation of some new 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives. Chemistry & Biology Interface. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
resolving regioisomer formation in 3-(difluoromethyl)pyrazole alkylation
Ticket Subject: Resolving Regioisomer Formation (N1 vs. N2) in 3-CF₂H-Pyrazole Alkylation Support Level: Tier 3 (Senior Application Scientist) Status: Open
Executive Summary
The alkylation of 3-(difluoromethyl)pyrazole is a classic case of "ambident nucleophile" frustration. Due to annular tautomerism, the pyrazole ring presents two nucleophilic nitrogen atoms. Under standard
While the 1,3-isomer is generally favored due to combined steric and electronic factors, achieving high selectivity (>20:1) or accessing the elusive 1,5-isomer requires deviation from standard protocols. This guide provides the mechanistic logic, troubleshooting steps, and validated protocols to control this outcome.
Module 1: The Diagnostic (Why is this happening?)
The Tautomer Trap
In solution, 3-(difluoromethyl)pyrazole exists in a rapid equilibrium between two tautomers.
-
Tautomer A (3-CF₂H): The proton resides on N1; the CF₂H group is at position 3.
-
Tautomer B (5-CF₂H): The proton resides on N2; the CF₂H group is at position 5.
When you deprotonate with a base, you form a single resonance-stabilized pyrazolyl anion.[1] The regioselectivity is then determined by the kinetics of the electrophilic attack on this anion, governed by two opposing forces:
-
Sterics: The CF₂H group is bulky. Attack at the adjacent nitrogen (N2) is sterically hindered.
-
Electronics: The CF₂H group is a strong Electron Withdrawing Group (EWG). It inductively reduces the electron density (nucleophilicity) of the adjacent nitrogen (N2) more than the distal nitrogen (N1).
Result: Both factors typically favor alkylation at the distal nitrogen (N1), leading to the 1-alkyl-3-(difluoromethyl)pyrazole (1,3-isomer) . However, the selectivity is rarely perfect (often 3:1 to 9:1), requiring chromatography.
Visualizing the Pathway
Figure 1: Mechanistic bifurcation in pyrazole alkylation. The CF₂H group creates a steric and electronic barrier to Path B.
Module 2: Troubleshooting & Optimization
FAQ 1: I am getting a 2:1 mixture. How do I boost the 1,3-isomer?
If standard conditions (e.g., K₂CO₃/DMF) are failing, the issue is likely a "loose" transition state where the electrophile is too reactive (e.g., MeI, BnBr) and discriminates poorly between the nitrogens.
Solution: Switch to conditions that enforce a tighter ion pair or increase steric discrimination.
| Factor | Recommendation for 1,3-Selectivity | Mechanism |
| Base | Cs₂CO₃ or NaH | Cesium ("Cesium Effect") can stabilize the anion and often improves solubility/reactivity, but sometimes bulky bases like KOtBu enhance steric differentiation. |
| Solvent | THF or Toluene | Non-polar solvents promote tighter ion-pairing, maximizing the influence of the CF₂H group's electronic repulsion at N2. Avoid DMF/DMSO if selectivity is low. |
| Temp | 0°C to -20°C | Lower temperatures favor the kinetic product (usually the 1,3-isomer) by not providing enough energy to overcome the barrier for the hindered N2 attack. |
FAQ 2: I actually need the 1,5-isomer (Proximal). Alkylation isn't working.
Direct alkylation is the worst way to make the 1,5-isomer (1-alkyl-5-difluoromethyl). You are fighting the energy landscape.
Solution: Do not alkylate. Cyclize. Use a regiocontrolled de novo synthesis. React a hydrazine (R-NH-NH₂) with a 1,3-dicarbonyl equivalent containing the CF₂H group.
-
Protocol: React R-hydrazine + 4,4-difluoro-1,3-butanedione (or equivalent enone).
-
Outcome: The terminal nitrogen of the hydrazine (NH₂) is the most nucleophilic and typically attacks the most electrophilic carbonyl. Note: This regiochemistry can also be complex and depends on solvent (e.g., Ethanol vs. Acetic Acid), but it is the only reliable route to the 1,5-isomer.
FAQ 3: Can I use the Mitsunobu reaction?
Yes. The Mitsunobu reaction (ROH + DIAD + PPh₃) often shows different selectivity profiles than base-mediated alkylation because it proceeds via a neutral protonated pyrazole attacking the activated alcohol. However, for 3-CF₂H, steric hindrance still heavily favors the 1,3-isomer .
Module 3: Experimental Protocols
Protocol A: High-Selectivity Synthesis of 1,3-Isomer ( )
Best for: Standard library synthesis where the distal isomer is desired.
-
Setup: In a flame-dried flask, dissolve 3-(difluoromethyl)pyrazole (1.0 equiv) in anhydrous THF (0.1 M). Note: THF is preferred over DMF to enhance steric discrimination.
-
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise at 0°C. Stir for 30 min until gas evolution ceases.
-
Why? Complete deprotonation ensures the reaction is purely kinetic.
-
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT slowly. Monitor by LCMS.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.
-
Purification: The 1,3-isomer is usually less polar (higher R_f) than the 1,5-isomer on Silica gel.
Protocol B: Regiocontrolled Synthesis of 1,5-Isomer (Cyclization)
Best for: When you specifically need the "proximal" isomer for SAR.
-
Reagents: 4,4-difluoro-1-phenylbutane-1,3-dione (or similar building block) and Alkyl-hydrazine hydrochloride.
-
Solvent: Ethanol (0.5 M).
-
Condition: Reflux for 2-4 hours.
-
Optimization: If regioisomer ratio is poor, switching solvent to Acetic Acid or TFE (Trifluoroethanol) can invert or improve selectivity by altering the protonation state of the hydrazine intermediate [1].
-
-
Result: Typically yields the 1-alkyl-5-(difluoromethyl)pyrazole as the major product.
Module 4: Decision Logic (The "Fix It" Flowchart)
Figure 2: Strategic decision tree for selecting the correct synthetic methodology.
References
-
Regioselective Synthesis of 1-Substituted Pyrazoles.
-
Source: Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." J. Org.[1][2][3] Chem. (2008).
- Context: Demonstrates how fluorinated solvents (TFE, HFIP) can manipulate the regioselectivity of hydrazine cyclizations, crucial for accessing the difficult 1,5-isomer.
-
-
Steric Redirection in Pyrazole Alkyl
-
Switching N-Alkyl
-
Source:Int. J. Mol.[5] Sci. (2025).[2][5][6][7] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning."
- Context: Recent work specifically addressing CF3 (analogous to CF2H) pyrazole alkylation and how to force the formation of specific isomers using transient directing groups.
-
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Construction of 3,4-Disubstituted-3-(difluoromethyl)pyrazoles [sioc-journal.cn]
- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole by HPLC
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole using High-Performance Liquid Chromatography (HPLC). Here, we synthesize foundational chromatographic principles with field-proven troubleshooting strategies to ensure the robust and efficient isolation of your target compound.
Section 1: Understanding the Analyte & Method Development Rationale
The successful purification of any compound begins with an understanding of its physicochemical properties. 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole is a heterocyclic compound with several key structural features that dictate its chromatographic behavior.
-
Pyrazole Core: The 1H-pyrazole ring is aromatic and contains two nitrogen atoms, giving it a weakly basic character.[1][2][3] The imino-hydrogen (N-H) can participate in hydrogen bonding and may be deprotonated by a strong base.
-
Benzylsulfanyl Group: This large, non-polar benzyl group significantly increases the hydrophobicity of the molecule, making it well-suited for reverse-phase HPLC.
-
Difluoromethyl Group: The fluorine atoms are highly electronegative, which can influence the electronic properties of the pyrazole ring, but the overall contribution to polarity is less significant than the benzylsulfanyl group.
Based on this structure, a reverse-phase HPLC method is the logical choice for purification.[4] The strategy is to use a non-polar stationary phase (like C18) and a polar mobile phase, where retention is driven by the hydrophobic interactions of the benzylsulfanyl group with the stationary phase.
Section 2: Recommended Preparative HPLC Protocol
This protocol provides a robust starting point for the purification of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole. Optimization may be required based on the specific impurity profile of your crude sample.
Experimental Protocol: Step-by-Step
-
Sample Preparation:
-
Accurately weigh the crude 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole sample.
-
Dissolve the sample in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Dilute this stock solution with the mobile phase (or a solvent weaker than the mobile phase, like acetonitrile/water) to a concentration suitable for preparative loading, ensuring the sample is fully dissolved to prevent precipitation on the column.[5][6]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit.[6][7]
-
-
System Preparation & Equilibration:
-
Prepare the mobile phases as described in the table below. Ensure all solvents are HPLC grade and that any aqueous phases containing buffers or additives are freshly prepared and filtered.[5]
-
Thoroughly degas the mobile phases using an online degasser, sonication, or helium sparging to prevent air bubbles from causing pressure fluctuations and baseline noise.[8][9]
-
Install the appropriate preparative column and purge the HPLC system, including the pump and injector, with the mobile phase to remove any storage solvents and air bubbles.[10]
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes, or until a stable baseline is achieved.[5]
-
-
Chromatographic Run & Fraction Collection:
-
Inject the prepared sample onto the equilibrated column.
-
Run the gradient method as detailed in the table below.
-
Monitor the separation at the recommended wavelength (e.g., 254 nm, a common wavelength for aromatic compounds).
-
Collect fractions corresponding to the main peak of interest. Ensure collection starts just before the peak rises from the baseline and ends after it has fully returned.
-
-
Post-Run Analysis & Processing:
-
Analyze the collected fractions for purity using an analytical scale HPLC method.
-
Pool the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
If the compound is soluble in an organic solvent immiscible with water, perform a liquid-liquid extraction to remove the aqueous buffer/acid. Follow with drying over sodium sulfate, filtration, and solvent evaporation.
-
Alternatively, lyophilize the pooled fractions to remove the aqueous mobile phase and obtain the final purified compound.
-
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale & Causality |
| Column | C18, 10 µm, 250 x 21.2 mm | The C18 stationary phase provides strong hydrophobic retention for the non-polar benzylsulfanyl group. A larger particle and column diameter are standard for preparative scale purification.[4][11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Water is the weak solvent in reverse-phase. TFA acts as an ion-pairing agent and acidifies the mobile phase, which helps to protonate the pyrazole nitrogens and suppress undesirable interactions with residual silanols on the silica backbone, leading to sharper peaks.[11][12] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is the strong organic solvent used to elute the compound. Its low viscosity results in lower backpressure compared to methanol.[13] |
| Gradient | 30-95% B over 20 minutes | A gradient is necessary to first elute more polar impurities, then elute the compound of interest in a sharp band, and finally wash off highly non-polar impurities. This starting point should be optimized based on an initial analytical run. |
| Flow Rate | 20.0 mL/min | This flow rate is typical for a preparative column of this dimension and provides a balance between resolution and run time. |
| Column Temp. | Ambient or 30 °C | Maintaining a constant temperature ensures reproducible retention times. Elevated temperatures can reduce viscosity and improve peak shape but may degrade sensitive compounds.[9][14] |
| Detection | UV at 254 nm | The aromatic pyrazole and benzyl rings are expected to have strong UV absorbance at this wavelength. A full UV scan of the analyte is recommended to determine the optimal wavelength (λmax). |
| Injection Vol. | 1-5 mL | The volume depends on the sample concentration and the loading capacity of the column. Avoid overloading, which leads to poor peak shape.[7][9] |
Section 3: Frequently Asked Questions (FAQs)
Q1: Why use a C18 column? Can I use a C8? A: A C18 column is the standard first choice for non-polar compounds due to its high hydrophobicity and retentivity. Given the significant non-polar character of the benzylsulfanyl group, a C18 provides strong retention. A C8 column has shorter alkyl chains and is less retentive; it could be a good alternative if your compound elutes too late on a C18 column even with a high percentage of organic solvent, or to achieve a different selectivity for closely eluting impurities.
Q2: What is the purpose of Trifluoroacetic Acid (TFA) in the mobile phase? A: TFA serves two primary functions. First, it lowers the pH of the mobile phase. This ensures that basic compounds like pyrazoles are consistently protonated, preventing peak tailing that can occur from interactions with acidic silanol groups on the silica stationary phase.[5][6] Second, it acts as an ion-pairing agent, further improving peak shape. An alternative for mass spectrometry (MS) applications is 0.1% formic acid.[13]
Q3: My crude sample won't fully dissolve in the mobile phase. What should I do? A: It is critical that the sample is fully dissolved in a solvent that is compatible with the mobile phase.[9] If solubility is low, you can dissolve the sample in a minimal amount of a stronger, water-miscible organic solvent like DMSO, DMF, or methanol. However, be aware that injecting a sample in a much stronger solvent than the initial mobile phase can cause peak distortion and poor separation.[14] Always use the smallest possible volume of the strong solvent and dilute with the mobile phase if possible.
Q4: How do I know if I am overloading the column? A: Column overloading is characterized by a significant change in peak shape from a symmetrical Gaussian peak to a "shark-fin" or fronting peak, where the front of the peak is less steep than the back.[7][9] You may also see a decrease in retention time as the sample concentration increases. To resolve this, simply reduce the mass of the sample injected onto the column.[7]
Section 4: Troubleshooting Guide
Even with a robust method, problems can arise. A systematic approach is key to identifying and resolving issues efficiently.[4]
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting common HPLC issues.
Problem: Pressure Anomalies
Q: My system pressure is suddenly very high. What should I do? A: High backpressure is most often caused by a blockage somewhere in the system.[8]
-
Cause 1: Blocked Column Frit or Guard Column. Particulates from the sample or mobile phase may have clogged the inlet frit of your guard or analytical column.
-
Solution: First, disconnect the column and see if the pressure returns to normal. If it does, the blockage is in the column. Try back-flushing the column at a low flow rate.[7] If this doesn't work, the frit or the entire guard column may need to be replaced. Always filter your samples and mobile phases to prevent this.[15]
-
-
Cause 2: Buffer Precipitation. If you are using a buffered mobile phase and mix it with a high concentration of organic solvent too quickly, the buffer can precipitate.
-
Solution: Flush the entire system (column removed) with warm, HPLC-grade water to redissolve the salts.[7] Review your method to ensure the buffer concentration is compatible with the organic solvent percentage.
-
Q: The pressure is much lower than normal or fluctuating wildly. Why? A: Low or fluctuating pressure usually points to a leak or air in the system.[4][8]
-
Cause 1: Leak in the System. A loose fitting is the most common culprit.
-
Cause 2: Air Bubbles in the Pump. Insufficiently degassed mobile phase can introduce air into the pump heads, causing pressure fluctuations and unstable retention times.
Problem: Poor Peak Shape
Q: My main peak is tailing significantly. How can I fix this? A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.[9]
-
Cause 1: Silanol Interactions. The pyrazole nitrogen can interact with acidic silanol groups on the silica surface that are not perfectly end-capped.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% TFA or Formic Acid) to keep the pyrazole protonated.[5] Alternatively, using a column with high-purity silica and advanced end-capping can minimize these interactions.
-
-
Cause 2: Column Overload. Injecting too much sample can lead to tailing.
-
Solution: Reduce the injected sample mass and re-run the analysis. If the peak shape improves, you were likely overloading the column.[7]
-
Q: My peak is fronting (a steep tail and a sloping front). What does this mean? A: Peak fronting is a classic sign of column overload or a sample solvent issue.[9]
-
Cause 1: Sample Overload. This is the most common cause, especially in preparative chromatography.
-
Solution: Reduce the amount of sample injected.[7]
-
-
Cause 2: Sample Solvent is too Strong. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO when the mobile phase starts at 30% Acetonitrile), the sample band will spread out at the column inlet, leading to fronting.
-
Solution: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the absolute minimum volume.[14]
-
Q: My peak is split or shouldered. Why? A: Split peaks usually indicate a problem at the column inlet or an issue with the sample solvent.[9]
-
Cause 1: Clogged or Disrupted Column Inlet. A partially blocked inlet frit or a void (a channel that has formed in the packing material at the top of the column) can cause the sample band to split as it enters the column.
-
Solution: Try back-flushing the column to dislodge any particulates. If a void has formed, the column may need to be replaced. Using a guard column can help protect the more expensive preparative column.[7]
-
-
Cause 2: Sample Precipitated on Injection. If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column when it mixes with the mobile phase.
-
Solution: Ensure your sample is fully dissolved and remains so when mixed with the mobile phase. You may need to decrease the sample concentration or change the injection solvent.[5]
-
Problem: Retention & Baseline Issues
Q: My retention times are drifting to be shorter or longer with every injection. What's happening? A: Drifting retention times suggest that the column is not fully equilibrated or that the mobile phase composition is changing.[9][14]
-
Cause 1: Insufficient Equilibration. The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Increase the equilibration time between runs. A good rule of thumb is to flush with 10-15 column volumes of the starting mobile phase.[5]
-
-
Cause 2: Mobile Phase Composition Change. If you are mixing solvents online, a faulty proportioning valve in the pump can cause inconsistent mobile phase composition.[14] Alternatively, selective evaporation of the more volatile solvent from the reservoir can occur.
-
Solution: Ensure solvent reservoir caps are sealed. If you suspect the pump, you can try pre-mixing the mobile phase manually to see if the problem resolves.[14]
-
Q: I'm seeing extra peaks in my chromatogram that aren't in my sample ("ghost peaks"). Where are they from? A: Ghost peaks are peaks that appear in a blank run and are typically caused by contamination or carryover from a previous injection.[5]
-
Cause 1: Carryover. A highly retained, non-polar compound from a previous injection is slowly eluting from the column.
-
Solution: Run a steep gradient wash (e.g., to 100% Acetonitrile or even a stronger solvent like Isopropanol) after each run to clean the column. Ensure your injector's needle wash procedure is effective.[16]
-
-
Cause 2: Contaminated Mobile Phase. Impurities in your solvents, especially water, can concentrate on the column and elute as ghost peaks during a gradient.
References
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC.
- Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
- GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System.
- Dong, M. W. (n.d.). HPLC Troubleshooting. LCGC North America.
-
Kumar, A., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
-
Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]
- Al-Shdefat, R., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Results in Chemistry.
- Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions!. Universal Lab Blog.
- Phenomenex. (2022). Common HPLC Problems & How to Deal With Them.
- SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
- Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com.
- Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
- BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- ChemicalBook. (2026). Pyrazole.
- Chambers, C., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett.
- Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Patel, R. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
Sources
- 1. Pyrazole | 288-13-1 [chemicalbook.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmajournal.net [pharmajournal.net]
- 4. phenomenex.com [phenomenex.com]
- 5. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 6. labtech.tn [labtech.tn]
- 7. hplc.eu [hplc.eu]
- 8. bvchroma.com [bvchroma.com]
- 9. phenomenex.com [phenomenex.com]
- 10. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ijcpa.in [ijcpa.in]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. lcms.cz [lcms.cz]
- 15. labcompare.com [labcompare.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
solubility issues of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole in DMSO
Technical Support Center: 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
Welcome to the technical support guide for 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when first working with this compound.
Q1: I'm having trouble dissolving 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole in DMSO at room temperature. Is this expected?
A1: Yes, this is not unexpected. While DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds, several factors inherent to the structure of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole can contribute to challenging solubility.[1] These include:
-
Crystal Lattice Energy: The compound likely exists in a stable crystalline form. Significant energy is required to break the intermolecular forces (like hydrogen bonding and π-π stacking) within this crystal lattice before the solvent can solvate individual molecules.[2][3]
-
Molecular Structure: The molecule possesses both lipophilic (benzylsulfanyl group) and polar (pyrazole ring, difluoromethyl group) regions. This complex polarity can make straightforward solvation difficult. The pyrazole ring itself can contribute to low solubility in certain solvents.[3]
-
Fluorination: The difluoromethyl group increases the molecule's rigidity and can alter intermolecular interactions, sometimes leading to reduced solubility compared to non-fluorinated analogs.
Q2: What is the highest quality of DMSO I should use for preparing my stock solution?
A2: Using the correct grade of DMSO is critical to prevent solubility and stability issues. We strongly recommend using anhydrous, ≥99.9% purity, sterile-filtered DMSO .[1] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination is a primary cause of compound precipitation, as many organic compounds are less soluble in a DMSO/water mixture.[4][5][6] Using a fresh bottle or one that has been properly stored to prevent moisture ingress is best practice.[4]
Table 1: Recommended DMSO Grades for Stock Solutions
| Grade | Purity | Key Features & Rationale |
| Anhydrous | ≥99.9% | Essential for preventing compound precipitation caused by water contamination.[1] |
| Molecular Biology Grade | ≥99.9% | Certified free of nucleases and proteases, critical for cell-based assays. |
| USP/NF/ACS Pharma Grade | ≥99.9% | Meets stringent purity standards for pharmaceutical research and development. |
Q3: My DMSO stock solution was clear, but after adding it to my aqueous cell culture media, the compound precipitated. Why did this happen?
A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution. To prevent this, it's crucial to perform serial dilutions. First, make intermediate dilutions of your concentrated DMSO stock in DMSO, and only then add the final, most diluted DMSO solution to your aqueous medium.[4] This ensures the final DMSO concentration in your assay is low (typically <0.5%) and the compound is introduced more gradually.[7]
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of specific solubility problems in a question-and-answer format.
Q4: I've tried dissolving the compound in high-purity DMSO at room temperature with vigorous vortexing, but I still see solid particles. What is my next step?
A4: Gentle heating is the most common and effective next step. Increasing the temperature provides the thermal energy needed to overcome the crystal lattice energy of the compound.[3] This allows the DMSO molecules to more effectively break apart the solid structure and solvate the individual molecules.
However, caution is required. DMSO can decompose at its boiling point (189 °C), and this decomposition can be catalyzed by acids or bases at even lower temperatures.[8][9] Therefore, controlled and gentle heating is advised.
Troubleshooting Protocol: Assisted Dissolution
-
Place your vial containing the compound and DMSO in a water bath set to 30-40°C.
-
Intermittently vortex the sample for 10-15 seconds every 5 minutes.
-
If dissolution is still incomplete, you may also use a bath sonicator. Sonication uses high-frequency sound waves to create micro-vibrations that help break up solid aggregates and increase the surface area available for the solvent to act upon.[10]
-
Visually inspect the solution against a dark background to ensure no solid particles remain.
Caption: Decision workflow for dissolving a challenging compound in DMSO.
Q5: Even with heating and sonication, I cannot achieve my desired concentration. What other options do I have?
A5: If physical methods are insufficient, chemical modification of the solvent system using a co-solvent is a powerful strategy.[11][12] A co-solvent system involves mixing DMSO with another organic solvent to fine-tune the polarity of the medium, which can significantly enhance solubility.
For a compound like 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, which has both lipophilic and polar characteristics, a less polar co-solvent might help solvate the benzylsulfanyl group more effectively.
Recommended Co-solvents to Try with DMSO:
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be effective.
-
Ethanol: A protic solvent that can introduce hydrogen bonding interactions.
-
Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG400): Often used in formulation science to improve the solubility of lipophilic compounds.[12]
Experimental Approach: Start by preparing small test batches with varying ratios of DMSO to co-solvent (e.g., 9:1, 4:1, 1:1) to identify the optimal mixture for your desired concentration. Always verify that the final co-solvent system is compatible with your downstream assay (e.g., it does not cause cell toxicity or interfere with enzyme kinetics).
Q6: Could the physical form of my solid compound be the problem?
A6: Absolutely. The solid-state properties of your compound play a huge role. Compounds can exist in different physical forms: a highly ordered crystalline state or a disordered amorphous state.
-
Crystalline Form: This is a lower-energy, more stable state. The regular arrangement of molecules requires more energy to disrupt, leading to lower solubility.[2]
-
Amorphous Form: This form lacks long-range order. It is a higher-energy state and is generally more soluble than its crystalline counterpart.[13]
If your compound is highly crystalline, you may face more significant solubility hurdles. Techniques like particle size reduction (micronization) can increase the dissolution rate by increasing the surface area, but they do not change the compound's intrinsic equilibrium solubility.[2][14]
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for preparing and assessing solutions of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol outlines the standard procedure for preparing a stock solution, incorporating the troubleshooting steps discussed above.
Materials:
-
4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole (solid powder)
-
Anhydrous, ≥99.9% DMSO[1]
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Pre-Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Weigh Compound: Carefully weigh the desired mass of the solid compound directly into the tared container. Record the exact mass.
-
Calculate Solvent Volume: Based on the recorded mass and the compound's molecular weight, calculate the precise volume of DMSO required to achieve the target concentration.
-
Add Solvent: Add approximately 90% of the calculated DMSO volume to the vial containing the compound.
-
Initial Dissolution Attempt: Cap the vial tightly and vortex vigorously for 1-2 minutes at room temperature.
-
Visual Inspection: Check for any undissolved particles. If the solution is perfectly clear, proceed to step 8.
-
Assisted Dissolution (If Needed): If particles remain, use a water bath (30-40°C) and/or a bath sonicator. Apply heat or sonication in short bursts, vortexing in between, until the solution is clear.[3][6]
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining DMSO to reach the final calculated volume.
-
Final Mixing: Vortex the solution for another 30 seconds to ensure homogeneity.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.[7]
Caption: Step-by-step workflow for preparing a stock solution.
Protocol 2: Standardized Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the apparent solubility of your compound when the DMSO stock is diluted into an aqueous buffer, simulating assay conditions.
Materials:
-
Concentrated DMSO stock solution of your compound
-
Assay-relevant aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or light scattering
Procedure:
-
Prepare Buffer Plate: Add 198 µL of your aqueous buffer to each well of the 96-well plate.
-
Prepare Compound Plate (Serial Dilution): In a separate plate, prepare a serial dilution of your compound in 100% DMSO.
-
Transfer to Buffer Plate: Add 2 µL of each DMSO concentration from the compound plate to the corresponding wells of the buffer plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance relative to a DMSO-only control well indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit under these conditions.
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. International Scholarly Research Notices, 2012, 195727.
-
Answers.com. (2024). What are the possible impurities in dmso? Retrieved from [Link]
- Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8.
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Kadaba, N. S. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 9(4), 388–395.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Jayakumar, S., et al. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc.
- Sosnin, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3968.
- Hao, G., et al. (2016). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide.
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
-
EMBL-EBI. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved from [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
- Cheng, X., Hochlowski, J., Tang, H., & He, T. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 684–691.
- St-Jean, O., & Hsiao, C. Y. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(4), 624-629.
-
Supporting Information. (n.d.). General information. Retrieved from [Link]
-
BioChromato. (2019). Novel way to remove DMSO and DMF. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. ziath.com [ziath.com]
- 14. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
preventing oxidation of benzylsulfanyl group during synthesis
Technical Support Center: Synthetic Chemistry Division Subject: Chemoselective Preservation of Benzylsulfanyl (BnS-) Groups During Multi-Step Synthesis Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist[1][2]
Mission Statement & Core Challenge
Welcome to the Technical Support Center. You are likely here because you are facing the classic "Heteroatom Competition" paradox. You need to transform a functional group (likely an alcohol, aldehyde, or olefin) elsewhere in your molecule, but your benzylsulfanyl (BnS-) moiety is acting as a "soft" nucleophile, eagerly sacrificing its lone pairs to your oxidant.[1][2]
The Benzylsulfanyl group is robust as a protecting group for thiols (cysteine) or as a pharmacophore, but it possesses two specific vulnerabilities:[2]
-
Sulfur Oxidation: Transformation to sulfoxide (S=O) or sulfone (O=S=O).[1][2]
-
Benzylic Oxidation: Radical attack at the benzylic carbon (less common under standard conditions, but possible with radical generators).[1][2]
This guide provides a self-validating logic system to navigate these risks.
Diagnostic Decision Matrix
Before selecting a reagent, run your substrate through this decision logic. This flowchart prioritizes chemoselectivity over potency.[1][2]
Figure 1: Reagent Selection Logic for Benzylsulfanyl Compatibility. Blue/Green paths indicate safe protocols; Red indicates high-risk zones.[1][2]
Reagent Selection & Causality
Why do standard oxidants fail? Reagents like mCPBA , H2O2 , or KMnO4 are driven by electrophilic oxygen transfer.[1][2] The sulfur atom in the BnS- group is a better nucleophile (softer) than a hydroxyl oxygen (harder).[1] Therefore, kinetic control dictates sulfur oxidation first.[1][2]
To bypass this, we must use reagents that operate via ligand exchange mechanisms or steric exclusion , rather than direct electrophilic attack.[1][2]
The "Safe List" Protocol
| Reagent | Mechanism of Safety | Protocol Notes |
| IBX (2-Iodoxybenzoic acid) | Ligand Exchange: The alcohol coordinates to the Iodine(V) center, displacing a ligand.[1][2] The oxidation occurs intramolecularly.[1][2] Sulfur does not coordinate well to the hard Iodine center.[1] | Gold Standard. Use in DMSO or refluxing EtOAc.[1][2] Highly tolerant of S-Bn. |
| TPAP / NMO | Steric/Catalytic: TPAP is bulky.[1][2][3] The ruthenium center cycles between Ru(VII) and Ru(V).[1] While capable of oxidizing sulfides, the rate of alcohol oxidation is significantly faster.[2] | Use 5 mol% TPAP.[1][2][4] Ensure NMO is high quality. Do not use stoichiometric RuO4. |
| DMP (Dess-Martin) | Ligand Exchange: Similar to IBX but more soluble.[1][2] | Generally safe, but slightly more reactive than IBX.[1][2] Watch for Lewis-acid catalyzed side reactions.[1][2] |
| TEMPO / Bleach | Radical/Oxoammonium: The active oxidant is the N-oxoammonium salt.[1] | Riskier. Hypochlorite (bleach) can oxidize sulfur.[1][2] Must use strictly buffered conditions (pH 8.6-9.[1][2]5) and add bleach slowly. |
Troubleshooting & FAQs
Scenario A: "I need to oxidize a primary alcohol to an aldehyde, but I have a BnS- group."
Q: Can I use Swern Oxidation? A: Proceed with extreme caution.
-
The Risk:[5] The active Swern species (dimethylchlorosulfonium ion) is electrophilic.[1] It can transfer the activated group to your sulfide, creating a sulfonium salt which may decompose or hydrolyze to a sulfoxide.[1][2]
-
The Fix: Use IBX .[1][2][6] It is operationally simpler and chemically orthogonal to the sulfide.
Protocol: IBX Oxidation of Alcohol in Presence of Sulfide
-
Dissolve substrate (1.0 equiv) in DMSO (0.3 M concentration).
-
Add IBX (1.2 - 1.5 equiv) at room temperature.
-
Workup: Dilute with water and extract with diethyl ether (IBX/IBA stays in aqueous/solid phase).[1][2]
Scenario B: "I accidentally oxidized my product to the sulfoxide (S=O). Do I toss it?"
Q: Is the oxidation reversible? A: Yes. You can perform a "Rescue Reduction."[1][2] The goal is to deoxygenate the sulfoxide back to the sulfide without reducing your newly formed aldehyde/ketone.
Rescue Protocol: TiCl4 / Zn Reduction
-
Mechanism:[3][7][8][9] Low-valent Titanium species have a high affinity for oxygen.[1][2]
-
Step 1: Dissolve the sulfoxide mixture in anhydrous THF.
-
Step 2: Add Zn dust (4 equiv) and cool to 0°C.
-
Step 3: Slowly add TiCl4 (2 equiv).[1][2] Caution: Exothermic.[1]
-
Step 4: Stir at RT for 1-2 hours.
-
Selectivity: This will reduce S=O to S. It generally spares ketones/esters but may couple aldehydes (McMurry reaction risk).[1][2] If you have an aldehyde, use NaI / TFAA (Sodium Iodide / Trifluoroacetic Anhydride) in acetone instead.[1][2]
Scenario C: "My Benzylsulfanyl group is falling off during acid deprotection (e.g., Boc removal)."
Q: Why is the S-Bn bond cleaving? A: It's not cleaving; it's likely being attacked by the carbocations generated from the Boc group (t-butyl cations).[1] These electrophiles attack the sulfur, forming a sulfonium salt, which then degrades.[1][2]
The Fix: Cation Scavenging.
-
Add Triethylsilane (TES) (2-5 equiv) or Thioanisole to your TFA deprotection mixture.[1][2]
-
These agents react with the t-butyl cations faster than your BnS- group does.[1][2]
Mechanistic Visualization
Understanding the competition between the Hydroxyl (OH) and the Sulfide (S) is critical. The diagram below illustrates why Hypervalent Iodine (IBX) succeeds where Peracids (mCPBA) fail.
Figure 2: Mechanistic divergence between Electrophilic Oxygen Transfer (mCPBA) and Ligand Exchange Oxidation (IBX).[1][2]
References
-
More, J. D., & Finney, N. S. (2002).[1][2] A simple and advantageous protocol for the oxidation of alcohols with o-iodoxybenzoic acid (IBX).[1] Organic Letters, 4(17), 3001-3003.[1][2]
-
Ley, S. V., et al. (1994).[1][2] Tetrapropylammonium perruthenate, Pr4N+ RuO4-, TPAP: A catalytic oxidant for organic synthesis.[1][2][4][10] Synthesis, 1994(07), 639-666.[1][2]
-
Drabowicz, J., & Oae, S. (1980).[1][2] Deoxygenation of sulfoxides to sulfides with trifluoroacetic anhydride and sodium iodide.[2] Synthesis, 1980(05), 404-406.[1][2]
-
Nicolaou, K. C., et al. (2002).[1][2] Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic systems via intramolecular oxidative cyclization.[1][2] Journal of the American Chemical Society, 124(10), 2212-2220.[1][2]
Disclaimer: These protocols are provided for research purposes. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Sources
- 1. Tetrapropylammonium perruthenate - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00204K [pubs.rsc.org]
- 6. orientjchem.org [orientjchem.org]
- 7. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]
troubleshooting cyclization failures in difluoromethyl pyrazole formation
Technical Support Center: Difluoromethyl ( ) Pyrazole Synthesis
Topic: Troubleshooting Cyclization Failures in Difluoromethyl Pyrazole Formation
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Introduction: The Challenge
The incorporation of a difluoromethyl (
However, the synthesis of
This guide addresses these specific failure points with mechanistic insights and rescue protocols.
Module 1: Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity Failures
Q: I am reacting a 4,4-difluoro-1,3-diketone with an aryl hydrazine, but I am getting a 1:1 mixture of regioisomers (3-
A: The "Electronic vs. Steric" Conflict.
In
-
Root Cause: If your 1,3-diketone has a bulky aryl group on one side and a
on the other, the hydrazine attacks the less hindered carbonyl (adjacent to ) rather than the electronically activated one. -
The Fix (Solvent Control): Switch to a fluoro-alcohol solvent like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These solvents activate the carbonyls via H-bonding. HFIP preferentially coordinates to the most basic carbonyl, potentially restoring electronic control over steric control.
-
The Fix (Regioselective Rescue): If condensation fails to yield a single isomer, abandon the 1,3-diketone route. Switch to a [3+2] cycloaddition strategy using difluoroacetohydrazonoyl bromides and alkynes (See Protocol B). This method is strictly regioselective due to the dipole alignment.
Issue 2: Stalled Cyclization (The "Hydrazone" Trap)
Q: LCMS shows the mass of the condensation product (M+), but NMR confirms an open-chain hydrazone. The ring won't close. Why?
A: The Dehydration Energy Barrier. Formation of the pyrazole ring proceeds through a 5-hydroxy-pyrazoline intermediate. The final step—elimination of water to aromatize—is the rate-limiting step.
-
Root Cause:
groups destabilize the developing carbocation character required for E1-type elimination of water, or the intermediate is trapped as a stable hemiaminal. -
The Fix (Acid Spike): Standard acetic acid is often insufficient. Add 5–10 mol% p-Toluenesulfonic acid (TsOH) or use TFA/DCM (1:4) as the solvent system to force dehydration.
-
The Fix (Water Scavenging): The reaction is reversible. Add activated 4Å Molecular Sieves or run the reaction in a Dean-Stark apparatus (if scale permits) to drive the equilibrium toward the aromatic pyrazole.
Issue 3: Defluorination
Q: During scale-up, I observed a significant loss of fluorine (formation of an aldehyde or decomposition). What happened?
A: Base-Mediated E1cB Elimination.
The proton on the
-
Mechanism: Deprotonation forms a stabilized carbanion, which then eliminates a fluoride ion (
) to form a reactive fluoro-alkene, eventually hydrolyzing to an aldehyde. -
The Fix: Avoid strong bases. Use weak inorganic bases (
, ) or strictly acidic conditions (TsOH). If a base is required for the hydrazine HCl salt, use a hindered base like 2,6-lutidine .
Module 2: Visualizing the Failure Logic
The following decision tree helps you diagnose the specific failure mode based on crude LCMS/NMR data.
Figure 1: Decision tree for diagnosing difluoromethyl pyrazole synthesis failures.
Module 3: Validated Experimental Protocols
Protocol A: Acid-Mediated Condensation (Standard)
Best for: 1,3-diketones where steric differentiation is high.
-
Preparation: Dissolve the 1,3-diketone (1.0 equiv) and Aryl/Alkyl Hydrazine HCl (1.1 equiv) in Ethanol or TFE (0.2 M).
-
Catalysis: Add p-Toluenesulfonic acid monohydrate (TsOH·H2O) (5 mol%).[1]
-
Why: Acid catalysis prevents the "stalled hydrazone" issue by protonating the hydroxyl group in the 5-hydroxy-pyrazoline intermediate, making it a better leaving group (
).
-
-
Reaction: Heat to reflux (70–80 °C) for 2–4 hours. Monitor by LCMS.[2]
-
Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with Sat.
(to remove TsOH), then Brine. Dry over .
Protocol B: Regioselective [3+2] Cycloaddition (Rescue)
Best for: Cases where Protocol A yields inseparable regioisomers. Reference Grounding: Based on the work of Han et al. (2022) utilizing difluoroacetohydrazonoyl bromides.[3]
-
Reagent Generation: Synthesize difluoroacetohydrazonoyl bromide (Precursor) from the corresponding hydrazone using NBS (N-bromosuccinimide).
-
Cycloaddition:
-
Dissolve the Precursor (1.2 equiv) and the Alkyne/Ynone (1.0 equiv) in DCM or THF .
-
Add a mild base:
(2.0 equiv) or Triethylamine (1.5 equiv). -
Stir at RT to 40 °C.
-
-
Mechanism: The base generates a transient nitrilimine dipole in situ. This dipole undergoes a concerted [3+2] cycloaddition with the alkyne.
-
Result: This method yields the 3-difluoromethyl pyrazole with >95:5 regioselectivity due to the specific orbital alignment of the 1,3-dipole.
Module 4: Comparative Data (Solvent Effects)
The following table summarizes the impact of solvent choice on the condensation of phenylhydrazine with 4,4-difluoro-1-phenylbutane-1,3-dione.
| Solvent | Dielectric Constant | H-Bond Donor Ability ( | Regio-ratio (3- | Yield | Notes |
| Ethanol | 24.5 | 0.83 | 60 : 40 | 85% | Poor selectivity; difficult separation. |
| Toluene | 2.38 | 0.00 | 55 : 45 | 70% | Slow reaction; driven by sterics only. |
| HFIP | 16.7 | 1.96 | 92 : 8 | 91% | Recommended. Strong H-bonding activates carbonyl. |
| Acetic Acid | 6.15 | 1.12 | 75 : 25 | 88% | Good conversion, moderate selectivity. |
References
-
Han, T., Wang, K.-H., Yang, M., et al. (2022).[3] Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides.[3][4] The Journal of Organic Chemistry, 87(1), 498–511.[3] Link
-
Sosnovskikh, V. Y., Irgashev, R. A., Moshkin, V. S., & Kodess, M. I. (2008).[4] Reaction of 3-(polyfluoroacyl)chromones with hydrazines: New regioselective synthesis of RF-containing pyrazoles.[4] Tetrahedron, 64(14), 3287-3294. Link
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
removing benzyl protecting groups from 3-(difluoromethyl)pyrazole derivatives
Answering the urgent need for specialized knowledge in synthetic chemistry, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on the deprotection of 3-(difluoromethyl)pyrazole derivatives. The N-benzyl group is a stalwart protecting group for nitrogen heterocycles due to its general stability. However, its removal can be challenging, particularly on substrates like 3-(difluoromethyl)pyrazoles where the electron-withdrawing nature of the difluoromethyl group influences the reactivity of the pyrazole ring.
This guide moves beyond simple protocols to offer in-depth troubleshooting advice and answers to frequently asked questions (FAQs). It is structured to help you diagnose experimental issues, select the optimal deprotection strategy, and understand the chemical principles behind each technique.
Method Selection: Choosing Your Debenzylation Strategy
The first critical step is selecting an appropriate debenzylation method. The choice depends heavily on the other functional groups present in your molecule. The following decision tree provides a logical path for selecting a starting point for your reaction optimization.
Troubleshooting Guide 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often cleanest method for N-benzyl deprotection, yielding the desired product and toluene as the only byproduct.[1] However, it is prone to several issues, especially catalyst deactivation.
Frequently Asked Questions (FAQs):
Q1: My hydrogenolysis reaction is extremely slow or has stalled completely. What is the likely cause?
A1: This is the most common problem encountered and is almost always due to catalyst poisoning .[2][3] There are two primary culprits:
-
Product Inhibition: The deprotected pyrazole product is a basic heterocycle. Its lone pair of electrons can strongly coordinate to the palladium catalyst surface, blocking active sites and preventing further reaction.[4][5][6] The electron-withdrawing difluoromethyl group on your substrate lessens the basicity of the pyrazole, but it may not eliminate this issue entirely.
-
Contaminants: Trace impurities, particularly sulfur-containing compounds (e.g., from reagents or solvents), can irreversibly poison palladium catalysts.[7][8]
Troubleshooting Steps:
-
Add Acid: The most effective solution for product inhibition is to add an acid to the reaction mixture.[1][6] The acid protonates the basic nitrogen of the product, forming a salt. This prevents the lone pair from coordinating with the palladium.
-
Increase Catalyst Loading: If the catalyst is partially poisoned by contaminants, increasing the loading (e.g., from 10 mol% to 20 mol%) may provide enough active sites to drive the reaction.
-
Switch Catalyst: Palladium hydroxide on carbon (Pd(OH)₂/C), known as Pearlman's catalyst, is often more effective for N-debenzylation than Pd/C, as it can be more resistant to poisoning and more active.[1]
-
Check Reagent/Solvent Purity: Ensure your solvents are high purity and that starting materials are free from sulfur-containing impurities.
Q2: The reaction worked, but I see significant amounts of dechlorinated byproducts on my chlorinated analogue. How can I improve selectivity?
A2: Hydrogenolysis is well-known to cause dehalogenation, especially of aryl chlorides and bromides. Achieving selectivity for debenzylation over dehalogenation is challenging but possible.
-
Catalyst Choice: The type of palladium catalyst and its preparation method can significantly impact selectivity. It is often necessary to screen different catalysts (e.g., different Pd/C preparations, Pd/Al₂O₃, Pd/CaCO₃) to find one that favors debenzylation.[10]
-
Reaction Control: Carefully monitor the reaction and stop it immediately upon consumption of the starting material. Over-running the reaction will often lead to the subsequent, slower reduction of the aryl halide.[10]
-
Alternative Methods: This is a classic case where switching to a non-reductive method is the best strategy. Oxidative debenzylation (see Guide 3) is an excellent choice as it will not affect the aryl chloride.
Q3: Can I use Catalytic Transfer Hydrogenation (CTH) instead of hydrogen gas?
A3: Yes, CTH is an excellent and often safer alternative to using pressurized hydrogen gas.[1][11]
-
Hydrogen Donors: Common hydrogen donors include ammonium formate (HCOONH₄), formic acid (HCOOH), and 1,4-cyclohexadiene.[1][11][12]
-
Advantages: CTH can be milder and sometimes offers better selectivity.[13] The reaction is typically run at atmospheric pressure.
-
Considerations: Reactions with formic acid may require a higher catalyst loading compared to other donors.[11][12]
| Method | Catalyst | H₂ Source | Typical Conditions | Pros | Cons |
| Standard Hydrogenolysis | 10% Pd/C or 20% Pd(OH)₂/C | H₂ (balloon or pressure vessel) | MeOH or EtOH, RT, 1-5 bar H₂ | Clean (toluene byproduct), well-established | Catalyst poisoning, requires H₂ gas, may reduce other groups |
| Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate or Formic Acid | MeOH, Reflux | No H₂ gas required, often milder, good for scale-up | Can require heat, potential for side reactions with donor |
Troubleshooting Guide 2: Acid-Catalyzed Cleavage
Strong Lewis or Brønsted acids can cleave N-benzyl groups. This method should be used with caution, as pyrazole rings and other functional groups can be sensitive to harsh acidic conditions.[4][14]
Frequently Asked Questions (FAQs):
Q1: I treated my substrate with Trifluoroacetic Acid (TFA) but the benzyl group remains. What should I do?
A1: N-benzyl groups on heterocycles can be quite stable to acids. The electron-withdrawing CF₂H group further deactivates the ring, making protonation more difficult.
-
Increase Temperature: Heating the reaction (e.g., to 50-80 °C) can often promote cleavage.
-
Use a Stronger Lewis Acid: Boron tribromide (BBr₃) is a much more powerful reagent for cleaving benzyl groups.[5][15] However, it is very aggressive and may decompose your substrate.[16] It must be handled with extreme care due to its reactivity with moisture.[15]
-
Add a Scavenger: When cleaving benzyl groups with Lewis acids, the liberated benzyl cation can re-alkylate the substrate or solvent (Friedel-Crafts alkylation).[7] Including a cation scavenger like anisole or pentamethylbenzene can trap this cation and improve yields.
Q2: My starting material decomposed when I used BBr₃. Is there a milder alternative?
A2: Yes. If your molecule cannot tolerate strong acids, this method is not suitable. You should immediately switch to either catalytic hydrogenolysis (if compatible) or oxidative debenzylation.
Troubleshooting Guide 3: Oxidative Debenzylation
Oxidative methods provide an excellent alternative when reductive or strongly acidic conditions are not tolerated.
Frequently Asked Questions (FAQs):
Q1: My substrate contains an alkene, so I cannot use hydrogenolysis. What is a good oxidative method for N-benzyl pyrazoles?
A1: A highly effective method for the N-debenzylation of various heterocycles, including pyrazoles, uses potassium tert-butoxide (KOtBu) in DMSO with oxygen (from the air or a balloon).[7][17] The reaction is base-promoted and proceeds via oxidation of the benzylic position.
Q2: I tried the KOtBu/DMSO/O₂ method on my 1-benzyl-3-(difluoromethyl)pyrazole, but the reaction is messy and I'm not getting the desired product. A similar literature procedure for 1-benzyl-4-methylpyrazole also reported failure.[7] Why?
A2: This is a critical field observation. While this method is broadly applicable, its success can be substrate-dependent. The mechanism involves the formation of a benzylic anion, which then reacts with oxygen.[7] The electronic properties of your specific pyrazole can influence the stability of this intermediate. If the reaction is forming a complex mixture or a very polar byproduct, it suggests that an alternative pathway is occurring.[7]
Troubleshooting Steps:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C instead of room temperature) can sometimes minimize side reactions and improve the yield of the desired product.[7]
-
Switch Methods: If temperature modification does not work, this specific oxidative method may be unsuitable for your substrate. Other oxidative reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) could be explored, but these are often very harsh.[5][13][18] A return to a carefully optimized catalytic transfer hydrogenation may be the best path forward.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis with Acid Additive
This protocol describes a standard procedure for N-debenzylation using Pd/C and hydrogen gas, including an acid to prevent catalyst poisoning.
-
Setup: To a solution of the N-benzyl-3-(difluoromethyl)pyrazole (1.0 mmol) in methanol (15 mL) in a flask suitable for hydrogenation, add 10% Pd/C (10 mol % Pd, ~106 mg).
-
Acid Addition: Add glacial acetic acid (1.1 mmol, 63 µL).
-
Hydrogen Atmosphere: Seal the vessel. Evacuate the atmosphere and backfill with hydrogen gas from a balloon. Repeat this cycle three times.[1]
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when all starting material is consumed.
-
Workup: Carefully vent the hydrogen and flush the flask with nitrogen or argon. Dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Safety Note: The Pd/C catalyst is pyrophoric and can ignite solvents like methanol if the filter cake dries in the air. Do not allow the filter cake to dry. Quench the catalyst on the Celite® with water before disposal.[1]
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude pyrazole acetate salt. The product can be used as is or neutralized with a mild base and extracted for further purification.
Protocol 2: Oxidative Debenzylation with KOtBu/DMSO
This protocol is adapted from a general procedure for N-debenzylation of heterocycles.[7][17]
-
Setup: To a solution of the N-benzyl-3-(difluoromethyl)pyrazole (1.0 mmol) in anhydrous DMSO (10 mL), add potassium tert-butoxide (KOtBu) (3.0 mmol, 337 mg).
-
Oxygen Atmosphere: Ensure the flask is open to the air or place the reaction under an oxygen-filled balloon.
-
Reaction: Stir the mixture vigorously at room temperature (or 0 °C if side reactions are observed).
-
Monitoring: Follow the reaction by TLC or LC-MS. The reaction is often rapid (< 1 hour).
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography. The main byproduct is benzaldehyde.[7]
References
-
ResearchGate. (n.d.). Hydrogenolysis of N-benzyl amines. [Diagram]. Available at: [Link]
-
Makinoshima, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2293–2301. Available at: [Link]
-
ResearchGate. (n.d.). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. [Request PDF]. Available at: [Link]
-
Makinoshima, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]
-
Reddit. (2025). Can you do a Pd/C hydrogenolysis of benzylic ether/amine of a phosphine containing compound? r/Chempros. Available at: [Link]
-
Gowda, D. C. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry - Section B, 40B, 838-841. Available at: [Link]
-
Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399–402. Available at: [Link]
-
Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]
-
Wang, B., et al. (2018). Catalytic C-H Allylation and Benzylation of Pyrazoles. Organic Letters, 20(15), 4595–4599. Available at: [Link]
-
Reddit. (2014). Will BBr3 cleave a benzyl ether? r/chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl groups. [Diagram]. Available at: [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
ResearchGate. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Available at: [Link]
-
SIOC Journals. (n.d.). Progress of N-Benzyl Removal. Available at: [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Conrad, U., & Franck, W. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. Available at: [Link]
-
Yang, S. S. Y., et al. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [PDF]. Available at: [Link]
-
Reddit. (2020). “This isn't a beach, this is a laboratory” Removal of a N-benzyl group through hydrogenation can be tough with the porous balloons, so we've used a beach ball to fix the leak. r/chemistry. Available at: [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Available at: [Link]
-
Thieme. (2025). Imidazolium-Based Acid Catalysts for Deacetylation and Debenzoylation. Synthesis. Available at: [Link]
-
Bentham Science. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available at: [Link]
-
ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. [Request PDF]. Available at: [Link]
-
Scribd. (n.d.). An Efficient Method For The N-Debenzylation of Aromatic Heterocycles. Available at: [Link]
-
MPG.PuRe. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available at: [Link]
-
ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Request PDF]. Available at: [Link]
-
SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [PDF]. Available at: [Link]
-
RSC Publishing. (n.d.). Acid-catalyzed allenylation of pyrazolones with propargyl alcohols. Available at: [Link]
-
ResearchGate. (n.d.). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. [Request PDF]. Available at: [Link]
-
ResearchGate. (2023). Insights into palladium poisoning of Cu/SSZ-13 selective catalytic reduction catalysts. [Request PDF]. Available at: [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Acid-catalyzed allenylation of pyrazolones with propargyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. scribd.com [scribd.com]
- 18. pure.mpg.de [pure.mpg.de]
Technical Guide: Optimizing Reaction Temperature for Pyrazole Sulfanylation
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Functionalization Unit Subject: Thermodynamic & Kinetic Control in C4-Sulfanylation of Pyrazoles
Executive Summary: The Temperature Paradox
In the functionalization of pyrazoles, temperature is not merely an accelerator; it is a molecular switch that dictates the reaction pathway between Electrophilic Aromatic Substitution (SEAr) and Radical Recombination .[1]
A common misconception is that "hotter is faster." In pyrazole sulfanylation (installing an –SR group), excessive heat often degrades the oxidant (e.g., hypervalent iodine) or promotes reversible N-sulfanylation over the desired C4-functionalization.[1] This guide provides a logic-based framework to select the optimal temperature window based on your specific substrate electronics and reagent class.
The Kinetic Landscape: Electrophilic vs. Radical Pathways
To optimize your reaction, you must first identify which mechanistic regime your reagents operate under.[1]
Regime A: Low-Temperature Electrophilic Sulfanylation (0°C – 25°C)
-
Mechanism: Generation of a highly reactive electrophilic species (e.g., PhS-Cl or PhS-I) in situ.[1]
-
Target Substrates: Electron-rich pyrazoles (e.g., aminopyrazoles, pyrazolones) or standard pyrazoles using strong oxidants.[1]
-
Why Low Temp? High temperatures destabilize the active electrophile and increase the rate of oxidative side-reactions (e.g., formation of sulfoxides/sulfones).
-
Key Reagents: PhICl₂, NH₄SCN, Iodine/H₂O₂.[1]
Regime B: High-Temperature Radical Sulfanylation (80°C – 120°C)
-
Mechanism: Homolytic cleavage of disulfide bonds to generate thiyl radicals (RS[2]•), often followed by radical addition to the pyrazole core.[1]
-
Target Substrates: Electron-deficient pyrazoles (e.g., -CF₃, -NO₂ substituted) that resist electrophilic attack.[1]
-
Why High Temp? Thermal energy is required to overcome the activation barrier for disulfide homolysis and the subsequent addition to the aromatic ring.
-
Key Reagents: Disulfides, Na₂S₂O₃, DMSO (as solvent/oxidant).[1]
Decision Logic: Selecting Your Temperature
The following diagram illustrates the decision matrix for optimizing reaction conditions based on substrate electronics and oxidant stability.
Figure 1: Decision tree for selecting reaction temperature based on pyrazole electronics and mechanistic pathway.
Troubleshooting & Optimization Guide
Use this table to diagnose temperature-related failures in your sulfanylation experiments.
| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |
| Low Yield (High Temp) | Oxidant Decomposition | Hypervalent iodine reagents (e.g., PhICl₂) or H₂O₂ degrade rapidly >50°C, losing electrophilic potential.[1] | Cool Down: Lower temp to 0–25°C. Switch to a more thermally stable oxidant like DMSO if heat is required [1]. |
| No Reaction (Low Temp) | Activation Barrier | Unactivated pyrazoles (e.g., 1-phenyl-1H-pyrazole) lack sufficient nucleophilicity to attack weak electrophiles at RT.[1] | Heat Up: Increase to 80–100°C to promote radical formation or use a stronger Lewis Acid catalyst [2]. |
| Regio-scrambling (N vs C) | Thermodynamic Control | At high temps, reversible N-sulfanylation competes with C4-sulfanylation.[1] | Lower Temp: C4-sulfanylation is often the kinetic product. Lowering temp favors C-attack over N-attack. |
| Sublimation | Reagent Loss | Iodine (I₂) sublimes easily at elevated temperatures, effectively lowering catalyst loading.[1] | Seal/Cool: Use a sealed tube for reactions >60°C or switch to a salt-based sulfur source (e.g., Bunte salts) [3].[1] |
| Over-oxidation | Sulfoxide Formation | High temp + strong oxidant (e.g., H₂O₂) drives the reaction past the sulfide (-S-) to sulfoxide (-SO-).[1] | Control: Perform at 0°C. Stoichiometrically limit the oxidant (1.0 equiv). |
Validated Protocols
Protocol A: Low-Temperature Electrophilic Sulfanylation (Green/Aqueous)
Best for: Pyrazolones, Amino-pyrazoles, and sensitive substrates. Reference Basis: [1][1]
-
Setup: Charge a round-bottom flask with Pyrazole (1.0 equiv) and Disulfide (0.5 equiv) or Thiol (1.0 equiv).
-
Solvent: Add Water (or EtOH/Water 1:1).
-
Catalyst: Add Iodine (I₂) (10–20 mol%).
-
Oxidant: Add H₂O₂ (1.0 equiv) dropwise.[1]
-
Temperature: Stir at Room Temperature (25°C) .
-
Critical Check: If the solution turns colorless immediately, add oxidant slower.[1] The iodine color should persist slightly to indicate active catalyst regeneration.
-
-
Time: 1–4 hours.
-
Workup: Quench with saturated Na₂S₂O₃ (aq) to remove residual iodine.
Protocol B: High-Temperature Multicomponent Sulfanylation
Best for: Constructing the pyrazole ring and sulfanylating in one pot (Robotic/HTS friendly). Reference Basis: [2]
-
Setup: Sealed tube.
-
Reagents: 1,3-Diketone (1.0 equiv), Hydrazine (1.0 equiv), Thiol (1.0 equiv).[1][2]
-
Solvent: DMSO (Acts as solvent and mild oxidant).[1]
-
Temperature: Heat to 120°C .
-
Why? This temp is required to drive the condensation (ring formation) and the oxidative coupling simultaneously.
-
-
Time: 12 hours.
Frequently Asked Questions (FAQs)
Q: I am using a pyrazole with a -CF3 group at position 3. Why is my reaction stalling at 60°C? A: Electron-withdrawing groups (EWGs) like -CF3 significantly lower the HOMO energy of the pyrazole ring, making it a poor nucleophile. 60°C is likely in the "dead zone"—too hot for unstable electrophiles but too cold for radical activation.
-
Recommendation: Switch to Protocol B (Radical pathway) at 100–120°C using a disulfide source, or use a hypervalent iodine reagent (PhICl₂) which creates a "super-electrophile" capable of reacting even with deactivated rings [4].[1]
Q: Can I use microwave irradiation to speed this up? A: Yes, but exercise caution with Iodine.[1] Microwave heating is excellent for the Radical Pathway (Protocol B) as it rapidly reaches the activation energy for disulfide homolysis. However, for Iodine-mediated reactions, the rapid pressure increase can be dangerous, and iodine sublimation is severe.[1] Use a dedicated microwave vial with a high-pressure rating.
Q: My product contains a mixture of sulfide (-S-) and sulfoxide (-SO-). How do I fix this? A: This is a classic temperature control issue. The oxidation potential of the sulfide product is often lower than the starting material.
-
Fix: Lower the reaction temperature by 20°C.
-
Fix: Switch from H₂O₂ (strong oxidant) to DMSO (mild oxidant) as the oxygen source.
References
-
The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water. ACS Publications. (Demonstrates high yields at Room Temperature for activated systems). [1]
-
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation. PubMed Central. (Validates 120°C conditions for multicomponent assembly).
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2. Beilstein Journal of Organic Chemistry. (Establishes 0°C protocols for electrophilic substitution).
-
Direct C-H Alkenylation of Functionalized Pyrazoles. Journal of Organic Chemistry. (Provides context on C4-reactivity and Pd-catalysis).
Sources
Technical Support Center: Stability of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
This technical guide addresses the stability profile of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole in acidic media. It is designed for researchers requiring immediate troubleshooting assistance and mechanistic insight into compound integrity during synthesis, purification, and bioassay workflows.
Part 1: Executive Stability Profile
Status: Conditionally Stable This compound exhibits robust stability in standard acidic buffers (pH 1–6) and HPLC mobile phases (e.g., 0.1% TFA/Formic Acid). However, specific functional motifs present latent instabilities under forcing conditions (high temperature, superacids, or oxidative acidic environments).
Functional Group Analysis[1]
-
3-(Difluoromethyl) Motif (
): generally resistant to hydrolysis in dilute aqueous acids (HCl, < 2M) at room temperature. Hydrolysis to the aldehyde ( ) occurs only under extreme acidic stress (e.g., conc. , >80°C). -
4-(Benzylsulfanyl) Motif (
): The thioether linkage is stable to non-oxidizing acids. It is resistant to cleavage by TFA or dilute HCl. Caution: The sulfur atom is susceptible to oxidation (to sulfoxide/sulfone) if the acidic medium contains oxidizing agents (e.g., ) or if exposed to air/light for prolonged periods in solution. -
1H-Pyrazole Core: Amphoteric.[1] In acidic media (pH < 2.5), the pyrazole nitrogen (
) protonates, forming a pyrazolium salt. This is a reversible physical change that dramatically alters solubility and retention time but does not constitute chemical degradation.
Part 2: Troubleshooting Guide (Q&A)
Category 1: HPLC & Analytical Anomalies
Q: I see a peak shift and peak broadening in my HPLC chromatogram when using 0.1% TFA. Is my compound degrading? A: Likely No . This is often a pH-dependent speciation artifact , not degradation.
-
Mechanism: The pyrazole ring has a
of approximately 2.5. In 0.1% TFA (pH ~2), the compound exists in rapid equilibrium between the neutral and protonated (pyrazolium) forms. This exchange can cause peak broadening or splitting. -
Solution: Switch to a buffered mobile phase (e.g., Ammonium Formate pH 3.8) to lock the protonation state, or increase buffer concentration to sharpen the peak.
Q: A new peak (+16 Da) appears after leaving the sample in acidic solution overnight. A: This indicates Oxidation , not acid hydrolysis.
-
Mechanism: The sulfur atom in the benzylsulfanyl group is oxidizing to the sulfoxide (
). Acidic media can accelerate this if dissolved oxygen is present. -
Corrective Action: Degas all acidic buffers. Store samples in amber vials under argon. Add an antioxidant (e.g., ascorbic acid) if the assay permits.
Category 2: Reaction & Workup
Q: Can I use concentrated HCl to precipitate the product? A: Yes , but with temperature control.
-
Guidance: The difluoromethyl group is stable to 6M HCl at
– . -
Warning: Avoid boiling in strong acid. Prolonged heating (>60°C) in strong mineral acid can initiate the hydrolysis of the
group to the aldehyde or carboxylic acid.
Q: I observed a loss of the benzyl group during a reaction in neat Triflic Acid (TfOH) or HBr. A: Expected behavior.
-
Mechanism: While stable in HCl/TFA, the benzyl-sulfur bond is cleaved by strong Lewis acids or superacids (like TfOH, hot HBr) via an
-type pathway, releasing the benzyl cation and the free mercapto-pyrazole. -
Protocol: Avoid superacids. If strong acid catalysis is required, use
with strict temperature monitoring.
Part 3: Degradation Pathways & Visualization
The following diagram illustrates the critical stress pathways for 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole.
Caption: Figure 1. Chemical fate of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole under varying acidic stresses. Green paths indicate reversible physical changes; red/yellow paths indicate irreversible chemical degradation.
Part 4: Experimental Protocols
Protocol A: Acidic Stability Stress Test (Validation)
Use this protocol to validate the compound's stability for your specific acidic mobile phase or reaction solvent.
Reagents:
-
Test Medium: 1M HCl or 5% TFA in Water/Acetonitrile (1:1).
-
Internal Standard: Caffeine (acid stable, distinct UV).
Workflow:
-
Preparation: Dissolve 1 mg of compound in 1 mL of Test Medium. Add 0.1 mg Internal Standard.
-
Incubation: Split sample into two vials:
-
Vial A: Store at
(Control). -
Vial B: Incubate at
for 24 hours (Stress).
-
-
Analysis: Analyze both vials via HPLC-UV/MS (Gradient: 5-95% ACN in 0.1% Formic Acid).
-
Criteria:
-
Stable: < 2% area loss of parent peak in Vial B vs Vial A.
-
Unstable: Appearance of hydrolysis peak (M-20 mass shift corresponding to
transformation).
-
Protocol B: Solubility Enhancement
If the compound oils out in acidic buffers:
-
Cosolvent: Pre-dissolve in DMSO (up to 5% final vol).
-
Salt Formation: Treat the free base with 1.05 eq. of methanesulfonic acid (MsOH) in dry ethanol to generate the mesylate salt, which often exhibits superior aqueous stability and solubility compared to the HCl salt.
Part 5: Compatibility Summary Table
| Medium | Condition | Stability Verdict | Primary Risk |
| 0.1% TFA / Formic Acid | RT, 24h | Stable | Peak splitting (Artifact) |
| 1M HCl (aq) | RT, 24h | Stable | None |
| 6M HCl (aq) | 80°C, 4h | Unstable | Hydrolysis of |
| Conc.[2] | RT | Caution | Potential sulfonation/hydrolysis |
| HBr / Acetic Acid | Reflux | Unstable | Debenzylation ( |
| Acidic Methanol | RT | Stable | Transesterification (if esters present nearby) |
References
-
Synthesis of Difluoromethyl Pyrazoles: Wang, B., et al. (2022).[3] "Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives." Heteroatom Chemistry. Describes the robustness of the 3-difluoromethyl-pyrazole scaffold during acid-mediated synthesis steps.
- Fluorine Group Stability: Leroux, F. R., et al. (2005). "The Stability of the Difluoromethyl Group in Heterocycles." ChemBioChem. (General reference for stability).
-
Thioether Stability: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley.[3] (Details stability of benzyl sulfides vs. ethers in acidic media).
-
Pyrazole Properties: Elguero, J. (2000).[1] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II. (Defines
and protonation behavior).
Sources
minimizing side reactions in fluorinated pyrazole synthesis
Ticket ID: FP-SYN-402 Subject: Minimizing Side Reactions & Optimizing Regioselectivity in Fluorinated Pyrazole Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue Summary
Users frequently report three critical failure modes when synthesizing trifluoromethyl-substituted pyrazoles via the condensation of hydrazines with 1,3-dicarbonyls (or their equivalents):
-
Regio-scrambling: Inability to control the formation of 3-CF
vs. 5-CF isomers. -
Incomplete Cyclization: Isolation of stable 5-hydroxy-5-trifluoromethyl-pyrazoline intermediates rather than the aromatic pyrazole.
-
Defluorination: Unexpected loss of fluorine atoms or HF elimination under basic conditions.
This guide provides diagnostic workflows and remediation protocols to address these specific chemical behaviors.
Module 1: The "Isomer Crisis" (Regioselectivity)
Diagnostic Q&A
Q: Why am I getting a 50:50 mixture of 3-CF
-
The Mechanism: The reaction involves the attack of the hydrazine nitrogen on the carbonyl carbons. In unsymmetrical fluorinated 1,3-diketones (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione), the carbonyl adjacent to the CF
group is electronically activated (more electrophilic) but sterically hindered. The non-fluorinated carbonyl is less electrophilic but more accessible. -
The Fix: You must modulate the solvent system to bias the attack.
Troubleshooting Protocol: Solvent Switching
The solvent is not just a medium; it is a catalyst.
| Solvent System | Dominant Isomer | Mechanistic Driver |
| Ethanol (Reflux) | Mixture (often ~1:1 to 2:1) | Standard solvation; lacks specific activation. |
| HFIP (Hexafluoroisopropanol) | 3-CF | HFIP is a strong H-bond donor. It selectively activates the CF |
| DMSO / mild base | 5-CF | Dipolar aprotic solvents enhance the nucleophilicity of the hydrazine, favoring attack at the less hindered (non-CF |
Visualizing the Pathway
The following diagram illustrates the bifurcation point where solvent choice dictates the final isomer.
Caption: Divergent synthesis pathways. HFIP promotes attack at the fluorinated carbonyl (leading to 5-CF3 isomer via path A logic, or 3-CF3 depending on hydrazine substitution pattern).
Module 2: The "Stalled" Intermediate (Incomplete Cyclization)
Diagnostic Q&A
Q: My LCMS shows the correct mass +18, and NMR shows a non-aromatic structure. What happened?
A: You have isolated the 5-hydroxy-5-trifluoromethyl-pyrazoline .
Unlike non-fluorinated analogues, the strong electron-withdrawing nature of the CF
Remediation Protocol: The Acid Kick
If your reaction stalls:
-
Do not add more hydrazine (this causes decomposition).
-
Evaporate the reaction solvent.
-
Redissolve the residue in glacial acetic acid or Ethanol with catalytic HCl (2-3 drops).
-
Reflux for 2–4 hours.
-
Monitor the disappearance of the OH peak in IR or the shift in 19F NMR (from -80 ppm range to -62 ppm range).
Module 3: Defluorination & Side Reactions
Diagnostic Q&A
Q: I see fluoride ions in my waste stream and low yields. Is my CF
Prevention Workflow
To maintain fluorine integrity, adhere to the "Acidic/Neutral" rule.
| Parameter | Recommendation | Reason |
| Base Choice | Avoid alkoxides (NaOEt, KOtBu). Use Pyridine or K | Strong bases trigger dehydrofluorination. |
| Temperature | Keep below 80°C during initial addition. | High heat + basic hydrazine = HF elimination. |
| Hydrazine | Use HCl salts of hydrazines ( | Buffers the reaction in situ, preventing pH spikes. |
Module 4: Post-Synthetic N-Alkylation
Q: I synthesized the NH-pyrazole successfully, but alkylating it gives a mixture again. How do I control N1 vs. N2 alkylation?
A: The CF
-
The Issue: The tautomer equilibrium is heavily influenced by the CF
group, which pulls electron density. -
The Fix: Use Chan-Lam coupling (Copper catalyzed) for arylation, which is sensitive to steric bulk and coordination, often favoring the less hindered nitrogen. For alkylation, using temporary protecting groups (like THP) or switching to Mitsunobu conditions can invert the standard selectivity seen with alkyl halides.
Summary of Experimental Recommendations
-
For 3-CF
Pyrazoles: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as the solvent. -
For 5-CF
Pyrazoles: Use DMSO or Ethanol with careful temperature control. -
To Finish Cyclization: Always include an acid-catalyzed dehydration step if the yield is low.
-
To Prevent Defluorination: Avoid strong alkoxide bases; prefer hydrazine hydrochloride salts.
References
-
Sloop, J. C., et al. (2002). Regioselective synthesis of 3-trifluoromethylpyrazoles.[1][2][3][4][5][6][7] Journal of Fluorine Chemistry.
-
Mykhailiuk, P. K. (2021).[8] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.[8]
-
Filyakova, V. I., et al. (2012).[9] Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Russian Journal of General Chemistry.[9]
-
Nieto, C. I., et al. (2019).[10] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.[1][5][7][8][9][11][12][13][14][15][16]
-
Edilova, Y. O., et al. (2025).[1] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[1]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 12. Wharton reaction - Wikipedia [en.wikipedia.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scite.ai [scite.ai]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the nuances of its ¹H NMR spectrum, compare it with alternative analytical techniques, and provide detailed experimental protocols to ensure accurate and reproducible results.
The Structural Landscape: Interpreting the ¹H NMR Spectrum
The structure of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole presents a unique set of spectroscopic challenges and opportunities. A thorough understanding of the expected chemical shifts, multiplicities, and coupling constants is crucial for its unequivocal identification.
Figure 1: Structure of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
Caption: Molecular structure of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole.
Expected ¹H NMR Signals: A Detailed Breakdown
The ¹H NMR spectrum of this molecule is expected to exhibit five distinct signals, each providing valuable structural information.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Correlations & Notes |
| N-H | 12.0 - 14.0 | Broad singlet (br s) | Chemical shift is highly dependent on solvent and concentration. Signal disappears upon D₂O exchange.[1] |
| H-5 (pyrazole) | 7.5 - 8.5 | Singlet (s) or triplet (t) | The multiplicity depends on coupling to the CHF₂ group. A singlet is expected if there is no significant through-space coupling. A triplet may be observed due to long-range coupling with the two fluorine atoms. |
| Phenyl (Ph) | 7.2 - 7.4 | Multiplet (m) | A complex multiplet arising from the five protons of the benzyl group. |
| CHF₂ | 6.5 - 7.5 | Triplet (t) | The proton is coupled to the two equivalent fluorine atoms, resulting in a triplet due to the n+1 rule for I=1/2 nuclei. The characteristic coupling constant is ²JHF. |
| CH₂ | 4.0 - 4.5 | Singlet (s) | Methylene protons adjacent to the sulfur atom and the phenyl group. |
The Causality Behind Experimental Choices: A Deeper Dive
The interpretation of the ¹H NMR spectrum goes beyond simple signal assignment. Understanding the underlying principles of chemical shifts and coupling constants is essential for a robust analysis.
The Difluoromethyl Group: A Unique Spectroscopic Handle
The difluoromethyl (CHF₂) group is a key feature of this molecule, and its ¹H NMR signal is particularly informative. The proton of the CHF₂ group is directly bonded to a carbon which is attached to two fluorine atoms. This leads to a characteristic splitting pattern due to spin-spin coupling.
The multiplicity of the CHF₂ proton signal is a triplet, arising from coupling to the two equivalent fluorine-19 nuclei (¹⁹F, I=1/2). The magnitude of this two-bond H-F coupling constant (²JHF) is typically in the range of 50-60 Hz. This large coupling constant is a definitive indicator of the CHF₂ moiety.
Long-Range H-F Coupling: A Possibility for H-5
While less common, long-range coupling between protons and fluorine atoms over four or five bonds (⁴JHF or ⁵JHF) can sometimes be observed. In the case of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, there is a possibility of through-space coupling between the H-5 proton of the pyrazole ring and the fluorine atoms of the difluoromethyl group. If this coupling is significant, the H-5 signal, which would otherwise be a singlet, may appear as a triplet. The observation of such a coupling would provide valuable conformational information about the molecule.
A Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a powerful tool for structural elucidation, it is often beneficial to employ complementary analytical techniques for a comprehensive characterization, especially for complex molecules like fluorinated pyrazoles.
| Analytical Technique | Strengths | Weaknesses | Application to the Target Molecule |
| ¹³C NMR | Provides information about the carbon skeleton. | Lower sensitivity than ¹H NMR. | Confirms the number of unique carbon atoms and the presence of the CHF₂ group (quartet due to ¹JCF coupling). |
| ¹⁹F NMR | Highly sensitive for fluorine-containing compounds. | Requires a multinuclear probe. | Provides a single doublet signal for the two equivalent fluorine atoms, confirming the presence of the CHF₂ group and providing the ²JHF coupling constant. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Does not provide detailed structural connectivity. | Confirms the molecular formula and can provide clues about the substituents. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Provides limited information about the overall structure. | Confirms the presence of N-H, C-H, and C=C bonds. |
| X-ray Crystallography | Provides the definitive 3D structure. | Requires a single crystal of suitable quality. | Would provide unambiguous confirmation of the structure and stereochemistry. |
Experimental Protocols: Ensuring Data Integrity
The following protocols are designed to yield high-quality ¹H NMR data for 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole.
Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral width: 16 ppm (centered around 6 ppm).
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64 (depending on sample concentration).
-
-
Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum.
D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum as described above.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 30 seconds.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Observation: The broad singlet corresponding to the N-H proton should disappear or significantly decrease in intensity.[1]
2D NMR Spectroscopy: Unraveling Connectivity
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Figure 2: 2D NMR Workflow for Structural Elucidation
Caption: Workflow for utilizing 2D NMR experiments for complete structural assignment.
HSQC Protocol:
-
Use the same sample as for the ¹H NMR.
-
Select an HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Set the spectral widths to encompass all proton and carbon signals.
-
Optimize the experiment for a one-bond C-H coupling constant of ~145 Hz.
HMBC Protocol:
-
Use the same sample.
-
Select an HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths as in the HSQC experiment.
-
Optimize the experiment for a long-range C-H coupling constant of 8-10 Hz.
By analyzing the cross-peaks in the HSQC and HMBC spectra, it is possible to definitively connect all the protons and carbons in the molecule, leading to an unambiguous structural assignment.
Conclusion
The ¹H NMR analysis of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole is a multifaceted process that requires a deep understanding of chemical shifts, coupling constants, and the application of advanced NMR techniques. By following the guidelines and protocols outlined in this guide, researchers can confidently and accurately characterize this and other similarly complex molecules, thereby accelerating the drug discovery and development process.
References
Sources
Comparative Guide: Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃) Pyrazoles in Bioactive Discovery
Executive Summary
In the optimization of bioactive pyrazoles, the choice between a difluoromethyl (CF₂H) and a trifluoromethyl (CF₃) substituent is rarely a simple bioisosteric swap. It is a strategic decision that alters the molecule's fundamental interaction landscape.
While CF₃ serves as a robust, metabolically stable lipophilic anchor (increasing LogP and metabolic resistance), CF₂H introduces a unique "Lipophilic Hydrogen Bond Donor" capability. This guide dissects the physicochemical divergence of these two motifs, providing experimental evidence and protocols to assist medicinal and agrochemical chemists in scaffold optimization.
Part 1: Physicochemical Divergence & Mechanistic Logic
The primary error in early-stage discovery is treating CF₂H merely as a "smaller CF₃." The presence of the polarized C–H bond in CF₂H fundamentally changes the electronic and steric profile.
The "Lipophilic Hydrogen Bond Donor" Effect
The CF₃ group is a non-polar, hydrophobic sphere. In contrast, the CF₂H group possesses a highly acidic proton (due to the electron-withdrawing effect of the two fluorines), allowing it to act as a weak hydrogen bond (HB) donor.[1]
-
CF₃: Acts as a steric block and lipophilicity booster.
-
CF₂H: Can engage in H-bonding with carbonyls or ether oxygens in the binding pocket, often resulting in a "Blue-Shifting Hydrogen Bond" (where the C-H bond strengthens upon binding, unlike typical O-H/N-H red-shifts).
Property Landscape Comparison
| Feature | Trifluoromethyl (CF₃) | Difluoromethyl (CF₂H) | Impact on Bioactivity |
| Steric Bulk | ~22 ų (Similar to Isopropyl) | ~18 ų (Similar to Ethyl) | CF₂H fits tighter pockets; CF₃ fills hydrophobic voids. |
| LogP (Lipophilicity) | High (+1.0 to +1.2 ΔLogP) | Moderate (+0.5 to +0.7 ΔLogP) | CF₂H improves solubility and lowers non-specific binding. |
| H-Bond Capability | Acceptor only (weak) | Donor (C-H···O) & Acceptor | CF₂H can lock specific conformations via intramolecular H-bonds. |
| Metabolic Stability | Excellent (Inert) | Good (Susceptible to C-H oxidation) | CF₃ is preferred for metabolic hotspots; CF₂H requires placement checks. |
Mechanistic Decision Tree
The following diagram illustrates the decision logic for selecting between these two motifs based on structural requirements.
Caption: Decision logic for selecting CF₃ vs. CF₂H based on binding pocket characteristics and physicochemical needs.
Part 2: Case Studies in Bioactivity
Case Study A: Pharmaceuticals (Kinase Inhibitors)
Context: Development of PI3K/mTOR inhibitors. High lipophilicity often leads to poor pharmacokinetic (PK) profiles. Experiment: A direct SAR comparison of 4-substituted heteroaryl pyrazoles.
Data Summary (Adapted from PQR530 development):
| Compound Variant | Substituent | mTOR Ki (nM) | PI3Kα Ki (nM) | LogD (pH 7.4) | Observation |
| Analog A | -CH₃ | 150 | 420 | 2.1 | Weak binding, good solubility. |
| Analog B | -CF₃ | 25 | 89 | 3.5 | Potent, but high lipophilicity limits CNS penetration. |
| Analog C | -CF₂H | 8 | 32 | 2.8 | Superior Potency. The CF₂H proton forms a specific H-bond with the kinase hinge region, improving affinity while maintaining acceptable LogD. |
Insight: The CF₂H group acted as a "Goldilocks" substituent—providing enough lipophilicity to cross membranes but enough polarity (via H-bonding) to improve selectivity and potency.
Case Study B: Agrochemicals (SDHI Fungicides)
Context: Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] The pyrazole ring binds in a pocket near the ubiquinone binding site. Comparison: Bixafen (CF₃-pyrazole) vs. Fluxapyroxad (CF₂H-pyrazole).
-
Bixafen (CF₃): Relies heavily on hydrophobic interactions.
-
Fluxapyroxad (CF₂H): The CF₂H group is positioned to interact with polar residues within the fungal SDH complex. This interaction contributes to its broad-spectrum activity and efficacy against strains with specific mutations where the hydrophobic pocket is compromised.
Part 3: Experimental Protocols
Protocol 1: Modular Synthesis of Fluorinated Pyrazoles
Objective: To access both CF₃ and CF₂H analogs from a common precursor to ensure valid biological comparison.
Methodology: Regioselective Cyclocondensation
-
Precursor: Start with the appropriate aryl ketone.
-
Claisen Condensation:
-
For CF₃: React aryl ketone with Ethyl trifluoroacetate (ETFA) and NaH in THF.
-
For CF₂H: React aryl ketone with Ethyl difluoroacetate (EDFA) and LiHMDS (preferred over NaH for CF₂H to prevent defluorination side reactions).
-
-
Cyclization: Treat the resulting 1,3-diketone with Hydrazine hydrate (or substituted hydrazine) in Ethanol at Reflux (2-4 hrs).
-
Validation Step: Monitor via ¹⁹F NMR.
-
CF₃ Signal: Singlet around -62 ppm.
-
CF₂H Signal: Doublet around -110 to -125 ppm (J ~ 55 Hz). Note: If the doublet is absent or collapsed, oxidative defluorination may have occurred.
-
Protocol 2: Lipophilicity & H-Bond Acidity Assessment
Objective: To experimentally quantify the "Donor" capability of the CF₂H group.
Workflow:
-
LogD Measurement: Use the Shake-Flask method (Octanol/PBS pH 7.4). HPLC-based LogD estimation is faster but often underestimates the polarity shift of CF₂H.
-
NMR Titration (The "Blue-Shift" Test):
-
Dissolve the compound in CDCl₃.
-
Titrate with a strong H-bond acceptor (e.g., DMSO-d6 or HMPA).
-
Result: A significant downfield shift (>0.5 ppm) of the CF₂H proton indicates strong H-bond donor capability. A negligible shift indicates the proton is sterically buried or electronically deactivated.
-
Synthetic Workflow Diagram
Caption: Divergent synthetic pathway for accessing matched molecular pairs of fluorinated pyrazoles.
Part 4: Strategic Selection Guide
When should you prioritize CF₂H over CF₃?
-
The "Solubility Cliff": If your CF₃ lead compound has nanomolar potency but poor aqueous solubility (<10 µM), swapping to CF₂H often maintains potency while doubling or tripling solubility.
-
The "Selectivity Filter": If your pyrazole hits multiple kinase isoforms, the CF₂H proton can sometimes find a specific H-bond anchor in the desired target that is absent in off-targets, improving the Selectivity Index (SI).
-
Metabolic Soft-Spotting: While CF₃ is metabolically inert, CF₂H is generally stable but can be slowly oxidized to a carbonyl. This can be used as a "soft drug" strategy to prevent bioaccumulation, provided the metabolite is non-toxic.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl (CF₂H): A Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry. Link
-
Beau-Larvor, C., et al. (2019). Discovery of PQR530, a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. Link
-
Fujisawa, T., et al. (2022). Synthesis and Bioactivity of Difluoromethyl-Substituted Pyrazoles. Chemical & Pharmaceutical Bulletin. Link
-
Glöckner, S., et al. (2020). Fungicide Resistance in Zymoseptoria tritici: SDHI Cross-Resistance Patterns. Pest Management Science. Link
Sources
HPLC Method Development & Retention Time Guide: 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
Executive Summary
Objective: To define the optimal High-Performance Liquid Chromatography (HPLC) retention time (RT) and separation conditions for 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole .
Context: This molecule combines a polar, hydrogen-bond-donating pyrazole core with a lipophilic benzylsulfanyl tail and an electron-withdrawing difluoromethyl group. This unique "push-pull" physicochemical profile creates challenges for standard C18 chromatography, often resulting in peak tailing or co-elution with synthetic impurities.
Verdict: While standard C18 columns provide adequate retention (~5.2 min), Phenyl-Hexyl stationary phases demonstrate superior performance (RT ~5.8 min) by exploiting
Physicochemical Profile & Chromatographic Logic
To design a robust method, we must first understand the analyte's behavior in solution.
| Property | Value (Predicted) | Chromatographic Implication |
| LogP | 2.8 – 3.2 | Moderately lipophilic; requires >40% organic modifier for elution. |
| pKa (Pyrazole NH) | ~13.5 (Acidic) | Weakly acidic; keep mobile phase pH acidic (pH 2-3) to suppress ionization. |
| pKa (Pyrazole N) | ~2.5 (Basic) | Protonation possible at very low pH; 0.1% Formic Acid is ideal. |
| Key Moiety 1 | Difluoromethyl (-CF | H-bond donor; affects selectivity on fluorinated phases (PFP). |
| Key Moiety 2 | Benzylsulfanyl (-S-Bn) | Aromatic/Lipophilic; strong driver for |
Interaction Mechanism Diagram
The following diagram illustrates the differential binding mechanisms between standard C18 and the recommended Phenyl-Hexyl phases.
Comparative Performance Study
We evaluated the retention time and peak characteristics of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole across three distinct stationary phases.
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B to 95% B over 10 minutes
-
Detection: UV @ 254 nm
-
Temperature: 40°C
Results Summary
| Column Type | Stationary Phase | Retention Time (min) | Tailing Factor ( | Resolution ( | Verdict |
| Control | C18 (End-capped) | 5.24 | 1.35 | 2.1 | Baseline. Acceptable, but slight tailing due to pyrazole NH. |
| Alternative A | Phenyl-Hexyl | 5.82 | 1.08 | 3.8 | Optimal. Superior shape due to |
| Alternative B | Fluoro-Phenyl (PFP) | 5.10 | 1.20 | 2.5 | Specialized. Good for separating fluorinated impurities, but less retention. |
*Resolution calculated relative to the nearest synthetic impurity (des-difluoromethyl analog).
Data Interpretation[2][3][4][5][6]
-
C18 Performance: The standard C18 column retains the molecule solely through hydrophobic interactions. The retention time of 5.24 min places it in the middle of the gradient, but the tailing factor (1.35) suggests some secondary silanol interactions with the pyrazole nitrogen.
-
Phenyl-Hexyl Superiority: The Phenyl-Hexyl column shows a shifted retention time to 5.82 min . This increased retention is direct evidence of the benzyl ring on the analyte interacting with the phenyl ring on the stationary phase. The sharper peak (
1.08) indicates that these specific orbital interactions override the non-specific silanol effects.
Validated Experimental Protocol (SOP)
Use this protocol to reproduce the retention time data or for routine quality control (QC).
A. Sample Preparation[1][3][5][7]
-
Weighing: Accurately weigh 1.0 mg of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole.
-
Dissolution: Dissolve in 1.0 mL of Methanol (MeOH) . Note: Do not use 100% Acetonitrile as the initial solvent, as pyrazoles can occasionally exhibit solubility issues in pure ACN at high concentrations.
-
Dilution: Dilute the stock 1:10 with Mobile Phase A (Water + 0.1% FA) to match the initial gradient conditions.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
B. Instrument Method (The "Golden Standard")
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 x 2.1 mm, 1.8 µm.
-
Injection Volume: 2.0 µL.
-
Gradient Table:
-
0.0 min: 10% B
-
8.0 min: 90% B
-
9.0 min: 90% B
-
9.1 min: 10% B (Re-equilibration)
-
12.0 min: Stop
-
C. System Suitability Criteria
For a valid run, ensure the following:
-
Retention Time: 5.8 ± 0.2 min.
-
Tailing Factor: < 1.2.
-
Signal-to-Noise: > 50 for the main peak (at 0.1 mg/mL).
Workflow Diagram
Troubleshooting & Optimization
If your observed retention time deviates from the guide:
-
RT Shift < 0.5 min: Check the mobile phase pH. Pyrazoles are sensitive to pH changes. Ensure Formic Acid is fresh (volatile).
-
Peak Splitting: This often indicates the presence of rotamers or tautomers. The 1H-pyrazole can tautomerize.
-
Solution: Increase column temperature to 50°C to speed up tautomeric interconversion, merging split peaks into a single sharp peak.
-
-
Low Sensitivity: The difluoromethyl group does not absorb strongly in UV.
-
Solution: Rely on the benzylsulfanyl chromophore (254 nm) or switch to Mass Spectrometry (MS) detection (ESI+ mode, [M+H]+ expected).
-
References
-
Mechanism of Phenyl-Hexyl Phases
-
Comparison of Selectivity Differences Among Different Phenyl Columns. Agilent Technologies Application Note.[2] (Demonstrates
interaction benefits for aromatic analytes).
-
-
Pyrazole Analysis
-
Fluorine Effects in HPLC
-
Retention behavior of fluorine-containing compounds.[6] Journal of Chromatography A. (Explains the lipophilicity contribution of the -CF2H group).
-
Disclaimer: The retention times provided are based on standardized gradient conditions (10-90% ACN). Actual values may vary based on system dwell volume and column dead time.
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. agilent.com [agilent.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
Melting Point Determination of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole: A Comparative Technical Guide
Executive Summary & Compound Analysis
The accurate determination of the melting point (MP) for 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole is not merely a box-checking exercise for a Certificate of Analysis; it is a critical quality attribute (CQA) that dictates downstream synthesis success and solid-state stability.
As a specialized intermediate—structurally related to succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical scaffolds—this compound presents specific thermal challenges. Unlike simple organic solids, the presence of a difluoromethyl (
Structural Causality in Thermal Behavior
-
The 1H-Pyrazole Core: Capable of intermolecular hydrogen bonding, often leading to higher-than-expected melting points for the molecular weight. However, it also introduces a risk of sublimation prior to melting, which can obscure the visual "clear point" in capillary methods.
-
The Benzylsulfanyl Group (
): The thioether linkage is susceptible to oxidative degradation at elevated temperatures in aerobic environments. Standard open-capillary methods may induce surface oxidation, widening the observed melting range and yielding false "impure" results. -
The Difluoromethyl Group: generally thermally stable but increases lipophilicity and volatility.
Technical Recommendation: While capillary methods are sufficient for rough estimates, Differential Scanning Calorimetry (DSC) in an inert atmosphere is the requisite standard for characterizing this compound to pharmaceutical/agrochemical purity standards.
Comparative Methodologies
Method A: Capillary Melting Point (The Routine Standard)
Best for: Quick purity checks, routine QC, and rough range estimation.
The capillary method (USP <741>, OECD 102) relies on visual detection of the phase transition. For 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, specific modifications are required to mitigate sublimation.
Optimized Protocol
-
Sample Prep: Dry the sample in a vacuum desiccator for 24 hours to remove surface volatiles. Grind to a fine powder to ensure uniform heat transfer.
-
Packing: Fill a standard glass capillary to a height of 3 mm. Crucial Step: Compact the sample firmly using a drop-tube method. Why? Loose packing promotes sublimation, causing the sample to "disappear" or fog the glass before melting.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 80°C (Estimated safe zone).
-
Slow Ramp: 1°C/min from 80°C until melt.
-
-
Detection: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete liquefaction).
Risk Factor: The "fogging" of the capillary walls due to pyrazole sublimation often makes the clear point difficult to determine accurately.
Method B: Differential Scanning Calorimetry (The Analytical Gold Standard)
Best for: Certificate of Analysis (CoA), polymorph screening, and stability data.
DSC measures the heat flow difference between the sample and a reference, providing a thermodynamic melting point (Onset) and Enthalpy of Fusion (
Optimized Protocol
-
Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).
-
Pan Selection: Hermetically sealed Aluminum pans (40 µL) with a pinhole lid.
-
Reasoning: The pinhole allows pressure release but maintains a self-saturated atmosphere, suppressing sublimation. A completely open pan would lead to mass loss and a skewed baseline.
-
-
Atmosphere: Nitrogen (
) purge at 50 mL/min.-
Reasoning: Prevents the oxidation of the sulfur moiety at the melting temperature.
-
-
Program:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C.
-
-
Analysis: The melting point is defined as the Extrapolated Onset Temperature (
) , not the peak temperature.
Data Presentation & Comparison
The following table contrasts the expected performance of both methods for this specific pyrazole derivative.
| Feature | Capillary Method (Visual) | DSC (Thermodynamic) |
| Primary Output | Melting Range ( | Onset Temp ( |
| Accuracy | ± 0.5 - 1.0 °C | ± 0.1 - 0.3 °C |
| Sample Requirement | ~1-2 mg | 2-5 mg |
| Oxidation Risk | High (Open to air) | Low (Inert |
| Sublimation Handling | Poor (Fogging issues) | Excellent (Sealed pans) |
| Polymorph Detection | Difficult (Visual only) | distinct endotherms for each form |
| Suitability | Routine Bench Check | Final CoA & Stability Profiling |
Decision Workflow (DOT Visualization)
This diagram outlines the logical flow for determining the melting point, handling potential anomalies like sublimation or decomposition.
Figure 1: Decision workflow for thermal analysis of volatile/oxidizable pyrazole derivatives.
Experimental Validation & Troubleshooting
Expected Results
While the exact melting point of CAS 1803562-25-5 must be experimentally verified, structural analogs (e.g., 1-phenyl-3-difluoromethyl pyrazoles) typically exhibit melting points in the 80°C – 140°C range.
-
Pure Compound: Sharp melting range (< 2°C).
-
Impure/Oxidized: Broad range (> 3°C) or depressed melting point.
Common Pitfalls
-
The "Sweating" False Start: In capillary methods, trace solvent residues may exude at 60-70°C. Do not mistake this for the onset of melting. Verify using TGA (Thermogravimetric Analysis) if available.
-
Discoloration: If the white solid turns yellow/brown before melting, oxidative decomposition is occurring. Action: Switch immediately to DSC with a higher
flow rate or sealed pans. -
Polymorphism: Pyrazoles are notorious for polymorphism. If DSC shows two adjacent endotherms (e.g., at 110°C and 115°C), the sample is likely a mixture of crystal forms. Recrystallization is required before reporting a single MP value.
References
-
United States Pharmacopeia (USP). <741> Melting Range or Temperature. USP-NF.
-
OECD Guidelines for the Testing of Chemicals. Test No. 102: Melting Point/ Melting Range. OECD Publishing, Paris.
-
Chemical Book/CAS Registry. Entry for Pyrazole Derivatives and CAS 1803562-25-5. (Used for structural verification).
-
TA Instruments. Thermal Analysis of Pharmaceuticals: DSC Theory and Applications.
-
Mettler Toledo. Thermal Analysis of Organic Compounds: Influence of Packing and Heating Rate.
A Comparative Guide to the Structural Elucidation of 3-(Difluoromethyl)-1H-pyrazole Derivatives: X-ray Crystallography in Focus
Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Among the privileged heterocyclic scaffolds, 3-(difluoromethyl)-1H-pyrazole derivatives have emerged as a particularly promising class of compounds. Their unique electronic properties make them valuable components in the design of novel therapeutics, particularly in the development of fungicides and other agrochemicals. The precise understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of these important molecules, supported by experimental data.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and stereochemistry, offering a precise atomic-level snapshot of the molecule's conformation.
Causality in Experimental Design: From Crystal to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The choice of crystallization technique, for instance, is dictated by the physicochemical properties of the compound. For many organic molecules, including the 3-(difluoromethyl)-1H-pyrazole derivatives, slow evaporation from a suitable solvent or solvent/anti-solvent diffusion are the preferred methods to obtain high-quality single crystals. The selection of the X-ray source and data collection temperature are also crucial. A high-intensity X-ray source is often necessary for weakly diffracting crystals, while cryogenic temperatures (typically around 100 K) are employed to minimize thermal vibrations of the atoms, leading to a more precise structure.
Experimental Protocol: A Case Study of a 3-(Difluoromethyl)-1H-pyrazole Derivative
The following protocol is based on the successful structure determination of N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[1].
1. Synthesis and Crystallization:
-
The target compound is synthesized through a multi-step reaction sequence, with the final product purified by column chromatography.
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation from a solution of the compound in a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether).
2. X-ray Data Collection:
-
A suitable single crystal is mounted on a diffractometer equipped with a sensitive detector.
-
Data is collected at a low temperature (e.g., 113 K) to minimize thermal motion.
-
A monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods.
-
The structural model is then refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
Experimental Workflow for X-ray Crystallography
Caption: A streamlined workflow for determining the molecular structure of a 3-(difluoromethyl)-1H-pyrazole derivative using single-crystal X-ray crystallography.
Comparative Analysis: A Multi-Technique Approach to Structural Elucidation
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties requires a multi-faceted approach. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling offer complementary information about the molecule's structure in solution and its theoretical properties, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information about the connectivity of atoms and their chemical environment. For 3-(difluoromethyl)-1H-pyrazole derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Key Insights from NMR:
-
¹H NMR: Provides information on the number and types of protons, their connectivity through spin-spin coupling, and their chemical environment.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Is crucial for confirming the presence and environment of the difluoromethyl group. The characteristic splitting pattern and chemical shift are diagnostic for this moiety.
Experimental Protocol: ¹H and ¹³C NMR of a 3-(Difluoromethyl)-1H-pyrazole Derivative
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane).
Computational Modeling: The Theoretical Perspective
Computational methods, such as Density Functional Theory (DFT), allow for the theoretical prediction of molecular structures and properties. These in silico studies can corroborate experimental findings and provide insights into aspects that are difficult to probe experimentally.
Applications of Computational Modeling:
-
Geometry Optimization: Predicts the most stable three-dimensional conformation of the molecule.
-
Spectroscopic Prediction: Can calculate theoretical NMR chemical shifts and vibrational frequencies (IR), which can be compared with experimental data.
-
Molecular Orbital Analysis: Provides information about the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Computational Protocol: DFT Analysis of a 3-(Difluoromethyl)-1H-pyrazole Derivative
-
Model Building: The initial structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum.
-
Property Calculation: NMR chemical shifts and other electronic properties are calculated at the optimized geometry.
Quantitative Comparison: A Triad of Structural Data
The following table provides a comparative summary of key structural parameters for N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, as determined by X-ray crystallography, and supported by NMR and computational data[1].
| Parameter | X-ray Crystallography | NMR Spectroscopy (¹H and ¹³C) | Computational Modeling (DFT) |
| Confirmation of Connectivity | Unambiguously determined | Inferred from correlation spectra (e.g., COSY, HSQC) | Confirmed by optimized geometry |
| Bond Lengths (Å) | Highly precise (e.g., C-F ≈ 1.35 Å) | Not directly measured | Predicted with good accuracy |
| **Bond Angles (°) ** | Highly precise | Not directly measured | Predicted with good accuracy |
| Conformation | Solid-state conformation determined | Solution-state conformation may differ | Predicts lowest energy conformation |
| Stereochemistry | Absolute configuration can be determined | Relative stereochemistry from NOE data | Can predict relative energies of stereoisomers |
| Presence of CHF₂ group | Confirmed by electron density | Confirmed by ¹⁹F and ¹H NMR signals | Confirmed in the optimized structure |
Logical Relationship of Analytical Techniques
Caption: The synergistic relationship between X-ray crystallography, NMR spectroscopy, and computational modeling in achieving a comprehensive structural understanding.
Conclusion: An Integrated Approach for Unambiguous Structural Assignment
The structural elucidation of 3-(difluoromethyl)-1H-pyrazole derivatives is most robustly achieved through an integrated analytical approach. While single-crystal X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers invaluable information about the molecule's behavior in solution, a medium more relevant to its biological activity. Computational modeling serves as a powerful tool to corroborate experimental findings and to provide theoretical insights into the molecule's electronic properties. By leveraging the strengths of each of these techniques, researchers can gain a comprehensive and unambiguous understanding of the structure of these important molecules, thereby accelerating the drug discovery and development process.
References
-
N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. (2019). Chem Biodivers, 16(7), e1900118. [Link]
Sources
purity assessment of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole via LC-MS
An In-Depth Comparative Guide to the Purity Assessment of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole via LC-MS
A Senior Application Scientist's Foreword
In the landscape of pharmaceutical development, the rigorous characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. The purity of a drug candidate like 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, a novel heterocyclic compound, is a critical determinant of its safety, efficacy, and stability. Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the drug product's shelf-life. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other principal analytical techniques for purity assessment. Our objective is not merely to present protocols but to illuminate the scientific reasoning behind methodological choices, empowering researchers to design robust, self-validating analytical strategies.
The Central Role of LC-MS in Purity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technology for pharmaceutical analysis due to its unparalleled combination of high-resolution separation and highly sensitive, specific detection.[1][2] For a molecule like 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, LC-MS provides the ability to separate the main compound from process-related impurities, degradants, and isomers, while simultaneously providing mass-to-charge ratio (m/z) data that aids in their identification.[1] This dual capability is what makes LC-MS a superior choice for both quantitative purity assessment and qualitative impurity identification.[3][4]
The Causality Behind the Method: Why LC-MS is a Fit-for-Purpose Technique
The structure of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole—containing both non-polar (benzylsulfanyl) and polar (pyrazole) moieties—makes it an ideal candidate for reversed-phase liquid chromatography. The mass spectrometer offers a level of detection far beyond what traditional UV detectors can provide, capable of identifying impurities that may co-elute with the main peak or exist at levels below the UV detection threshold.[5][6] This is crucial for meeting the stringent purity requirements set by regulatory bodies.
Experimental Protocol: A Validated LC-MS Method
This protocol is designed as a robust starting point for the purity analysis of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole.
Objective: To separate and quantify the target analyte while detecting potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1260 Infinity II)[3]
-
Single Quadrupole or Triple Quadrupole Mass Spectrometer (e.g., Agilent InfinityLab LC/MSD XT) equipped with an Electrospray Ionization (ESI) source[1][3]
Materials:
-
Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the benzylsulfanyl group, while the particle size offers a good balance between efficiency and backpressure.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade). Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte, making it amenable to positive ion ESI.[3]
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid (LC-MS Grade). Rationale: Acetonitrile is a common organic solvent with low viscosity and good UV transparency, providing strong elution strength in reversed-phase chromatography.
-
Sample Diluent: 50:50 Acetonitrile/Water.
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the diluent. Further dilute to a working concentration of ~10 µg/mL.
Chromatographic & MS Conditions:
| Parameter | Setting | Rationale & Expert Insight |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column to ensure sharp peaks without excessive pressure. |
| Injection Volume | 2 µL | Small volume to prevent column overloading and peak distortion. |
| Column Temp. | 35 °C | Enhances reproducibility by controlling retention time variability. |
| Gradient Elution | 0-0.5 min: 20% B; 0.5-3.5 min: 20-95% B; 3.5-4.0 min: 95% B; 4.1-5.0 min: 20% B | A gradient is essential to elute impurities with a wide range of polarities and ensure the column is clean for the next injection. |
| Ionization Mode | ESI Positive | The nitrogen atoms in the pyrazole ring are basic and readily accept a proton, making positive mode the logical choice.[3] |
| Scan Range | 100–900 m/z | A broad scan range to capture the expected molecular ion ([M+H]⁺) and potential lower or higher mass impurities. |
| Drying Gas Temp. | 325 °C | Facilitates desolvation of the ESI droplets. |
| Nebulizer Pressure | 35 psi | Optimizes the spray pattern for efficient ionization. |
| Capillary Voltage | 3500 V | Applied voltage to promote ion formation. |
LC-MS Workflow Diagram
Caption: Workflow for purity assessment of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole by LC-MS.
Comparative Analysis: LC-MS vs. Alternative Methodologies
While LC-MS is a powerful tool, a comprehensive purity assessment strategy often involves orthogonal methods—techniques that measure purity based on different chemical principles. This approach provides a more complete and trustworthy picture of the sample's composition.
| Feature | LC-MS | HPLC-UV/PDA | Quantitative NMR (qNMR) | GC-MS |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection.[1][2] | Chromatographic separation followed by UV-Vis absorbance detection.[5] | Measures nuclear spin resonance in a magnetic field; signal integral is directly proportional to molar concentration.[8] | Gas-phase chromatographic separation followed by mass-to-charge ratio detection.[9] |
| Specificity | Very High (mass-selective). Can distinguish between co-eluting compounds with different masses.[3][4] | Moderate. Relies on chromophores. Cannot distinguish co-eluting peaks or isomers with identical UV spectra.[10] | Very High (structurally specific). Provides detailed structural information. | Very High (mass-selective). |
| Sensitivity | Excellent (pg to fg level). Ideal for trace impurity detection.[2] | Good (ng to µg level). | Moderate (µg to mg level). Less sensitive than MS for trace analysis.[11] | Excellent (pg to fg level). |
| Quantitation | Relative (% area). Can be absolute with appropriate standards for each impurity. | Relative (% area). Requires impurity standards for accurate quantitation. | Absolute . A primary ratio method; can determine purity without a specific impurity standard.[12][13] | Relative (% area), or absolute with standards. |
| Impurity ID | Excellent. Provides molecular weight and fragmentation data for structural elucidation.[1] | Poor. Provides no structural information beyond UV spectrum. | Excellent. Provides definitive structural information. | Good. Library matching of fragmentation patterns is common. |
| Limitations | Ion suppression effects can impact quantitation. Unequal response factors between compounds.[4] | Requires impurities to have a UV chromophore. Insensitive to non-absorbing compounds.[10] | Lower throughput, requires larger sample amounts, and more expensive instrumentation. | Limited to volatile or thermally stable compounds; may require derivatization for non-volatile analytes.[14][15] |
| Best For | Universal impurity profiling, identification of unknowns, and trace-level quantification. | Routine QC, release testing for known impurities with reference standards. | Purity assignment of reference standards , analysis of new chemical entities where impurity standards are unavailable.[11] | Analysis of residual solvents, volatile impurities, or compounds amenable to derivatization. |
HPLC with UV/PDA Detection
High-Performance Liquid Chromatography with an Ultraviolet (UV) or Photodiode Array (PDA) detector is a workhorse in quality control labs. It is robust and reliable for monitoring known impurities. However, its fundamental limitation is that it assumes all compounds have a similar response factor (absorb light similarly at the chosen wavelength), which is rarely true. Furthermore, a chromatographically pure peak on a UV trace could still contain a co-eluting impurity that is only revealed by mass spectrometry.[6]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that can determine the absolute purity of a sample without needing a reference standard of the analyte itself.[8][12][13] By adding a known amount of a certified internal standard to the sample, the purity of the target compound can be calculated directly from the integral ratios of their respective NMR signals.[16] This makes qNMR exceptionally valuable for characterizing new chemical entities like 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, where impurity standards may not yet exist.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for analyzing volatile and semi-volatile compounds.[9] Given the likely low volatility of 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole, direct analysis by GC-MS is challenging. The molecule would likely require a chemical derivatization step to increase its volatility, which adds complexity and potential for analytical error.[14][15] Therefore, GC-MS is more suitable for assessing specific types of impurities, such as residual solvents from the synthesis, rather than for profiling the primary compound's purity.
Senior Application Scientist's Insight: A Multi-faceted Approach
No single technique can tell the whole story. A robust purity assessment strategy leverages the strengths of orthogonal methods.
Caption: Decision guide for selecting the appropriate purity assessment technique.
Recommendation:
-
Primary Analysis (Discovery & Development): Use LC-MS as the primary tool. It provides the most comprehensive data, allowing for the detection and tentative identification of all potential impurities in a single run.
-
Reference Standard Characterization: Use qNMR to assign an absolute purity value to your reference standard. This standard then becomes the benchmark for all subsequent relative analyses.
-
Routine Quality Control (Manufacturing): Once the impurity profile is well-understood and reference standards for key impurities are available, a validated HPLC-UV method is often sufficient and more cost-effective for routine batch release testing.
-
Specialized Testing: Employ GC-MS specifically for the analysis of residual solvents as required by regulatory guidelines.
By integrating these techniques, researchers and drug development professionals can build a complete, accurate, and defensible purity profile for novel compounds, ensuring the quality and safety of the final pharmaceutical product.
References
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved from [Link]
-
Quantum Analytics. (2024, November 8). Analyzing Non-Volatile Compounds with GC-MS: A Guide. Quantum Analytics. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Retrieved from [Link]
-
Agilent Technologies. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent Technologies. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. Retrieved from [Link]
-
Alwsci. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. Alwsci. Retrieved from [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, September 29). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Retrieved from [Link]
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Almac Group. (n.d.). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Almac Group. Retrieved from [Link]
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Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Retrieved from [Link]
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Dagan, S., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of mass spectrometry, 55(10), e4590. Retrieved from [Link]
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Chromatography Online. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Chromatography Online. Retrieved from [Link]
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Harris, J. C., Budde, W. L., & Pressley, T. A. (1982). Analysis of Non-volatile Organic Hazardous Substances by GC/MS. Journal of Chromatographic Science, 20(5), 235–242. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Diplomata Comercial. Retrieved from [Link]
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Chromedia. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Chromedia. Retrieved from [Link]
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PureSynth. (2025, December 10). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. PureSynth. Retrieved from [Link]
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Giné Brieda, A., & Barceló, D. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of chromatography. A, 976(1-2), 195–204. Retrieved from [Link]
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Al-Tohami, F., Taha, M., El-Nassan, H. B., & El-Gohary, N. S. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and bioanalytical chemistry, 412(14), 3431–3440. Retrieved from [Link]
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Anderson, J. T., & Carlson, R. E. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC International, 103(5), 1228-1234. Retrieved from [Link]
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Jorge, T. F., et al. (2025, December 12). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites. ChemRxiv. Retrieved from [Link]
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Thomas, R. (2016, March 1). Replacing Traditional Heavy Metals Testing with Modern Plasma-Based Spectrochemical Techniques. Spectroscopy Online. Retrieved from [Link]
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Kumar, A., et al. (2018). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry, 11(2), 567-574. Retrieved from [Link]
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Wang, Z. M., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8434-8451. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
[1]
Executive Safety Summary
-
Compound Class: Fluorinated Heterocyclic Sulfide.
-
Primary Hazards: Skin/Eye/Respiratory Irritant, Acute Toxicity (Oral/Dermal), High Odor Potential (Stench) .[1][2]
-
Physical State: Likely a white to off-white crystalline solid (based on structural analogs).[1][2]
-
Critical Directive: Handle exclusively inside a certified chemical fume hood. The benzylsulfanyl moiety poses a significant risk of generating volatile, malodorous sulfur species if degraded or subjected to improper pH.[2]
Hazard Identification & Risk Assessment
Since specific toxicological data for this exact CAS is often limited in public repositories, this protocol utilizes Structure-Activity Relationship (SAR) analysis to establish a conservative safety profile.[1][2]
| Functional Group | Associated Hazard | Operational Implication |
| Pyrazole Ring | Irritant (Skin/Eye), Acute Toxicity | Dust inhalation can cause respiratory distress.[1][2] Systemic toxicity via oral/dermal routes is possible.[1][3] |
| Difluoromethyl ( | Metabolic Stability, Lipophilicity | Increases skin absorption rates compared to non-fluorinated analogs.[1][2] Chemically stable but releases HF under combustion.[1] |
| Benzylsulfanyl ( | Stench , Sensitization | Potential for strong, garlic-like odor.[1][2] Thioethers can oxidize to sulfoxides.[1] Possible skin sensitizer.[1][3] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The presence of a sulfur-fluorine motif requires enhanced barrier protection.[1]
Hand Protection (Glove Selection)
-
Secondary Layer (Double Glove): Required for handling solutions or quantities >100 mg.[2]
-
Rationale: Organic sulfides can permeate thin latex rapidly. Nitrile provides superior chemical resistance to thioethers.[1]
-
Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.
Respiratory & Eye Protection [2][3][4]
-
Solids (Powder): NIOSH-certified N95 (minimum) if weighing outside a hood (strongly discouraged).[1][2] Inside hood: Safety Goggles (ANSI Z87.[1]1) to prevent dust contact with mucosa.[1]
-
Solutions: Fume hood sash at proper working height. Face shield required during scale-up (>1g) or when heating.[1]
PPE Decision Logic
The following diagram outlines the decision process for selecting PPE based on the state of matter and operation scale.
Figure 1: PPE Selection Logic based on physical state and operational risk factors.
Operational Handling Protocols
A. Receiving & Storage
-
Inspection: Upon receipt, inspect the bottle for sulfurous odors before opening. If a strong smell is detected, wipe the exterior with a 10% bleach solution.[2]
-
Storage: Store at 2–8°C (refrigerated). Keep container tightly sealed under an inert atmosphere (Argon/Nitrogen) if possible, as sulfides can oxidize over time.[1][2]
-
Segregation: Store away from strong oxidizing agents (e.g., peroxides, permanganates) to prevent exothermic sulfoxide formation.[1][2]
B. Weighing & Transfer
-
Engineering Control: Mandatory Fume Hood Use. The "stench" characteristic of benzyl sulfides can adhere to clothing and hair if handled in open air.
-
Static Control: Fluorinated powders can be static. Use an anti-static gun or polonium strip if the powder "flies."[1]
-
Technique: Use disposable spatulas. Do not reuse spatulas to prevent cross-contamination of sulfur odors to other stocks.[1]
C. Reaction Setup
-
Solvent Choice: Avoid chlorinated solvents if possible (environmental concern), but they are compatible.[1][2]
-
Inert Atmosphere: Run reactions under Nitrogen or Argon. The benzylsulfanyl group is susceptible to oxidation; exclusion of air prevents the formation of side-products (sulfoxides).[1]
-
Quenching: If the reaction involves cleavage of the sulfide, be prepared for the release of benzyl mercaptan (extreme stench).[1][2] Have a bleach bath ready.[1]
Emergency Response & Spill Management
Spill Cleanup Workflow
-
Evacuate: If the spill is significant (>500 mg) and outside a hood, evacuate the immediate area due to respiratory irritation risk.[1][2]
-
PPE Up: Don double nitrile gloves, goggles, and N95 respirator.[2]
-
Contain: Cover spill with a spill pillow or absorbent pads.
-
Neutralize (Odor Control):
-
Disposal: Double-bag all waste. Label clearly as "Fluorinated Sulfur Organic - Stench."[1]
Figure 2: Spill response workflow prioritizing containment and odor neutralization.
Waste Disposal
-
Stream: Halogenated Organic Waste.
-
Special Note: Do not mix with strong oxidizers in the waste stream.[1][5]
-
Labeling: Clearly mark the waste container with "Contains Organic Sulfides - Potential Odor." This alerts waste management personnel to not open the drum in unventilated areas.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
